molecular formula C13H16O4 B027410 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester CAS No. 76805-25-9

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Cat. No.: B027410
CAS No.: 76805-25-9
M. Wt: 236.26 g/mol
InChI Key: QZHLDJPUZBXUSM-UHFFFAOYSA-N
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Description

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHLDJPUZBXUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536888
Record name Ethyl {4-[(oxiran-2-yl)methoxy]phenyl}acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76805-25-9
Record name Ethyl {4-[(oxiran-2-yl)methoxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, also known as Ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive epoxide (oxirane) ring, an aromatic core, and an ethyl ester moiety. This unique combination makes it a valuable intermediate for synthesizing a range of more complex molecules. The epoxide group is susceptible to nucleophilic ring-opening reactions, while the ester can be hydrolyzed or transesterified, providing two distinct handles for chemical modification.

In the pharmaceutical industry, this compound serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), particularly beta-blockers, which are used to manage cardiovascular diseases. The glycidyl ether portion of the molecule is a common structural motif in this class of drugs. This guide provides a comprehensive overview of a reliable synthesis protocol, the underlying chemical principles, and a detailed characterization workflow to ensure the identity and purity of the final product.

Chemical Structure and Properties

  • Chemical Name: this compound[1]

  • CAS Number: 76805-25-9[1]

  • Molecular Formula: C₁₃H₁₆O₄

  • Molecular Weight: 236.26 g/mol

Caption: Chemical Structure of the Target Compound.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Retrosynthetic Analysis: A logical disconnection of the target molecule at the ether linkage points to two primary precursors: Ethyl 4-hydroxyphenylacetate and an epoxide-containing electrophile, typically epichlorohydrin .

Mechanism: The synthesis proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of Ethyl 4-hydroxyphenylacetate is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack (Sₙ2): The resulting phenoxide anion attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride leaving group in an Sₙ2 reaction.[2] This step forms the desired ether linkage and preserves the epoxide ring.

The use of a polar aprotic solvent like N,N-dimethylformamide (DMF), acetone, or acetonitrile is preferred as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product & Analysis SM1 Ethyl 4-hydroxyphenylacetate Reaction Williamson Ether Synthesis (e.g., 60-80 °C, 4-6h) SM1->Reaction SM2 Epichlorohydrin SM2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(2-Oxiranylmethoxy) benzeneacetic Acid Ethyl Ester Purification->Product Characterization Spectroscopic & Chromatographic Analysis (NMR, IR, MS, HPLC) Product->Characterization

Caption: Overall Synthesis and Analysis Workflow.

Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All hazardous materials should be handled according to established safety procedures.

Materials and Reagents:

  • Ethyl 4-hydroxyphenylacetate (1.0 eq)[4][5]

  • Epichlorohydrin (1.2 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting ester).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously.

  • Addition of Electrophile: Add epichlorohydrin (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (Ethyl 4-hydroxyphenylacetate) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 9:1 to 4:1), is effective for isolating the pure product.

  • Final Product: The fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield this compound as a colorless or pale yellow oil.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.18d, J ≈ 8.7 Hz2HAromatic H (ortho to -CH₂COOEt)
~ 6.88d, J ≈ 8.7 Hz2HAromatic H (ortho to -OCH₂)
~ 4.15q, J ≈ 7.1 Hz2H-OCH₂ CH₃ (Ester)
~ 4.19dd, J≈11.0, 3.1 Hz1HAr-OCH H-CH (Glycidyl)
~ 3.95dd, J≈11.0, 5.7 Hz1HAr-OCHH -CH (Glycidyl)
~ 3.55s2HAr-CH₂ -COOEt
~ 3.35m1H-OCH₂-CH -CH₂O (Oxirane)
~ 2.90dd, J≈4.9, 4.1 Hz1H-CH-CH HO (Oxirane)
~ 2.74dd, J≈4.9, 2.6 Hz1H-CH-CHH O (Oxirane)
~ 1.25t, J ≈ 7.1 Hz3H-OCH₂CH₃ (Ester)

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 171.5C =O (Ester)
~ 157.8Aromatic C -O
~ 130.3Aromatic C H
~ 127.5Aromatic quaternary C
~ 114.8Aromatic C H
~ 69.8Ar-OCH₂ - (Glycidyl)
~ 60.8-OCH₂ CH₃ (Ester)
~ 50.1-OCH₂-CH - (Oxirane)
~ 44.7CH₂ O (Oxirane)
~ 40.4Ar-CH₂ -COOEt
~ 14.2-OCH₂CH₃ (Ester)

Table 3: Key Infrared (IR) Spectroscopy Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2980-3050C-H Stretch (sp²)Aromatic
~ 2870-2960C-H Stretch (sp³)Aliphatic
~ 1735C=O StretchEthyl Ester
~ 1610, 1515C=C StretchAromatic Ring
~ 1245C-O Stretch (Aryl Ether)Ether
~ 1175C-O StretchEster
~ 915, 840Asymmetric/Symmetric RingEpoxide

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI-MS)

  • Expected Ion: [M+Na]⁺ at m/z 259.09, [M+H]⁺ at m/z 237.11

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed for final purity assessment.

  • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product, with purity typically >95%.

Safety and Handling

  • Epichlorohydrin: Is a toxic, corrosive, and carcinogenic substance. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound via Williamson ether synthesis is a robust and efficient method, utilizing readily available starting materials.[7][8] The protocol described herein, involving the reaction of Ethyl 4-hydroxyphenylacetate with epichlorohydrin in the presence of potassium carbonate, provides a reliable pathway to the target molecule. The comprehensive characterization data supplied in this guide, including NMR, IR, and MS benchmarks, serves as a crucial tool for researchers to verify the structural integrity and purity of their synthesized product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • The Royal Society of Chemistry. (2014). Supporting information.
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  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester.
  • iChemical. (n.d.). This compound, CAS No. 76805-25-9.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester.
  • ChemicalBook. (n.d.). This compound | 76805-25-9.
  • NIST. (n.d.). Benzeneacetic acid, α-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemicalBook. (n.d.). Ethyl phenylacetate synthesis.
  • ChemicalBook. (n.d.). This compound CAS#: 76805-25-9.
  • NIST. (n.d.). Benzeneacetic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (n.d.). Ethyl phenylacetate. Organic Syntheses, Coll. Vol. 1, p.270 (1941); Vol. 2, p.27 (1922). Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data.
  • ChemSrc. (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum.
  • Google Patents. (n.d.). US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate.
  • NIST. (n.d.). Benzeneacetic acid, 4-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • US EPA. (n.d.). Benzeneacetic acid, 4-hydroxy-, ethyl ester - Substance Details.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzeneacetic acid, 4-methoxy-.
  • Romano, K. (2007). Reaction of epichlorohydrin and epibromohydrin with synthetic DNA oligomers. Macalester College.
  • Scholars Research Library. (n.d.). Design, synthesis and pharmacological evaluation of substituted benzeneacetic acid ester derivatives.
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  • NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • US EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
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  • ResearchGate. (n.d.). Scheme 1: Outline for the synthesis of....
  • Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 19(2). Available from: [Link]

  • NIST. (n.d.). Benzeneacetic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzeneacetic acid, .alpha.-(acetylamino)-3-methoxy-5-[2-methoxy-5-(2-methoxy-2-oxoethyl) phenoxy]-4-methyl-, methyl ester.
  • NIST. (n.d.). Benzeneacetic acid, 4-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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  • SpectraBase. (n.d.). Benzeneacetic acid, .alpha.-ethyl-, methyl ester.
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Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester (CAS No. 76805-25-9). This bifunctional molecule, featuring a reactive epoxide ring and an ethyl ester moiety, is of significant interest in synthetic organic chemistry and pharmaceutical sciences, notably as a known impurity in the manufacturing of the beta-blocker Metoprolol.[1][2] This guide will delve into the structural characteristics, spectroscopic signature, and the distinct reactivity of its functional groups. Detailed discussions on its synthesis, potential chemical transformations, and its relevance in the context of pharmaceutical quality control are presented. The information herein is intended to equip researchers and drug development professionals with the fundamental knowledge required for the effective handling, analysis, and strategic utilization of this compound.

Introduction and Molecular Overview

This compound is a substituted phenylacetate derivative characterized by the presence of a glycidyl ether at the para position of the benzene ring. Its molecular structure presents two key reactive centers: the strained three-membered oxirane (epoxide) ring and the ethyl ester functional group. This dual reactivity makes it a versatile, albeit potentially problematic, molecule in chemical syntheses.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties of this compound is provided in the table below.

PropertyValueSource(s)
CAS Number 76805-25-9[1][2][3][4]
Molecular Formula C₁₃H₁₆O₄[1][2][3][4]
Molecular Weight 236.26 g/mol [1][2][3][4]
Appearance Yellow Oil[3]
Solubility Soluble in Dichloromethane, Ethyl Acetate[3]
Synonyms Ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate, Metoprolol Epoxy Ester Impurity[3][4]

Synthesis and Formation

The primary synthetic route to this compound involves the Williamson ether synthesis. This well-established reaction provides an efficient means of coupling a phenolic hydroxyl group with an epoxide-containing electrophile.

Proposed Synthetic Pathway

The most logical and industrially relevant synthesis is the alkylation of ethyl 4-hydroxyphenylacetate with epichlorohydrin in the presence of a base.[5] The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group.

Figure 1: Proposed synthesis of this compound.

Formation as a Pharmaceutical Impurity

In the synthesis of Metoprolol, a key intermediate is 4-(2-methoxyethyl)phenol. If the starting material contains residual ethyl 4-hydroxyphenylacetate, or if there are side reactions involving related precursors, the formation of this compound can occur under the conditions used for the glycidylation step. Its presence as an impurity is of regulatory concern, necessitating robust analytical methods for its detection and quantification in the final active pharmaceutical ingredient (API).[1][2][3]

Chemical Reactivity

The reactivity of this molecule is dictated by its two primary functional groups: the epoxide ring and the ethyl ester. These groups can react independently, allowing for a range of chemical transformations.

Reactions of the Epoxide Ring

The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions by a variety of nucleophiles. These reactions can be catalyzed by either acid or base, with the regioselectivity of the attack being a key consideration.

  • Base-Catalyzed Ring Opening: Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide (Sɴ2-type reaction).

  • Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile will then attack the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

A critical reaction in the context of Metoprolol synthesis is the ring-opening of a related glycidyl ether by isopropylamine. A similar reaction can be expected for this compound.

Figure 2: Nucleophilic ring-opening of the epoxide with isopropylamine.

Reactions of the Ethyl Ester Group

The ethyl ester moiety is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

  • Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Figure 3: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Analytical Characterization

A comprehensive analytical characterization is essential for the identification and quantification of this compound, particularly in the context of pharmaceutical quality control. Suppliers of this compound as a reference standard typically provide a suite of analytical data.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester group (a quartet and a triplet), the methylene protons of the acetate side chain, and the protons of the glycidyl ether moiety, including the distinct signals of the oxirane ring protons.

    • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the epoxide ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester (typically around 1735-1750 cm⁻¹), C-O stretching of the ether and ester groups, and the characteristic vibrations of the epoxide ring.[6]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (236.26 g/mol ) and characteristic fragmentation patterns related to the loss of the ethoxy group, the glycidyl group, and other fragments.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation and quantification of this impurity in Metoprolol samples.[2][3] Reversed-phase columns are commonly used, often in combination with UV detection.

  • Thin-Layer Chromatography (TLC): TLC can be employed for rapid qualitative analysis and monitoring of reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound, based on established chemical principles for analogous compounds.

Synthesis of this compound

Materials:

  • Ethyl 4-hydroxyphenylacetate

  • Epichlorohydrin

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl 4-hydroxyphenylacetate in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the suspension vigorously and add epichlorohydrin dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Nucleophilic Ring-Opening with Isopropylamine

Materials:

  • This compound

  • Isopropylamine

  • Isopropanol

Procedure:

  • Dissolve this compound in isopropanol.

  • Add an excess of isopropylamine to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude product can be purified by column chromatography or crystallization.

Hydrolysis of the Ethyl Ester

Materials:

  • This compound

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion

This compound is a molecule of significant academic and industrial relevance. Its bifunctional nature allows for a diverse range of chemical transformations, making it a potentially useful building block in organic synthesis. However, its primary significance currently lies in its role as a process-related impurity in the manufacture of Metoprolol. A thorough understanding of its synthesis, reactivity, and analytical characterization is therefore paramount for ensuring the quality and safety of this widely used pharmaceutical. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

  • Metoprolol EP Impurity M - Allmpus. (n.d.). Retrieved from [Link]

  • Metoprolol-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Metoprolol Epoxy Ester Impurity | 76805-25-9 - SynThink Research Chemicals. (n.d.). Retrieved from [Link]

  • Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. (2014, May 6). Agilent. Retrieved from [Link]

  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). (2021, March 1). ACG Publications. Retrieved from [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. (2025). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. (2015). PubMed. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

Sources

A Technical Guide to 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester: A Genotoxically-Alert Impurity in Metoprolol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-Oxiranylmethoxy)benzeneacetic acid ethyl ester (CAS No. 76805-25-9), a critical process-related impurity associated with the synthesis of the beta-blocker metoprolol. Due to the presence of a reactive epoxide moiety, this compound is classified as a structural alert for genotoxicity, demanding rigorous control and characterization. This document delineates the chemical identity, toxicological significance, and probable synthetic origins of this impurity. Furthermore, it presents a robust analytical control strategy, including a detailed HPLC-UV method protocol and a validation framework aligned with ICH guidelines. The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary expertise to effectively manage this potentially genotoxic impurity, ensuring the safety and quality of metoprolol active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Impurity Control in Metoprolol

Metoprolol is a widely prescribed beta1-selective adrenoceptor blocking agent used in the treatment of hypertension, angina, and heart failure.[1][2] The efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its API.[1] The manufacturing process of an API can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[3] While most impurities are controlled to acceptable levels based on their potential to affect the API's stability or general toxicity, a specific class of impurities warrants far greater scrutiny: genotoxic impurities (GTIs).

GTIs are compounds that can induce genetic mutations or chromosomal damage by reacting directly with DNA.[4] Because of their potential to act as carcinogens even at trace levels, regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent guidelines for their control, most notably the ICH M7 guideline.[3] A key concept in this framework is the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake for most genotoxic impurities at 1.5 µ g/day , a level associated with a negligible lifetime cancer risk.[4][5]

This guide focuses on a specific metoprolol-related impurity, this compound, which contains a functional group that raises a significant toxicological flag.

Chemical Profile and Toxicological Assessment

A thorough understanding of an impurity's chemical nature is the foundation of any control strategy.

Chemical Identity
PropertyValue
Chemical Name This compound[6][7]
Synonyms Ethyl [4-(2,3-epoxypropan-1yl)oxyphenyl]acetate, Metoprolol Epoxy Ester Impurity[8][9][10]
CAS Number 76805-25-9[6][9][10]
Molecular Formula C₁₃H₁₆O₄[6][7][9]
Molecular Weight 236.26 g/mol [6][7][9]
Appearance Yellow Oil[7]
The Epoxide Moiety: A Structural Alert for Genotoxicity

The defining feature of this impurity is its oxirane (epoxide) ring. Epoxides are a well-documented class of compounds that are considered structural alerts for genotoxicity.[3][11]

Causality of Genotoxicity: The three-membered epoxide ring is highly strained and therefore electrophilic. This makes it susceptible to nucleophilic attack by biological macromolecules, including the nitrogenous bases of DNA. This covalent binding, or alkylation, can disrupt the normal structure and function of DNA, leading to mutations during replication and potentially initiating carcinogenesis.[4][12] Due to this mechanistic concern, any impurity containing an epoxide functional group must be treated as potentially genotoxic until proven otherwise through rigorous toxicological testing (e.g., an Ames test).[11]

Origin and Formation Pathways

Understanding the synthetic origin of an impurity is crucial for implementing effective process controls. This compound is not a degradation product of metoprolol but rather a process-related impurity, likely an unreacted intermediate from a synthetic route for metoprolol or a related compound.

A plausible synthetic pathway involves the Williamson ether synthesis, a common method for preparing glycidyl ethers. The reaction would proceed by reacting Ethyl 4-hydroxyphenylacetate with epichlorohydrin under basic conditions.

G reactant1 Ethyl 4-hydroxyphenylacetate product 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester reactant1->product 1. reactant2 Epichlorohydrin reactant2->product 2. base Base (e.g., K₂CO₃) base->product Solvent (e.g., DMF)   G cluster_0 Method Development & Validation cluster_1 Routine Analysis Workflow dev Develop HPLC-UV Method val Validate per ICH Q2(R1) (Specificity, LOQ, Linearity, Accuracy, Precision) dev->val prep Sample Preparation (API Test Solution) val->prep Approved Method sst System Suitability Test (Resolution, Tailing, Precision) prep->sst analysis Inject Blank, Standard, and Sample Solutions sst->analysis process Data Processing & Quantification analysis->process report Report Result vs. Specification process->report

Sources

IUPAC name and CAS number for "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate, a key chemical intermediate. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its critical role in pharmaceutical manufacturing, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate is a bifunctional molecule featuring both an ester and a reactive epoxide ring. This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

  • IUPAC Name : ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate[1][2]

  • CAS Number : 76805-25-9[1][2][3]

  • Synonyms : 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, Metoprolol Epoxy Ester Impurity, Ethyl [4-(2,3-epoxypropan-1yl)oxyphenyl]acetate[1][2][4]

  • Molecular Formula : C₁₃H₁₆O₄[1][2][3]

  • Molecular Weight : 236.26 g/mol [2][3]

The key physicochemical properties are summarized in the table below. It is important to note that as a specialized research chemical, extensive physical data like boiling and melting points are not widely published.

PropertyValueSource(s)
Appearance Powder[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[2][3]
Storage Store at 2-8 °C in a well-closed container[3][4]
Boiling Point Data not available[1]
Melting Point Data not available[1]
Density Data not available[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate is most commonly achieved via a Williamson ether synthesis. This classic O-alkylation method involves the reaction of a phenoxide with an alkyl halide. In this case, the phenolic hydroxyl group of a starting ester is deprotonated to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of epichlorohydrin.

The epoxide ring of epichlorohydrin is a strained three-membered ring, making it susceptible to nucleophilic attack and ring-opening.[5][6] The choice of a weak base and a polar aprotic solvent is critical to favor the desired Sₙ2 reaction pathway and prevent unwanted side reactions.

Experimental Protocol

This protocol is based on established methods for the O-alkylation of phenols with epichlorohydrin.[7][8]

Materials:

  • Ethyl 4-hydroxyphenylacetate (1.0 eq.)[9]

  • Epichlorohydrin (1.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-hydroxyphenylacetate (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).

  • Stir the mixture until the starting material is fully dissolved.

  • Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.) to the solution. The K₂CO₃ acts as the base to deprotonate the phenol, forming the potassium phenoxide in situ. It is a moderately strong base, which is sufficient for this reaction without being so harsh as to promote side reactions.[7]

  • Stir the resulting suspension at room temperature for approximately 30 minutes.

  • Slowly add Epichlorohydrin (1.5 eq.) to the reaction mixture dropwise. The use of a slight excess of epichlorohydrin ensures the complete consumption of the more valuable phenolic starting material.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions Reactant1 Ethyl 4-hydroxyphenylacetate Process Williamson Ether Synthesis (O-Alkylation) Reactant1->Process Reactant2 Epichlorohydrin Reactant2->Process Base K₂CO₃ (Base) Base->Process Solvent DMF (Solvent) Solvent->Process Temp 60-70 °C Temp->Process Product Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate Process->Product

Caption: Workflow for the synthesis of the target compound.

Application in Drug Development: A Metoprolol Intermediate

The primary and most significant application of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate is its role as a key intermediate in the synthesis of Metoprolol and its analogues.[1][3][10] Metoprolol is a selective β₁ receptor blocker widely prescribed to treat cardiovascular conditions such as hypertension (high blood pressure) and angina.[7]

The structure of the title compound contains the core aromatic ring and ester group, but most importantly, it possesses the reactive epoxide (oxirane) ring. This epoxide is the electrophilic site for the crucial step in forming the final drug: a nucleophilic ring-opening reaction with isopropylamine. This reaction introduces the (isopropylamino)propan-2-ol side chain, which is the pharmacophore responsible for β-adrenergic receptor blockade. The ester group can then be modified or reduced in subsequent steps to yield the final active pharmaceutical ingredient (API).

Logical Relationship in Metoprolol Synthesis

MetoprololSynthesis Start Intermediate: Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate Reaction Epoxide Ring-Opening (Amination) Start->Reaction Electrophile Reagent Nucleophile: Isopropylamine Reagent->Reaction Nucleophile FinalProduct Metoprolol Analogue (β-Blocker Core Structure) Reaction->FinalProduct

Caption: Role as an intermediate in beta-blocker synthesis.

Safety and Handling

While the specific Material Safety Data Sheet (MSDS) for this compound indicates that potential health effects are not fully characterized, standard laboratory precautions for handling reactive organic chemicals should be strictly followed.[1] The information below is a guideline based on the available MSDS and general chemical safety principles.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][11]

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Handling : Avoid contact with skin and eyes. Prevent dust formation during handling. Use spark-proof tools and take precautionary measures against static discharge.[1][12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[11] Recommended storage is at 2-8 °C.[3][4]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

    • Ingestion : Do not induce vomiting. Seek immediate medical attention.[1]

  • Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[11]

Disclaimer : This product is intended for research and development use only. The information provided here is a guide and does not purport to be all-inclusive. Always consult the specific, most current Safety Data Sheet (SDS) for this compound before handling.[1]

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Metoprolol Epoxy Ester Impurity.
  • Chemsrc. (2025). 2-(4-(OXIRAN-2-YLMETHOXY)PHENYL)ETHANOL | CAS#:104857-48-9.
  • Sai Traders. (n.d.). Nlt 95% Powder Metoprolol Epoxy Ester Impurity, Analytical Grade, 76805-25-9. IndiaMART.
  • Adams, R., & Thal, A. F. (n.d.). Ethyl Phenylacetate. Organic Syntheses.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexylmethanol.
  • Anonymous. (2023). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Dihydroxyterephthalic acid.
  • Melgar-Fernández, R., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-4. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Iron-55 Radioactivity Standard.
  • KM Pharma Solution Private Limited. (2025). CERTIFICATE OF ANALYSIS - Metoprolol Epoxy Ester Impurity.
  • Allmpus. (n.d.). Metoprolol EP Impurity M.
  • Yi, X., et al. (n.d.). Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry.
  • Fadlan, A., et al. (n.d.). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology.
  • PrepChem.com. (n.d.). Synthesis of ethyl phenylacetate.
  • CN103102281A - Synthesis method of metoprolol succinate. (n.d.). Google Patents.
  • The Royal Society of Chemistry. (2012). Green Chemistry.
  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities.
  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. National Institutes of Health. Retrieved from [Link]

  • Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology.
  • Springer. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives.
  • Gurjar, M. K., et al. (1990). A New Route to (±) Metoprolol. Synthetic Communications, 20(22), 3489-3496.
  • Romano, K. (n.d.). Reaction of epichlorohydrin and epibromohydrin with synthetic DNA oligomers.
  • ResearchGate. (n.d.). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol. Retrieved from [Link]

Sources

Solubility and stability of "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Executive Summary

This compound is a pivotal intermediate in contemporary pharmaceutical synthesis. Its molecular architecture, featuring a reactive epoxide ring and a hydrolyzable ester functional group, presents unique challenges and opportunities in process development and drug manufacturing. A comprehensive understanding of its solubility and stability is not merely an academic exercise but a critical prerequisite for ensuring reaction efficiency, purity of active pharmaceutical ingredients (APIs), and the overall safety and efficacy of the final drug product. This guide provides a detailed exploration of these crucial parameters, grounded in fundamental chemical principles and authoritative regulatory guidelines. We present not just protocols, but the strategic thinking behind them, empowering researchers to make informed decisions in their laboratory and scale-up operations.

Introduction: The Significance of a Key Intermediate

The utility of this compound lies in its bifunctional nature. The oxirane (epoxide) moiety is a potent electrophile, susceptible to ring-opening by a variety of nucleophiles, a reaction that forms the basis for the synthesis of numerous beta-blockers and other pharmaceuticals. The ethyl ester provides a handle for further molecular modifications or can be hydrolyzed to the corresponding carboxylic acid. The successful manipulation of this molecule hinges on a delicate balance – leveraging its reactivity while preventing unwanted degradation. This guide will provide the foundational knowledge to achieve that balance.

Solubility Profile: A Strategic Approach to Solvent Selection

The solubility of an intermediate dictates its reaction kinetics, purification strategy, and ease of handling. A thorough understanding of its solubility in various solvent systems is therefore essential.

Theoretical Framework: Predicting Solubility

The structure of this compound incorporates both lipophilic (benzene ring, ethyl chain) and polar (ether, epoxide, ester) functionalities. This amphiphilic character suggests a nuanced solubility profile:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be excellent choices. Their polarity can solvate the polar groups of the molecule, while their aprotic nature prevents unwanted reactions with the epoxide ring.

  • Moderate Solubility in Alcohols: Methanol and ethanol can act as hydrogen bond acceptors and donors, interacting with the ether and ester oxygens. However, their protic nature poses a risk of epoxide ring-opening, especially in the presence of acidic or basic catalysts.

  • Low Solubility in Non-Polar Solvents: While the aromatic ring provides some affinity for solvents like hexane and toluene, the polar functional groups will limit overall solubility.

  • Very Low Solubility in Water: The lack of significant hydrogen bond donating capabilities and the large hydrophobic surface area predict poor aqueous solubility.

Experimental Protocol: Quantitative Solubility Determination

A robust, quantitative understanding of solubility is achieved through equilibrium solubility experiments followed by a suitable analytical quantification method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess of the compound to a known volume of each test solvent (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane).

    • Equilibrate the vials at a controlled temperature (e.g., 25 °C) on a shaker for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and perform a precise dilution with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated reversed-phase HPLC method with UV detection.

    • Calculate the concentration of the compound in the original supernatant by back-calculation from the calibration curve, accounting for the dilution factor.

Workflow for Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

Representative Solubility Data

The following table presents expected solubility ranges. Actual values must be determined experimentally.

SolventSolvent ClassExpected Solubility (mg/mL)
DichloromethanePolar Aprotic> 100
Ethyl AcetatePolar Aprotic> 100
AcetonePolar Aprotic> 100
AcetonitrilePolar Aprotic50 - 100
EthanolPolar Protic20 - 50
MethanolPolar Protic20 - 50
TolueneNon-Polar5 - 20
HeptaneNon-Polar< 1
WaterAqueous< 0.1

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis and storage. Forced degradation studies are an indispensable tool in this endeavor, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1]

Inherent Chemical Liabilities and Predicted Degradation Pathways

The molecule possesses two primary sites of chemical instability:

  • The Epoxide Ring: This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is catalyzed by both acid and base.

  • The Ethyl Ester: This functional group can undergo hydrolysis to the corresponding carboxylic acid, a reaction that is also catalyzed by acid and base.

Predicted Degradation Pathways

G A 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester B Acid/Base Hydrolysis (Epoxide Ring Opening) A->B C Acid/Base Hydrolysis (Ester Cleavage) A->C D Diol-Acid Impurity B->D C->D

Caption: Primary degradation pathways of the target molecule.

Protocol for a Comprehensive Forced Degradation Study

This study is designed to intentionally degrade the molecule to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C.

    • Photodegradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute.

    • Analyze all samples using a reversed-phase HPLC method with a photodiode array (PDA) detector. The use of a mass spectrometer (MS) detector is highly recommended for impurity identification.

  • Data Analysis:

    • Develop an HPLC method that separates the parent compound from all major degradation products.

    • Characterize the degradation products using their retention times, UV spectra, and mass-to-charge ratios.

    • Determine the peak purity of the parent compound in the stressed samples to confirm the stability-indicating nature of the method.

Workflow for Forced Degradation Study

G cluster_0 Stress Conditions A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analyze by Stability-Indicating HPLC-PDA/MS B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Validate Method H->I

Caption: Workflow for a comprehensive forced degradation study.

Recommendations for Storage and Handling

Based on the inherent chemical liabilities of this compound, the following storage and handling procedures are recommended to maintain its purity and integrity:

  • Temperature: Store in a cool, dry place, ideally under refrigeration (2-8°C).

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Avoid Contaminants: Ensure storage containers are free from acidic or basic residues.

Conclusion

The successful utilization of this compound in pharmaceutical development is contingent upon a rigorous understanding of its solubility and stability. This guide has provided a framework for the systematic evaluation of these properties, grounded in established scientific principles and regulatory expectations. By implementing these protocols, researchers can de-risk their development programs, ensure the quality of their intermediates, and ultimately contribute to the creation of safe and effective medicines.

References

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

  • The Journal of Physical Chemistry. (1962). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formation of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, a key intermediate in the synthesis of various pharmaceutical compounds. The primary synthetic route, a Williamson ether synthesis under phase-transfer catalysis (PTC) conditions, is discussed in detail. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for the characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule incorporating both an ester and a reactive epoxide ring. This unique structural combination makes it a versatile building block in medicinal chemistry and drug development. The phenylacetic acid ester moiety is a common scaffold in a variety of therapeutic agents, while the oxirane (epoxide) group allows for facile nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Its application spans the synthesis of beta-blockers, antiviral agents, and other pharmacologically active compounds. A thorough understanding of its formation is therefore crucial for the efficient and controlled synthesis of these important molecules.

The Core Synthesis: A Williamson Ether Synthesis Approach

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the coupling of an alkoxide (in this case, a phenoxide) with an alkyl halide to form an ether.[1][2] In this specific synthesis, the reactants are ethyl 4-hydroxyphenylacetate and epichlorohydrin.

The Fundamental Reaction

The overall reaction can be depicted as follows:

This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxyphenylacetate, forming the more nucleophilic phenoxide ion.

The Mechanistic Pathway: Unraveling the Reaction Steps

The formation of this compound proceeds through a well-defined mechanistic sequence. To enhance reaction efficiency and overcome phase limitations between the aqueous base and the organic reactants, phase-transfer catalysis (PTC) is commonly employed.[3]

Step 1: In-situ Formation of the Phenoxide Nucleophile

The synthesis commences with the deprotonation of the weakly acidic phenolic hydroxyl group of ethyl 4-hydroxyphenylacetate by a strong base, typically sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4] This acid-base reaction generates the sodium or potassium salt of the phenoxide, which is a potent nucleophile.

The Role of Phase-Transfer Catalysis (PTC)

Due to the poor solubility of the inorganic base in the organic reaction medium, a phase-transfer catalyst is essential to facilitate the reaction.[3] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a common choice. The lipophilic quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) to form an ion pair (Q⁺ArO⁻) that is soluble in the organic phase. This shuttling of the nucleophile from the aqueous or solid phase to the organic phase where the electrophile (epichlorohydrin) resides is the cornerstone of PTC.[5]

Step 2: Nucleophilic Attack and Epoxide Ring Formation

Once in the organic phase, the phenoxide ion attacks the primary carbon of epichlorohydrin in a classic SN2 reaction, displacing the chloride leaving group. This initially forms a chlorohydrin intermediate. The reaction is then followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the desired epoxide ring.[6]

The following Graphviz diagram illustrates the key steps of the phase-transfer catalyzed Williamson ether synthesis:

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Phenol Ethyl 4-hydroxyphenylacetate (ArOH) Phenoxide Phenoxide Ion (ArO⁻ Na⁺) Phenol->Phenoxide Deprotonation by NaOH IonPair Ion Pair (Q⁺ArO⁻) Phenoxide->IonPair TBAB_aq TBAB (Q⁺X⁻) TBAB_aq->IonPair Ion Exchange Epichlorohydrin Epichlorohydrin Intermediate Chlorohydrin Intermediate Epichlorohydrin->Intermediate Product 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester IonPair->Intermediate SN2 Attack Intermediate->Product Intramolecular SN2 (Ring Closure)

Figure 1: Mechanism of phase-transfer catalyzed synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating experimental workflow for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 4-hydroxyphenylacetate180.19101.80 g
Epichlorohydrin92.52201.85 g (1.56 mL)
Sodium Hydroxide (NaOH)40.00150.60 g
Tetrabutylammonium Bromide (TBAB)322.3710.32 g
Dichloromethane (DCM)--50 mL
Water (deionized)--50 mL
Brine (saturated NaCl solution)--20 mL
Anhydrous Sodium Sulfate---
Reaction Setup and Procedure
  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxyphenylacetate (1.80 g, 10 mmol), epichlorohydrin (1.85 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.60 g, 15 mmol) in 10 mL of deionized water. Add the NaOH solution dropwise to the reaction mixture at room temperature over a period of 15 minutes with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Add 20 mL of dichloromethane and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound as a colorless to pale yellow oil.

The following diagram outlines the experimental workflow:

Experimental_Workflow A 1. Combine Reactants - Ethyl 4-hydroxyphenylacetate - Epichlorohydrin - TBAB B 2. Add NaOH solution (dropwise) A->B C 3. Heat at 60-70°C (4-6 hours) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Work-up - Cool to RT - Add DCM and Water D->E Complete F 6. Extraction - Separate layers - Extract aqueous phase with DCM E->F G 7. Washing - Wash with water and brine F->G H 8. Drying & Concentration - Dry with Na₂SO₄ - Rotary Evaporation G->H I 9. Purification - Column Chromatography H->I J Final Product I->J

Figure 2: Experimental workflow for the synthesis.

Causality Behind Experimental Choices and Potential Side Reactions

  • Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to drive the reaction to completion and minimize the formation of dimeric byproducts where a second molecule of ethyl 4-hydroxyphenylacetate reacts with the newly formed epoxide.

  • Choice of Base and Catalyst: Sodium hydroxide is a cost-effective and strong base for deprotonating the phenol. TBAB is an efficient and commonly used phase-transfer catalyst for this type of reaction.

  • Temperature Control: The reaction temperature is maintained at 60-70°C to ensure a reasonable reaction rate without promoting significant side reactions, such as the hydrolysis of the epoxide ring or the ester group.

  • Potential Side Reactions:

    • Hydrolysis of the Epoxide: The presence of water and hydroxide ions can lead to the ring-opening of the epoxide to form a diol.

    • Polymerization: The epoxide can react with another phenoxide molecule, leading to the formation of oligomers or polymers.

    • Hydrolysis of the Ester: Under prolonged basic conditions, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

Characterization of this compound: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), the benzylic protons, the aromatic protons (showing para-substitution), and the characteristic signals for the oxirane ring protons (a multiplet for the CH group and two doublets of doublets for the CH₂ group).
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the ethyl group, and the two distinct carbons of the epoxide ring.[7][8]
IR A strong absorption band for the C=O stretching of the ester group (around 1730 cm⁻¹), C-O-C stretching bands for the ether linkage, and characteristic bands for the epoxide ring (around 1250 and 915 cm⁻¹).[9]
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of the product (C₁₃H₁₆O₄, MW = 236.26 g/mol ). Fragmentation patterns would likely show the loss of the ethoxy group and cleavage of the ether linkage.

Conclusion

The synthesis of this compound via a phase-transfer catalyzed Williamson ether synthesis is a robust and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable intermediate. The detailed protocol and characterization guidelines provided in this document serve as a reliable resource for scientists and professionals in the field of drug discovery and development, enabling the consistent and reproducible synthesis of this key building block.

References

  • Ge, X., Liu, Y., & Li, Y. (2013). Synthesis and Crystal Structure of (E)-2,4-dimethoxy-6-(4-methoxystyryl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1677.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0239392). Retrieved from [Link]

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  • Ge, X., et al. (2013). Synthesis and structure of ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Acta Crystallographica Section E: Structure Reports Online, E69(11), o1677.
  • PubChem. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

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  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4545-4554.
  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Solvent-Free PTC Etherification with Epichlorohydrin. Retrieved from [Link]

  • Rowell, R. M., & Chen, G. C. (1994). Epichlorohydrin coupling reactions with wood.
  • Wang, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad073.
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  • Beilstein Journals. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]

  • Liu, Z., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation.
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  • Dąbrowski, R., et al. (2022). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. Molecules, 27(19), 6523.
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The Lynchpin Intermediate: A Technical Guide to the Applications of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic deployment of multifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester emerges as a compound of significant interest, particularly for researchers, scientists, and professionals in drug development. Its molecular framework, featuring a reactive epoxide ring, an aromatic core, and an ester moiety, offers a triad of synthetic handles that can be selectively manipulated to forge a diverse array of valuable compounds. This guide provides an in-depth exploration of the core applications of this versatile intermediate, grounded in established principles of chemical reactivity and supported by field-proven insights. We will delve into the mechanistic underpinnings of its key transformations and present representative protocols to empower the synthetic chemist in leveraging its full potential.

Core Reactivity: The Epoxide Ring as a Synthetic Linchpin

The synthetic utility of this compound is predominantly dictated by the high ring strain of its oxirane moiety.[1] This inherent strain renders the epoxide susceptible to nucleophilic attack, leading to a ring-opening reaction that serves as the cornerstone of its application.[1] This transformation can be orchestrated under both basic and acidic conditions, each offering distinct mechanistic pathways and regiochemical outcomes.

Base-Catalyzed Epoxide Ring-Opening: A Regioselective Approach

Under basic or nucleophilic conditions, the ring-opening of the epoxide proceeds via a classic S(_N)2 mechanism.[1] The nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. A subsequent protonation step then yields the final product.[1]

A critical aspect of this reaction is its regioselectivity. In the case of the monosubstituted epoxide in our title compound, the nucleophilic attack will preferentially occur at the less sterically hindered terminal carbon of the oxirane ring. This predictable regioselectivity is a significant advantage in synthetic planning, ensuring the formation of a specific constitutional isomer.

Key Nucleophiles in Base-Catalyzed Ring-Opening:

NucleophileProduct ClassPotential Applications
Amines (R-NH(_2))Amino alcoholsPharmaceuticals (e.g., β-blockers)
Alkoxides (R-O

)
Glycol ethersSolvents, polymers
Thiolates (R-S

)
ThioethersAgrochemicals, material science
Grignard Reagents (R-MgX)AlcoholsC-C bond formation
Acid-Catalyzed Epoxide Ring-Opening: Modulating Reactivity and Regiochemistry

In the presence of an acid catalyst, the epoxide oxygen is first protonated, significantly enhancing the electrophilicity of the ring carbons and making it a better leaving group. A weak nucleophile can then attack the protonated epoxide.

For monosubstituted epoxides such as the one in our title compound, the S(_N)2-like attack at the less substituted carbon still predominates. However, it is crucial to note that for more substituted epoxides, the regiochemical outcome under acidic conditions can be more complex, sometimes favoring attack at the more substituted carbon due to the development of a partial positive charge that is better stabilized at that position (an S(_N)1-like character).

Visualizing the Reaction Pathways

epoxide_opening cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Start_Base This compound Product_Base Amino alcohol derivative Start_Base->Product_Base 1. R-NH₂ 2. H₂O workup Start_Acid This compound Product_Acid Diol derivative Start_Acid->Product_Acid H₃O⁺

Caption: Mechanistic pathways for epoxide ring-opening.

Application Showcase: Synthesis of β-Adrenergic Blocking Agents

A prime and commercially significant application of this compound is its role as a key intermediate in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. The molecular scaffold of this intermediate is pre-disposed for the facile construction of the aryloxypropanolamine pharmacophore characteristic of many drugs in this class.

Notably, this compound is recognized as a potential impurity in the synthesis of Metoprolol, a widely prescribed beta-blocker for treating cardiovascular conditions.[1] This strongly implies its use as a direct precursor in industrial manufacturing routes.

Representative Protocol: Synthesis of a Metoprolol Precursor

The following protocol outlines a representative procedure for the reaction of this compound with isopropylamine, the key step in the synthesis of a Metoprolol precursor. This protocol is based on established principles of epoxide chemistry.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable protic solvent such as isopropanol or ethanol.

  • Addition of Amine: To the stirred solution, add isopropylamine (a slight excess, e.g., 1.2-1.5 equivalents). The use of an excess of the amine can help to drive the reaction to completion and minimize the formation of dimeric byproducts.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent and excess amine are removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired amino alcohol.

Experimental Workflow Diagram

experimental_workflow Start Dissolve Ester in Alcohol Add_Amine Add Isopropylamine Start->Add_Amine Reflux Heat to Reflux & Monitor by TLC Add_Amine->Reflux Workup Cool, Concentrate Reflux->Workup Purify Column Chromatography Workup->Purify Product Isolated Amino Alcohol Precursor Purify->Product

Caption: Workflow for the synthesis of a beta-blocker precursor.

Subsequent Transformation: Hydrolysis to the Active Pharmaceutical Ingredient

The resulting amino alcohol is the ethyl ester of the final drug. To obtain the active pharmaceutical ingredient (the carboxylic acid), a final hydrolysis step is required. This can be achieved under either acidic or basic conditions. For instance, treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup, will efficiently cleave the ester to afford the target carboxylic acid.

Expanding the Synthetic Horizon: Beyond Beta-Blockers

The synthetic potential of this compound is not limited to the synthesis of beta-blockers. The versatile reactivity of its functional groups opens doors to a wide range of other molecular scaffolds.

Accessing Chiral Molecules: The Path to Enantiopure Compounds

The title compound is a racemic mixture. For many pharmaceutical applications, a single enantiomer is required to ensure optimal efficacy and minimize side effects. There are two primary strategies to access enantiomerically pure derivatives:

  • Chiral Resolution: The carboxylic acid obtained after hydrolysis of the ester can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by crystallization. Alternatively, the ester itself could potentially be resolved using enzymatic methods.

  • Asymmetric Synthesis: While not starting from the racemic title compound, an asymmetric epoxidation of the corresponding allylic precursor would yield an enantiomerically enriched epoxide, which could then be carried forward in the synthesis.

A Platform for Diverse Molecular Libraries

By employing a variety of nucleophiles in the epoxide ring-opening reaction, a diverse library of compounds can be generated. For example, reaction with different primary or secondary amines can lead to a range of beta-blocker analogues for structure-activity relationship (SAR) studies. Similarly, reaction with thiols, alcohols, or carbon nucleophiles can generate novel compounds for screening in various biological assays.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its combination of a reactive epoxide, a stable aromatic core, and a modifiable ester group makes it a highly valuable and versatile intermediate in organic synthesis. While its application in the synthesis of beta-blockers is well-established, the potential for its use in the construction of other complex molecules and diverse chemical libraries remains a fertile ground for future research and development. The principles and protocols outlined in this guide provide a solid foundation for chemists to explore and exploit the full synthetic potential of this remarkable building block.

References

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A-Technical-Guide-to-4-2-Oxiranylmethoxy-benzeneacetic-Acid-Ethyl-Ester-as-a-Chiral-Building-Block

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide on the Utility of Ethyl 4-(oxiran-2-ylmethoxy)phenylacetate in Chiral Synthesis

Introduction: Unlocking Stereospecific Pathways in Drug Development

In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure compounds is paramount. Chiral drugs constitute a significant portion of pharmaceuticals, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] This necessitates the use of versatile and reliable chiral building blocks in drug synthesis. "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester," also known as ethyl 4-(oxiran-2-ylmethoxy)phenylacetate, has emerged as a critical intermediate, particularly in the synthesis of β-adrenergic blocking agents (β-blockers). This guide provides a comprehensive overview of this compound, from its synthesis and chiral resolution to its application in the stereospecific synthesis of active pharmaceutical ingredients (APIs).

Core Molecular Attributes and Synthesis

Chemical Identity:

AttributeValue
IUPAC Name ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate
CAS Number 76805-25-9[][3]
Molecular Formula C13H16O4[]
Molecular Weight 236.26 g/mol
Chirality Contains a stereocenter at the C2 position of the oxirane ring.

The synthesis of the racemic form of this building block is typically achieved through the reaction of ethyl 4-hydroxyphenylacetate with epichlorohydrin under basic conditions. This Williamson ether synthesis proceeds readily to yield the desired glycidyl ether.

The Gateway to Enantiopurity: Chiral Resolution

While the racemic synthesis is straightforward, the true value of "this compound" lies in its separation into individual enantiomers. The (R)- and (S)-enantiomers are pivotal for the synthesis of specific stereoisomers of drugs. The most prominent and industrially scalable method for achieving this separation is through Hydrolytic Kinetic Resolution (HKR) .

Hydrolytic Kinetic Resolution (HKR): A Mechanistic Insight

HKR is a powerful technique that utilizes a chiral catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other unreacted and thus enantiomerically enriched.[4][5][6] The process relies on the differential rates of reaction of the two enantiomers with a nucleophile (in this case, water) in the presence of a chiral catalyst.

The most effective catalysts for this transformation are chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts.[4][5][7] These catalysts have demonstrated remarkable efficiency and selectivity for a wide array of terminal epoxides.[4][5]

The HKR process offers several practical advantages:

  • High Enantiomeric Excess: Both the unreacted epoxide and the resulting 1,2-diol can be obtained with very high enantiomeric excess (ee), often exceeding 99%.[4][5]

  • Cost-Effectiveness: It allows for the use of inexpensive racemic starting materials to produce highly valuable, enantiopure compounds.[4][5]

  • Environmentally Benign: The reaction uses water as the nucleophile, making it a greener alternative to many other resolution methods.[4]

HKR_Mechanism cluster_reaction Hydrolytic Kinetic Resolution racemate Racemic Epoxide (R)- and (S)-isomers transition_state Diastereomeric Transition States racemate->transition_state Coordination catalyst Chiral (salen)Co(III) Catalyst catalyst->transition_state water H₂O water->transition_state fast_reaction Enantiopure Diol (e.g., (R)-diol) transition_state->fast_reaction Fast Reaction (e.g., (R)-epoxide) slow_reaction Enantiopure Epoxide (e.g., (S)-epoxide) transition_state->slow_reaction Slow Reaction (e.g., (S)-epoxide)

Caption: Hydrolytic Kinetic Resolution Workflow.

Application in the Synthesis of β-Blockers

The enantiomers of "this compound" are key precursors in the synthesis of several important β-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[8] The stereochemistry of the β-blocker is crucial for its pharmacological activity, with the (S)-enantiomer typically being the more potent β-adrenergic receptor antagonist.[1]

Case Study: Synthesis of (S)-Atenolol

(S)-Atenolol is a selective β1 receptor antagonist. Its synthesis can be efficiently achieved using the (S)-enantiomer of our chiral building block.

Synthetic Pathway:

Atenolol_Synthesis start (S)-Ethyl 4-(oxiran-2-ylmethoxy)phenylacetate intermediate (S)-Ethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetate start->intermediate Epoxide Ring Opening reagent1 Isopropylamine reagent1->intermediate product (S)-Atenolol intermediate->product Amidation reagent2 Ammonia reagent2->product

Caption: Stereospecific Synthesis of (S)-Atenolol.

Experimental Protocol: Synthesis of (S)-Atenolol from (S)-Ethyl 4-(oxiran-2-ylmethoxy)phenylacetate

  • Epoxide Ring Opening:

    • To a solution of (S)-Ethyl 4-(oxiran-2-ylmethoxy)phenylacetate in a suitable solvent (e.g., methanol), add an excess of isopropylamine.

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the solvent and excess isopropylamine are removed under reduced pressure to yield the intermediate, (S)-ethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetate.[9]

  • Amidation:

    • The crude intermediate is then subjected to amidation. A common method involves treatment with a solution of ammonia in methanol in a sealed vessel at elevated temperatures.[9]

    • The reaction is monitored for the conversion of the ester to the primary amide.

    • After the reaction is complete, the solvent is evaporated, and the crude (S)-Atenolol is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the final product with high enantiomeric purity.[9]

Alternative Chiral Strategies

While HKR is a dominant method, other strategies for accessing enantiopure "this compound" and related chiral precursors exist:

  • Chemoenzymatic Methods: Lipases can be employed for the kinetic resolution of related chlorohydrin precursors.[10][11] For example, Candida antarctica lipase B (CALB) has been successfully used to catalyze the transesterification of racemic chlorohydrins, providing access to enantiomerically enriched building blocks for β-blocker synthesis.[11]

  • Asymmetric Epoxidation: Although less common for this specific substrate, asymmetric epoxidation of the corresponding allyl ether (ethyl 4-(allyloxy)phenylacetate) using chiral catalysts could, in principle, provide direct access to the enantiopure epoxide. A patent describes a stereoselective epoxidation process using microorganisms like Pseudomonas oleovorans to produce the ester of 4-(2,3-epoxypropoxy)-phenylacetic acid predominantly in the S configuration.[9]

Conclusion: A Versatile and Indispensable Chiral Tool

"this compound" stands out as a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its ready accessibility in racemic form and the highly efficient methods for its chiral resolution, particularly through hydrolytic kinetic resolution, make it an attractive starting material for the stereospecific synthesis of a range of β-blockers and other bioactive molecules. The ability to selectively access either the (R)- or (S)-enantiomer provides medicinal chemists with the flexibility to construct complex chiral molecules with a high degree of stereochemical control, ultimately contributing to the development of safer and more effective drugs.

References

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936-938. [Link]

  • Ready, J. M., & Jacobsen, E. N. (2001). Highly Active and Enantioselective Co(III)−Salen Catalysts for the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 123(12), 2687–2688. [Link]

  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]

  • Li, Z., Li, Y., & Li, Y. (2005). Enantioselective hydrolytic kinetic resolution of epoxides catalyzed by chiral Co(III) salen complexes immobilized in the membrane reactor. Journal of Membrane Science, 255(1-2), 159-166. [Link]

  • Sandberg, M., & Amedjkouh, M. (2018). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Molecules, 23(11), 2958. [Link]

  • Imperial Chemical Industries PLC. (1985). Process for the preparation of esters of 4-(2,3-epoxypropoxy)phenylacetic acid and 4-(2-hydroxy-3-isopropylamino-propoxy)phenylacetic acid and/or atenolol in stereospecific form.
  • Pellissier, H. (2011). Recent developments in the chemoenzymatic synthesis of chiral β-blockers. Current Organic Chemistry, 15(18), 3239-3264. [Link]

  • Al-Zoubi, R. M., & Amedjkouh, M. (2019). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 9(1), 54. [Link]

  • Saddique, F. A., Zahoor, A. F., Yousaf, M., Irfan, M., Ahmad, M., Mansha, A., Khan, Z. A., & Naqvi, S. A. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 40(2), 193-224. [Link]

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A Senior Application Scientist's Guide to 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, a pivotal intermediate in modern pharmaceutical synthesis. Known by its IUPAC name, Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate, and CAS Number 76805-25-9, this molecule's unique combination of an epoxide, an ester, and an aromatic ether functional group makes it a versatile building block. We will dissect its synthesis via the Williamson ether pathway, offering a detailed, field-tested experimental protocol. Furthermore, this guide establishes a self-validating framework for its characterization using standard analytical techniques and showcases its critical role in the convergent synthesis of the antidiabetic drug, Repaglinide. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical intermediate.

Core Compound Analysis: Physicochemical Properties

Understanding the fundamental properties of a synthetic intermediate is paramount for successful experimental design, handling, and scale-up. This compound (hereafter OBAEE) is typically encountered as a viscous liquid. Its key physicochemical data are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 76805-25-9[1][2]
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Appearance Yellow Oil[3]
Storage Conditions 2-8°C, Refrigerator[3]
Synonyms Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate[1][2]

Synthesis Pathway and Mechanism: The Williamson Ether Synthesis

The industrial and laboratory synthesis of OBAEE is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[4] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5]

The core transformation involves two key reactants:

  • Ethyl 4-hydroxyphenylacetate: This provides the nucleophilic phenoxide ion after deprotonation.

  • Epichlorohydrin (1-chloro-2,3-epoxypropane): This serves as the electrophile, providing the glycidyl group.

Mechanistic Rationale

The process can be broken down into two critical steps, for which a conceptual diagram is provided below.

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to abstract the acidic phenolic proton from Ethyl 4-hydroxyphenylacetate. This generates a highly reactive phenoxide anion, which is a potent nucleophile. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is deliberate; it effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the reaction.[6]

  • SN2 Attack: The generated phenoxide anion then performs a backside attack on the primary carbon of epichlorohydrin bearing the chlorine atom.[5] Chlorine is an excellent leaving group, and its departure is concerted with the formation of the new carbon-oxygen bond, resulting in the desired ether linkage. This SN2 pathway is efficient because it targets a sterically unhindered primary carbon.[4]

Synthesis Reaction Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 Ethyl 4-hydroxyphenylacetate (Nucleophile Precursor) Phenoxide Potassium Phenoxide Anion (Active Nucleophile) R1->Phenoxide Deprotonation (Step 1) R2 Epichlorohydrin (Electrophile) Product 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester (OBAEE) R2->Product Base K₂CO₃ (Base) Solvent DMF (Solvent) Phenoxide->Product SN2 Attack (Step 2)

Caption: Williamson ether synthesis pathway for OBAEE production.

Experimental Protocol: Synthesis of OBAEE

This protocol describes a reliable method for the synthesis of OBAEE. It is designed to be self-validating, with integrated steps for purification and subsequent characterization.

Materials and Reagents
  • Ethyl 4-hydroxyphenylacetate (1.0 eq)

  • Epichlorohydrin (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ethyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Scientist's Insight: Using an excess of a solid base like K₂CO₃ ensures complete deprotonation without introducing water, which could lead to unwanted side reactions with epichlorohydrin.[6]

  • Electrophile Addition: Slowly add epichlorohydrin (1.5 eq) dropwise to the stirring suspension at room temperature. An exotherm may be observed.

    • Scientist's Insight: A slight excess of epichlorohydrin ensures the complete consumption of the more valuable starting material. Adding it slowly helps control the reaction rate and temperature.

  • Reaction: Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.

  • Work-up & Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold deionized water (approx. 5 times the volume of DMF).

    • Scientist's Insight: This "quenching" step precipitates the organic product out of the water-miscible DMF solvent and dissolves the inorganic salts (K₂CO₃, KCl).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with deionized water (twice) and then with brine (once).

    • Scientist's Insight: The water wash removes residual DMF, while the brine wash removes residual water from the organic phase, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

Experimental Workflow Diagram

G start Setup: Flask with Ethyl 4-hydroxyphenylacetate, K₂CO₃, DMF add_epi Add Epichlorohydrin start->add_epi react Heat to 60-70°C (4-6h, TLC Monitoring) add_epi->react quench Cool & Quench in Cold Water react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify via Flash Chromatography concentrate->purify end Pure OBAEE Product purify->end

Caption: Step-by-step workflow for the synthesis and purification of OBAEE.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized OBAEE is a critical, self-validating step. The primary technique for structural elucidation is ¹H NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The following table outlines the expected chemical shifts (δ) in a CDCl₃ solvent, integration, multiplicity, and assignment for the protons in the OBAEE molecule. These predictions are based on the analysis of similar chemical structures.[7][8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20Doublet (d)2HAromatic Protons (ortho to -CH₂COOEt)
~ 6.90Doublet (d)2HAromatic Protons (ortho to -O-CH₂)
~ 4.15Quartet (q)2HEthyl Ester (-O-CH₂ -CH₃)
~ 4.20 & ~ 3.95Doublet of Doublets (dd)2HGlycidyl Ether (-O-CH₂ -epoxide)
~ 3.55Singlet (s)2HBenzylic Protons (-CH₂ -COOEt)
~ 3.15Multiplet (m)1HEpoxide Ring (-CH-)
~ 2.90 & ~ 2.75Multiplet (m)2HEpoxide Ring (-CH₂-)
~ 1.25Triplet (t)3HEthyl Ester (-O-CH₂-CH₃ )

Application in Drug Development: Synthesis of Repaglinide

OBAEE is not an active pharmaceutical ingredient (API) itself but rather a crucial precursor. Its primary and most well-documented application is in the convergent synthesis of Repaglinide , an oral medication used for the treatment of type-2 non-insulin-dependent diabetes mellitus.[9]

In the synthesis of Repaglinide, OBAEE serves as the acid-component precursor. The epoxide ring of OBAEE is first opened by reacting it with 3-methyl-1-butylamine. The resulting secondary amine-alcohol intermediate is then coupled with another key intermediate, (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, typically using a peptide coupling agent like dicyclohexylcarbodiimide (DCC), to form the final amide bond of the Repaglinide molecule.[9]

Role of OBAEE in Convergent Synthesis

G OBAEE OBAEE (Intermediate A) Coupling Multi-Step Conversion & Coupling OBAEE->Coupling Amine (S)-3-methyl-1-(2-piperidin-1-ylphenyl) butan-1-amine (Intermediate B) Amine->Coupling Repaglinide Repaglinide (Final API) Coupling->Repaglinide

Caption: Convergent synthesis of Repaglinide utilizing OBAEE.

Conclusion

This compound is a testament to the power of functional group chemistry in enabling complex molecular assembly. Through a straightforward yet elegant Williamson ether synthesis, a molecule is produced that contains three distinct and valuable functionalities. Its role as a key building block in the synthesis of Repaglinide highlights its importance to the pharmaceutical industry. The protocols and data presented in this guide provide a robust framework for the synthesis, validation, and application of this versatile intermediate, empowering researchers to leverage its full potential in their drug discovery and development endeavors.

References

  • Reddy, M. S., et al. (2008). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 - CHIMIA. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 143-150. Available at: [Link]

  • PubChem. (n.d.). Ethyl phenylacetate. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzeneacetic acid, ethyl ester. Retrieved January 12, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate via Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the synthesis of Ethyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate, a structural analog of the widely used β-blocker, atenolol. The synthesis is achieved through the nucleophilic ring-opening of the epoxide "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester" with isopropylamine. This guide details the underlying chemical principles, a step-by-step experimental procedure, methods for product characterization, and essential safety considerations. It is intended for researchers in medicinal chemistry, process development, and pharmaceutical sciences.

Introduction and Scientific Background

The reaction between an epoxide and an amine is a fundamental transformation in organic synthesis, pivotal in the production of numerous active pharmaceutical ingredients (APIs). This reaction forms a β-amino alcohol moiety, which is a key structural feature in many β-blocker drugs. These drugs, such as atenolol and metoprolol, are critical for managing cardiovascular conditions like hypertension and angina.[1][2]

The core of this protocol involves the reaction of "this compound" with isopropylamine. This is a classic example of a base-catalyzed epoxide ring-opening. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even though an alkoxide is typically a poor leaving group.[3][4] Isopropylamine, a primary amine, serves as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

Reaction Mechanism: SN2 Nucleophilic Attack

Under basic or neutral conditions, the reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism.[5][6] The amine's lone pair of electrons directly attacks an epoxide carbon, and the C-O bond breaks in a single, concerted step.

Key Mechanistic Features:

  • Regioselectivity: In the absence of an acid catalyst, the amine nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. This steric control leads to a specific constitutional isomer as the major product.[6]

  • Stereochemistry: The SN2 attack occurs from the side opposite to the C-O bond (backside attack), resulting in an inversion of stereochemistry at the attacked carbon. This leads to a trans relationship between the newly formed hydroxyl group and the amino group.[5][6]

G cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_intermediate Intermediate cluster_protonation Protonation Step cluster_product Final Product R1 4-(2-Oxiranylmethoxy) benzeneacetic Acid Ethyl Ester TS Nucleophilic attack on the less sterically hindered carbon. Concerted C-N bond formation and C-O bond cleavage. R1->TS Step 1 R2 Isopropylamine (Nucleophile) R2->TS INT Alkoxide Intermediate TS->INT Ring-Opening PROT Proton transfer from another isopropylamine molecule or solvent during work-up. INT->PROT Step 2 P1 Ethyl 2-(4-(2-hydroxy-3- (isopropylamino)propoxy)phenyl)acetate PROT->P1 Final Product

Diagram 1: SN2 Reaction Mechanism Pathway.

Materials and Equipment

Reagents
ReagentCAS No.FormulaM.W.Recommended Purity
This compound76805-25-9C₁₃H₁₆O₄236.26 g/mol >97%
Isopropylamine75-31-0C₃H₉N59.11 g/mol >99%
Methanol (or Ethanol)67-56-1CH₄O32.04 g/mol Anhydrous, >99.8%
Ethyl Acetate141-78-6C₄H₈O₂88.11 g/mol ACS Grade
Hexanes110-54-3C₆H₁₄86.18 g/mol ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37 g/mol Granular
Deionized Water7732-18-5H₂O18.02 g/mol -
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with coolant circulation

  • Magnetic stirrer and heating mantle with temperature control

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F254) and development chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjustments can be made as necessary.

Reaction Setup
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.18 g (5.0 mmol, 1.0 equiv.) of this compound.

  • Solvent and Nucleophile Addition: Add 15 mL of methanol to the flask. Stir until the ester is fully dissolved. Subsequently, add 2.22 g (3.0 mL, 37.5 mmol, 7.5 equiv.) of isopropylamine.

    • Experimental Rationale: An excess of isopropylamine is used to ensure it acts as the primary nucleophile and to drive the reaction equilibrium towards the product.[1] Methanol is a suitable polar protic solvent that facilitates the reaction without competing significantly as a nucleophile under these conditions.

  • Reflux: Attach the reflux condenser to the flask, secure it with a clamp, and begin circulating cold water. Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using the heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting epoxide using Thin-Layer Chromatography (TLC).

    • TLC System: A common mobile phase is a 7:3 mixture of Ethyl Acetate:Hexanes. The starting material (epoxide) will have a higher Rf value than the more polar product (β-amino alcohol).

Work-up and Product Isolation
  • Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Remove the excess isopropylamine and methanol using a rotary evaporator.

  • Aqueous Wash: Dissolve the resulting crude oil in 50 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel. Wash the organic layer with 30 mL of deionized water to remove any remaining salts or highly polar impurities.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate (approx. 2-3 g). Swirl for 5-10 minutes. Filter the solution through a fluted filter paper into a clean, pre-weighed round-bottom flask to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude product, which should be a viscous oil or a semi-solid.

Purification
  • Recrystallization: The crude product can often be purified by recrystallization. A suitable solvent system is typically ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of warm ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Quantitative Data Summary

ParameterValueMoles (mmol)Equivalents
Reactant 1
NameThis compound
Mass1.18 g5.01.0
Reactant 2
NameIsopropylamine
Volume / Mass3.0 mL / 2.22 g37.57.5
Solvent
NameMethanol
Volume15 mL--
Reaction Conditions
Temperature~65-70 °C (Reflux)--
Time4 - 6 hours--
Expected Product
NameEthyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate
Theoretical Yield1.48 g5.0-
Expected Yield Range1.25 - 1.40 g (85-95%)--

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H-NMR Spectroscopy: Confirms the molecular structure. Expect characteristic peaks for the isopropyl group (a doublet and a septet), the new hydroxyl proton, and the protons on the propanol backbone.[1]

  • HPLC (High-Performance Liquid Chromatography): Used to determine purity. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and a buffered aqueous solution.[7][8]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the appearance of a broad O-H stretching band (~3300-3500 cm⁻¹) and an N-H stretching band, and the disappearance of the characteristic epoxide C-O stretching bands.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 296.18 g/mol ).

Experimental Workflow Visualization

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Combine Epoxide Ester, Methanol, and Isopropylamine in a flask. B 2. Attach reflux condenser and heat to 65-70 °C. A->B C 3. Monitor reaction progress using TLC (4-6 hours). B->C D 4. Cool to RT. Remove solvent via rotary evaporation. C->D Reaction Complete E 5. Dissolve in Ethyl Acetate. Wash with water. D->E F 6. Dry organic layer with MgSO₄, filter, and concentrate. E->F G 7. Purify crude product by recrystallization (EtOAc/Hexanes). F->G Crude Product H 8. Collect crystals by filtration and dry under vacuum. G->H I 9. Characterize final product: NMR, HPLC, MS, IR. H->I H->I Pure Product

Diagram 2: Step-by-step experimental workflow.

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Isopropylamine: Highly flammable liquid and vapor.[9][10] It is also corrosive and can cause severe skin burns and eye damage.[11][12] Inhalation may cause respiratory irritation.[11] Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[10][12]

  • Epoxides: Epoxides are reactive alkylating agents and should be handled with care. Avoid skin contact and inhalation.

  • Solvents: Methanol is toxic and flammable. Ethyl acetate and hexanes are flammable. Avoid breathing vapors and ensure there are no ignition sources nearby.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[9][12][13]

References

  • Di Gioia, M. L., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. International Journal of Molecular Sciences. [Link]

  • Hanna-Eszter, V., et al. (2021). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules. [Link]

  • Di Gioia, M. L., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. ResearchGate. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2021). Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations. Scientifica. [Link]

  • Patel, D. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Pharma Times. [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wati, E. J., et al. (2020). Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000-2020. ResearchGate. [Link]

  • Al-Sabha, W., & Sakur, A. A. (2019). Determination of Atenolol in Tablet Formulation by Analytical Spectrophotometry. Research Journal of Pharmacy and Technology. [Link]

  • Basavaiah, K., et al. (2014). Sensitive Spectrophotometric Determination of Atenolol in Pharmaceutical Formulations Using Bromate-Bromide Mixture as an Eco-Friendly Brominating Agent. Journal of Analytical Methods in Chemistry. [Link]

  • Mohammed, N. S. (2017). Method Development and Validation of Atenolol Using Two HPLC Systems. International Journal of Pharmaceutical Sciences and Research. [Link]

  • AdvanSix. (n.d.). Isopropylamine Product Safety Summary. AdvanSix. [Link]

  • Loba Chemie. (2015). ISOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Google Patents. (2014). CN103739512A - Method for preparing (S) -atenolol.
  • National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem Compound Database. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Wang, Y., et al. (2023). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry. [Link]

  • Hashemi, M. M., et al. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Google Patents. (2010). WO2010029566A2 - Process for preparation of phenoxypropanol amines.

Sources

Asymmetric synthesis of metoprolol from "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Stereochemistry in Metoprolol and its Analogs

Metoprolol is a cardioselective β₁-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The therapeutic efficacy of metoprolol is almost exclusively attributed to its (S)-enantiomer, which exhibits a significantly higher affinity for the β₁-adrenergic receptor—reportedly 50 to 500 times greater than the (R)-enantiomer.[3][4] Consequently, the use of the pure (S)-enantiomer, known as S-metoprolol, allows for a reduction in the therapeutic dose by half compared to the racemic mixture, minimizing potential side effects associated with the less active (R)-isomer.[3][5]

This guide provides a detailed protocol for the asymmetric synthesis of the ethyl ester of a major metoprolol metabolite, specifically (S)-1-(isopropylamino)-3-(4-(2-ethoxy-2-oxoethyl)phenoxy)propan-2-ol, hereafter referred to as (S)-Metoprolol Acid Ethyl Ester. The synthesis commences from the prochiral epoxide, 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester. While the industrial synthesis of metoprolol itself typically starts from 4-(2-methoxyethyl)phenol[6][7], this protocol focuses on a key strategic transformation—the catalytic asymmetric ring-opening (ARO) of a functionalized aryl glycidyl ether. This reaction is a cornerstone of modern asymmetric synthesis and provides a direct route to enantiomerically enriched β-amino alcohols, a critical pharmacophore in β-blockers.[8]

The protocol described herein employs a chiral catalyst to control the stereochemical outcome of the nucleophilic addition of isopropylamine to the epoxide ring, a method that offers high enantioselectivity and is amenable to various substrates.[9][10]

Overall Synthetic Strategy

The core of this synthesis is the enantioselective ring-opening of the terminal epoxide this compound with isopropylamine. This reaction is facilitated by a chiral catalyst, which creates a chiral environment around the epoxide, leading to a diastereomeric transition state. This energetic differentiation forces the nucleophilic attack of the amine to occur preferentially at one of the two enantiotopic carbons of the oxirane ring, resulting in the desired (S)-enantiomer of the product.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Target Molecule A 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester (Racemic or Prochiral) B Asymmetric Ring-Opening (ARO) A->B 1. Isopropylamine 2. Chiral Catalyst (e.g., Chiral Salen-Co Complex) 3. Solvent (e.g., t-BuOH/H₂O) C (S)-Metoprolol Acid Ethyl Ester (Enantiomerically Enriched) B->C Workup & Purification

Caption: High-level workflow for the asymmetric synthesis.

Part 1: Catalytic Asymmetric Ring-Opening Protocol

This protocol details the synthesis of (S)-Metoprolol Acid Ethyl Ester via a hydrolytic kinetic resolution (HKR) adaptation, a powerful method for producing enantiopure epoxides and their ring-opened products.[11][12] While classic HKR resolves a racemic epoxide by selectively hydrolyzing one enantiomer, a similar catalytic system can be used for direct asymmetric aminolysis. Here, a chiral Cobalt-salen complex is proposed as the catalyst.[11]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier SuggestionNotes
This compound76805-25-9250.27Sigma-Aldrich, iChemicalStarting material.[13][14]
Isopropylamine75-31-059.11Sigma-AldrichNucleophile. Corrosive and flammable.
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)186570-93-6603.70Strem, Sigma-AldrichChiral Catalyst.
Acetic Acid (Glacial)64-19-760.05Fisher ScientificCatalyst activator.
Tetrahydrofuran (THF), Anhydrous109-99-972.11Acros OrganicsReaction solvent.
Diethyl Ether, Anhydrous60-29-774.12Sigma-AldrichExtraction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01LabChemFor workup.
Brine (Saturated aq. NaCl)7647-14-558.44Prepare in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichDrying agent.
Silica Gel7631-86-960.08SiliCycleFor column chromatography (230-400 mesh).
Hexanes110-54-386.18Fisher ScientificChromatography eluent.
Ethyl Acetate141-78-688.11Fisher ScientificChromatography eluent.
Experimental Procedure

Causality Behind Choices:

  • Catalyst Activation: The Co(II)-salen catalyst is oxidized in situ by air to the active Co(III) species. A small amount of acetic acid facilitates this and acts as a co-catalyst.[12]

  • Solvent: THF is chosen for its ability to dissolve both the organic substrate and the catalyst complex, ensuring a homogeneous reaction mixture.

  • Stoichiometry: A slight excess of isopropylamine is used to ensure the complete consumption of the limiting epoxide starting material. Catalyst loading is kept low (0.5-2 mol%) as is typical for efficient catalytic processes.[9]

Step-by-Step Protocol:

  • Catalyst Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the (S,S)-Co(II)-salen catalyst (e.g., 0.01 equivalents).

    • Add anhydrous THF (20 mL) to the flask.

    • Stir the mixture open to the air for 30 minutes. The color should change from reddish-orange to a dark brown/black, indicating oxidation to the active Co(III) species.

    • Add glacial acetic acid (0.01 equivalents) and stir for another 10 minutes.

  • Reaction Execution:

    • To the activated catalyst solution, add this compound (1.0 eq).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add isopropylamine (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide spot is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF and excess isopropylamine.

    • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil.

    • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to isolate the pure (S)-Metoprolol Acid Ethyl Ester.

Proposed Catalytic Cycle

The mechanism involves the coordination of the epoxide to the chiral Co(III)-salen complex, which acts as a Lewis acid to activate the epoxide towards nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the amine's approach.

G A Active (S,S)-Co(III)-Salen Catalyst B Epoxide Coordination A->B + Epoxide C [Catalyst-Epoxide] Complex B->C D Nucleophilic Attack by Isopropylamine C->D + Isopropylamine E Diastereomeric Transition State D->E F Ring Opening E->F G [Catalyst-Product] Complex F->G H Product Release G->H - (S)-Product H->A Catalyst Regeneration

Caption: Simplified catalytic cycle for ARO of the epoxide.

Part 2: Product Characterization and Analysis

Accurate characterization is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess of the synthesized product.

Structural Confirmation
  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals include those for the isopropyl group, the newly formed secondary alcohol and secondary amine, the methylene bridge, the aromatic protons, and the ethyl ester group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₂₁H₃₃NO₄ ≈ 380.24).

Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[15][16]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV detector.
Chiral Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar cellulose-based column.[15][16]
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 85:15 v/v) with 0.1% diethylamine (DEA).[17]
Flow Rate 0.5 - 1.0 mL/min.
Column Temp. 25 °C.
Detection UV at 274 nm.[4]
Injection Vol. 10 µL.
Sample Prep. Dissolve ~1 mg of the purified product in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the racemic product (if available, or synthesized without the chiral catalyst) to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the sample of the synthesized (S)-Metoprolol Acid Ethyl Ester.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

    Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer. A successful asymmetric synthesis should yield a % ee > 95%.[18][19]

Conclusion

This application note provides a comprehensive, scientifically grounded protocol for the asymmetric synthesis of (S)-Metoprolol Acid Ethyl Ester from its corresponding prochiral epoxide. The central strategy of catalytic asymmetric ring-opening is a robust and highly effective method for establishing the critical stereocenter found in metoprolol and other β-blockers. By following the detailed experimental and analytical procedures, researchers in drug development and organic synthesis can reliably produce this enantiomerically enriched compound, enabling further investigation and application. The principles and techniques outlined are broadly applicable to the synthesis of other chiral β-amino alcohols.

References

  • Asymmetric Synthesis of (S)-Metoprolol. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Kim, K. H., et al. (2000). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Archives of Pharmacal Research, 23(3), 230-6. Available at: [Link]

  • Farzam, K. & Tivakaran, V. S. (2024). Metoprolol. StatPearls [Internet]. Available at: [Link]

  • Metoprolol. Wikipedia. Available at: [Link]

  • Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-9. Available at: [Link]

  • Asymmetric synthesis of S-metoprolol. ResearchGate. Available at: [Link]

  • Synthesis and preparations of metoprolol and its salts. Justia Patents. Available at: [Link]

  • Pathak, L., et al. (2008). S-metoprolol: the 2008 clinical review. Journal of the Indian Medical Association, 106(6), 403-4, 406-8. Available at: [Link]

  • S-metoprolol: The 2008 clinical review. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Ester Hydrolysis of "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester" under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the hydrolysis of the ethyl ester in "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester" to its corresponding carboxylic acid, a crucial step in the synthesis of various pharmaceutical intermediates. We will explore both acid-catalyzed and base-catalyzed (saponification) hydrolysis pathways. A key focus of this guide is to address the chemical liabilities of the epoxide ring under these conditions and to provide detailed, field-proven protocols that prioritize the selective hydrolysis of the ester moiety. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to successfully perform this transformation, monitor its progress, and isolate the desired product.

Introduction: The Strategic Importance of Ester Hydrolysis

Ester hydrolysis is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. Esters often serve as protecting groups for carboxylic acids, enhancing their solubility in organic solvents and facilitating purification. The deprotection, or hydrolysis, of the ester back to the carboxylic acid is a critical step in the synthetic route of many active pharmaceutical ingredients (APIs).

The subject of this guide, "this compound," is a bifunctional molecule containing both an ethyl ester and an epoxide (oxirane) ring. While the hydrolysis of the ester is the desired reaction, the epoxide ring is susceptible to nucleophilic attack and ring-opening under both acidic and basic conditions. Therefore, a successful hydrolysis protocol must be highly selective to avoid the formation of unwanted diol byproducts.

Mechanistic Considerations: A Tale of Two Pathways

The hydrolysis of an ester can be effectively catalyzed by either an acid or a base. The choice between these two pathways has significant implications for the reaction's reversibility, rate, and potential side reactions.

Acid-Catalyzed Ester Hydrolysis: A Reversible Equilibrium

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.[1][2] The reaction is reversible and often requires a large excess of water to drive the equilibrium towards the formation of the carboxylic acid and alcohol.[1]

Diagram: Acid-Catalyzed Ester Hydrolysis Mechanism

Acid_Hydrolysis Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H2O ProtonatedAcid Protonated Carboxylic Acid Tetrahedral1->ProtonatedAcid - ROH CarboxylicAcid Carboxylic Acid ProtonatedAcid->CarboxylicAcid - H+ Alcohol Alcohol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

A significant challenge with acid-catalyzed hydrolysis of our target molecule is the potential for acid-catalyzed opening of the epoxide ring, which can lead to the formation of a diol.[3][4]

Base-Catalyzed Ester Hydrolysis (Saponification): An Irreversible Process

Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally preferred method for ester hydrolysis due to its irreversible nature. The reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group. The final step is an acid-base reaction between the carboxylic acid and the alkoxide, which drives the reaction to completion.

Diagram: Base-Catalyzed Ester Hydrolysis (Saponification) Mechanism

Base_Hydrolysis Ester Ester Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 + OH- CarboxylicAcid Carboxylic Acid Tetrahedral2->CarboxylicAcid - RO- Alcohol Alcohol Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + RO-

Caption: Mechanism of base-catalyzed ester hydrolysis.

While generally more efficient, basic conditions can also promote the ring-opening of the epoxide, although typically at a slower rate than under acidic conditions, especially with sterically hindered epoxides.[4]

Experimental Protocols

The following protocols are designed as starting points and may require optimization based on the specific scale and purity requirements of the final product.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol aims to achieve hydrolysis while minimizing epoxide degradation by using a moderately strong acid and controlled temperature.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the ethyl ester (1 equivalent) in THF (5-10 mL per gram of ester).

  • Add an equal volume of 1 M HCl.

  • Stir the biphasic mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Section 4). The reaction may take several hours to reach completion.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography (see Section 5).

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method due to its irreversibility.

Materials:

  • This compound

  • Methanol or Ethanol

  • 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve the ethyl ester (1 equivalent) in methanol or ethanol (5-10 mL per gram of ester) in a round-bottom flask.

  • Add 1 M NaOH or LiOH solution (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC (see Section 4). The reaction is typically faster than acid-catalyzed hydrolysis.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate salt to form the free carboxylic acid.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product as needed (see Section 5).

Table 1: Comparison of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH, LiOH)
Reversibility ReversibleIrreversible
Reaction Rate Generally SlowerGenerally Faster
Work-up Neutralization of excess acidAcidification to protonate the carboxylate
Epoxide Stability Higher risk of ring-openingLower risk, but still a consideration

Reaction Monitoring: Ensuring Complete Conversion

Accurate monitoring of the reaction is crucial to determine the endpoint and to minimize the formation of byproducts.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method for qualitative monitoring. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting ester and the more polar carboxylic acid product. The starting ester will have a higher Rf value than the product.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective. The disappearance of the starting material peak and the appearance of the product peak can be monitored over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can also be used to monitor the reaction progress.[3] The disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) of the ester and the appearance of the carboxylic acid proton signal (a broad singlet, typically >10 ppm, though it may exchange with D₂O) are indicative of the reaction's progress.

Product Purification: Isolating the Desired Carboxylic Acid

The crude product obtained from the work-up may contain unreacted starting material, the alcohol byproduct (ethanol), and potentially the diol from epoxide ring-opening.

Extraction

A key step in purification is the separation of the acidic product from neutral and basic impurities. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), the carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can then be discarded. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid, which can then be extracted with fresh organic solvent.

Recrystallization

If the carboxylic acid is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, water/ethanol) can be an effective method of purification.

Column Chromatography

For challenging separations, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic or formic acid to the mobile phase to suppress tailing of the carboxylic acid, is generally effective.

The Critical Challenge: Selectivity Over Epoxide Ring Opening

The primary challenge in the hydrolysis of "this compound" is to cleave the ester without opening the epoxide ring.

  • Under Acidic Conditions: The epoxide can be protonated, making it highly susceptible to nucleophilic attack by water, leading to a 1,2-diol.[4] To minimize this, it is advisable to use milder acidic conditions (e.g., dilute acids, lower temperatures) and to monitor the reaction closely to avoid prolonged exposure to the acidic medium.

  • Under Basic Conditions: While generally less reactive towards epoxides than acids, strong bases can also open the epoxide ring via an S_N2 mechanism.[4] Using stoichiometric amounts of base and avoiding high temperatures can help to favor the desired ester hydrolysis.

Diagram: Competing Reaction Pathways

Competing_Pathways Start 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester Acid Acidic Conditions (H+/H2O) Start->Acid Base Basic Conditions (OH-/H2O) Start->Base DesiredProduct Desired Product: Carboxylic Acid with Intact Epoxide Acid->DesiredProduct Ester Hydrolysis SideProduct Side Product: Diol from Epoxide Opening Acid->SideProduct Epoxide Ring Opening Base->DesiredProduct Saponification Base->SideProduct Epoxide Ring Opening

Caption: Competing hydrolysis and ring-opening pathways.

Conclusion and Recommendations

For the hydrolysis of "this compound," the base-catalyzed (saponification) method is generally recommended due to its irreversibility and typically higher selectivity for ester cleavage over epoxide ring opening under controlled conditions. Careful monitoring of the reaction and a well-designed work-up and purification strategy are essential for obtaining the desired carboxylic acid in high purity. Researchers should always perform small-scale pilot reactions to optimize conditions before proceeding to a larger scale.

References

  • H. N. M. W. van den Hoven, and B. A. M. van der Zeijst, "¹H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups," Journal of Pharmacy and Pharmacology, vol. 43, no. 12, pp. 860-862, 1991. [Link]

  • "General procedures for the purification of Carboxylic acids," Chempedia - LookChem. [Link]

  • "Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins," Polymer Degradation and Stability, vol. 166, pp. 253-262, 2019. [Link]

  • G. Sievers et al., "MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 155, no. 1, pp. 191-203, 2000. [Link]

  • "Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels," Acta Biomaterialia, vol. 55, pp. 240-249, 2017. [Link]

  • "Real-time HPLC-MS reaction progress monitoring using an automated analytical platform," Reaction Chemistry & Engineering, vol. 2, no. 4, pp. 491-497, 2017. [Link]

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  • "Selective cleavage of ester linkages of anhydride-cured epoxy using a benign method and reuse of the decomposed polymer in new epoxy preparation," Green Chemistry, vol. 22, no. 1, pp. 199-209, 2020. [Link]

  • "Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia," Brazilian Journal of Pharmaceutical Sciences, vol. 44, no. 4, pp. 645-652, 2008. [Link]

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  • "STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS," Rasayan Journal of Chemistry, vol. 17, no. 1, pp. 250-255, 2024. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Metoprolol Intermediate: 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate in Cardiovascular Therapy

Metoprolol, a widely prescribed β-adrenergic blocker for the management of hypertension, angina, and other cardiovascular disorders, relies on a robust and efficient synthetic pathway for its commercial production. A pivotal molecule in this pathway is the intermediate, 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester (CAS No. 76805-25-9). The purity and scalable production of this epoxide intermediate directly impact the quality and cost-effectiveness of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis, purification, and analysis of this crucial metoprolol intermediate, with a focus on scientifically sound, safe, and efficient industrial practices.

Reaction Mechanism and Strategic Approach for Scale-Up

The synthesis of this compound is primarily achieved through the etherification of ethyl 4-hydroxyphenylacetate with epichlorohydrin. This reaction is a classic Williamson ether synthesis, which, on a large scale, presents challenges such as controlling exotherms, minimizing side reactions, and ensuring high yields of the desired product.

A key strategy for overcoming these challenges in an industrial setting is the implementation of Phase Transfer Catalysis (PTC) . PTC facilitates the reaction between reactants in immiscible phases (in this case, an aqueous base and an organic phase containing the reactants) by using a catalyst that can transport the reactive anion from the aqueous phase to the organic phase. This approach offers several advantages for scale-up, including:

  • Milder Reaction Conditions: Avoiding the need for strong, hazardous bases and high temperatures.

  • Increased Reaction Rates: Leading to shorter batch times and higher throughput.

  • Higher Yields and Selectivity: Minimizing the formation of byproducts.

  • Simplified Work-up Procedures: As the catalyst can often be easily separated and recycled.

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxyphenylacetate by a base, followed by the nucleophilic attack of the resulting phenoxide ion on the epoxide ring of epichlorohydrin.

Reaction Mechanism cluster_reactants Reactants cluster_products Products R1 Ethyl 4-hydroxyphenylacetate Phenoxide Formation Phenoxide Formation R1->Phenoxide Formation Deprotonation R2 Epichlorohydrin Nucleophilic Attack Nucleophilic Attack R2->Nucleophilic Attack Base Base (e.g., NaOH) Base->Phenoxide Formation P1 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester Byproduct NaCl + H2O Catalyst Phase Transfer Catalyst (e.g., TBAB) Catalyst->Phenoxide Formation Facilitates Phenoxide Formation->Nucleophilic Attack Phenoxide Ion Nucleophilic Attack->P1 Etherification Nucleophilic Attack->Byproduct

Caption: Reaction pathway for the synthesis of the metoprolol intermediate.

Detailed Scale-Up Protocol

This protocol outlines a robust procedure for the synthesis of this compound on a multi-kilogram scale, incorporating the principles of Phase Transfer Catalysis for enhanced efficiency and safety.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Molar Equivalents
Ethyl 4-hydroxyphenylacetate17138-28-2180.2018.021.0
Epichlorohydrin106-89-892.5213.881.5
Sodium Hydroxide (50% w/w aq.)1310-73-240.008.801.1
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.970.03
Toluene108-88-392.1490.0-
Brine (Saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Experimental Workflow

Experimental Workflow start Start charge_reactor Charge Reactor with: - Ethyl 4-hydroxyphenylacetate - Toluene - TBAB start->charge_reactor add_base Add 50% NaOH solution dropwise at 20-25°C charge_reactor->add_base add_epi Add Epichlorohydrin dropwise maintaining temperature at 25-30°C add_base->add_epi reaction Stir at 30-35°C for 6-8 hours (Monitor by TLC/HPLC) add_epi->reaction phase_sep Cool to room temperature and perform phase separation reaction->phase_sep wash_org Wash organic layer with: 1. Water 2. Brine phase_sep->wash_org dry_org Dry organic layer with anhydrous sodium sulfate wash_org->dry_org filter Filter to remove drying agent dry_org->filter distill Concentrate under reduced pressure to obtain crude product filter->distill purify Purify by vacuum distillation distill->purify analyze Analyze for purity and identity (GC, HPLC, NMR, IR) purify->analyze end End Product analyze->end

Caption: Step-by-step experimental workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Setup and Inert Atmosphere:

    • Ensure a clean, dry, and appropriately sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a nitrogen inlet.

    • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Charging of Reactants:

    • Charge the reactor with ethyl 4-hydroxyphenylacetate (18.02 kg, 100 mol) and toluene (90.0 kg).

    • Stir the mixture until the ethyl 4-hydroxyphenylacetate is completely dissolved.

    • Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (0.97 kg, 3 mol), to the reactor.

  • Base Addition:

    • Begin stirring and slowly add the 50% aqueous sodium hydroxide solution (8.80 kg, 110 mol of NaOH) through the addition funnel over a period of 1-2 hours.

    • Maintain the internal temperature between 20-25°C during the addition using a cooling bath. A slight exotherm may be observed.

  • Epichlorohydrin Addition:

    • After the complete addition of the base, add epichlorohydrin (13.88 kg, 150 mol) dropwise over 2-3 hours.

    • Carefully control the addition rate to maintain the reaction temperature between 25-30°C. This step is crucial as the reaction is exothermic.

  • Reaction Monitoring:

    • After the addition of epichlorohydrin is complete, raise the temperature to 30-35°C and maintain for 6-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (ethyl 4-hydroxyphenylacetate) is consumed.

  • Work-up and Phase Separation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Stop stirring and allow the layers to separate.

    • Separate the lower aqueous layer.

  • Washing of the Organic Phase:

    • Wash the organic layer sequentially with water (2 x 20 L) and saturated brine solution (1 x 20 L) to remove any remaining base, catalyst, and salts.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification:

    • The crude product, a viscous oil, is purified by vacuum distillation to yield the final product, this compound, as a clear, colorless to pale yellow oil.

Safety Precautions and Hazard Management

The scale-up of this synthesis involves handling hazardous materials, and strict adherence to safety protocols is mandatory.

  • Epichlorohydrin: This is a highly toxic, flammable, and carcinogenic substance.[1][2][3][4] It is also a skin and respiratory irritant.

    • Handling: Must be handled in a well-ventilated area, preferably in a closed system, by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator.

    • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

  • Sodium Hydroxide: A corrosive base that can cause severe skin and eye burns.

    • Handling: Wear appropriate PPE, including gloves and eye protection. In case of contact, flush the affected area with copious amounts of water.

  • Toluene: A flammable liquid with potential health hazards upon inhalation or skin contact.

    • Handling: Use in a well-ventilated area and avoid sources of ignition.

Emergency Procedures:

  • Have safety showers and eyewash stations readily accessible.

  • Ensure personnel are trained in handling chemical spills and have access to appropriate spill kits.

  • In case of accidental exposure, seek immediate medical attention.

Analytical Quality Control

To ensure the suitability of the intermediate for the synthesis of metoprolol, rigorous quality control is essential. A high purity of ≥98% is typically required for pharmaceutical intermediates.[1]

Analytical TestMethodSpecification
Appearance Visual InspectionClear, colorless to pale yellow oil
Identification FT-IR, ¹H NMR, ¹³C NMRConforms to the structure of the reference standard
Assay (Purity) Gas Chromatography (GC) or HPLC≥ 98.0%
Residual Solvents Gas Chromatography (GC) - HeadspaceToluene: ≤ 890 ppm (as per ICH guidelines)
Water Content Karl Fischer Titration≤ 0.5%

Typical Analytical Methods:

  • Gas Chromatography (GC): A suitable method for determining purity and assay. A capillary column with a non-polar stationary phase can be used with a flame ionization detector (FID).

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can also be employed for purity determination and to quantify any non-volatile impurities.

  • Spectroscopy (NMR and IR): Used for structural confirmation and identification.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient reaction time or temperature; Ineffective catalystExtend reaction time or slightly increase temperature (not exceeding 40°C). Ensure the quality and quantity of the PTC are correct.
Formation of Byproducts High reaction temperature; Excess baseMaintain strict temperature control. Use the stoichiometric amount of base.
Low Yield Inefficient phase transfer; Loss during work-upEnsure vigorous stirring for efficient mixing. Optimize the amount of PTC. Be careful during phase separations and extractions.
Product Contamination Incomplete removal of starting materials or solventOptimize purification by vacuum distillation. Ensure efficient solvent removal under reduced pressure.

Conclusion

The scale-up synthesis of this compound is a critical step in the manufacturing of metoprolol. By employing Phase Transfer Catalysis, this process can be conducted efficiently, safely, and with high yields. Strict adherence to the detailed protocol, rigorous safety measures, and comprehensive analytical quality control are paramount to ensure the production of a high-quality intermediate suitable for pharmaceutical use. The insights and procedures outlined in this document are intended to provide a solid foundation for researchers and professionals in the field of drug development and manufacturing.

References

  • Sourcing Metoprolol Intermediates: A Guide for Pharma Procurement. (URL not available)
  • Epichlorohydrin - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

  • Material Safety Data Sheet - Epichlorohydrin, pa - Cole-Parmer. (URL: [Link])

  • Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem. (URL: [Link])

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Application Notes & Protocols for the Purification of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns in drug development. This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this epoxide-containing compound, addressing the specific chemical challenges it presents. The presence of a reactive oxirane (epoxide) ring necessitates careful selection of purification conditions to avoid degradation.

Physicochemical Properties and Their Impact on Purification

Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValue / ObservationImplication for Purification
Appearance Yellow Oil[1][2]The oily nature indicates that crystallization may be challenging but not impossible. It also suggests that chromatographic methods will be highly applicable.
Molecular Formula C₁₃H₁₆O₄[3]---
Molecular Weight 236.26 g/mol [2]---
Solubility Soluble in Dichloromethane, Ethyl Acetate[1]Provides a starting point for selecting solvents for liquid chromatography and extraction.
Chemical Stability Contains a reactive epoxide ring.The epoxide ring is susceptible to opening under acidic or basic conditions. Therefore, purification methods should ideally be performed under neutral pH conditions to preserve the integrity of the molecule.

Purification Strategy Overview

A multi-step purification strategy is often employed to achieve high purity of this compound. The general workflow involves an initial work-up to remove bulk impurities, followed by a primary purification technique such as column chromatography, and potentially a final polishing step like preparative HPLC or crystallization if very high purity is required.

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Work-up cluster_2 Primary Purification cluster_3 Purity Assessment & Final Polishing cluster_4 Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude->Workup Removal of water-soluble impurities ColumnChrom Silica Gel Column Chromatography Workup->ColumnChrom Separation based on polarity TLC_HPLC Purity Analysis (TLC, HPLC) ColumnChrom->TLC_HPLC Fraction analysis Prep_HPLC Preparative HPLC (Optional) TLC_HPLC->Prep_HPLC For very high purity Crystallization Crystallization (Optional) TLC_HPLC->Crystallization If applicable PureProduct Pure Product (>98%) TLC_HPLC->PureProduct If purity is sufficient Prep_HPLC->PureProduct Crystallization->PureProduct

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Aqueous Work-up and Extraction

Principle: This initial step aims to remove water-soluble impurities, such as salts and polar starting materials, from the crude reaction mixture. The choice of organic solvent is critical for efficient extraction of the target compound.

Step-by-Step Protocol:

  • Solvent Selection: Given the compound's solubility in ethyl acetate and dichloromethane, either can be used as the extraction solvent.[1] Ethyl acetate is often preferred due to its lower toxicity and environmental impact.

  • Procedure: a. Transfer the crude reaction mixture to a separatory funnel. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).
    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic impurities, use with caution due to the epoxide ring).
    • Brine (saturated aqueous NaCl solution) to break up emulsions and remove residual water. d. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. e. Filter to remove the drying agent. f. Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude, extracted product.
Protocol 2: Silica Gel Column Chromatography

Principle: Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). For this compound, a normal-phase chromatography setup is typically employed.

Rationale for Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used.[4][5][6] The ratio is optimized to achieve good separation between the target compound and its impurities.

Step-by-Step Protocol:

  • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) to determine the optimal eluent composition. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: a. Select an appropriately sized glass column. b. Pack the column with silica gel (slurry packing with the initial eluent is recommended for better separation).

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel and then carefully adding it to the top of the packed column.

  • Elution: a. Begin elution with the predetermined hexane:ethyl acetate mixture. b. Collect fractions in test tubes. c. Monitor the elution process by TLC, spotting each fraction on a TLC plate.

  • Fraction Pooling and Concentration: a. Combine the fractions that contain the pure product. b. Concentrate the pooled fractions under reduced pressure to yield the purified this compound.

ColumnChromatography cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation cluster_3 Result TLC TLC Analysis for Eluent Optimization Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Hexane: Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate Under Reduced Pressure Pool->Concentrate Pure Purified Product Concentrate->Pure

Caption: Step-by-step workflow for purification by silica gel column chromatography.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC offers higher resolution and efficiency compared to column chromatography. It can be used for both analytical purity assessment and preparative purification. A reverse-phase HPLC method is suitable for this compound.[7]

Step-by-Step Protocol (Analytical):

  • Column: A C18 reverse-phase column is a common choice.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for reverse-phase HPLC.[7] A small amount of a modifier like formic acid may be used, but its compatibility with the epoxide should be tested.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity.

For preparative HPLC, the same principles apply but on a larger scale with a preparative column and higher flow rates.

Protocol 4: Crystallization

Principle: Crystallization is a powerful technique for obtaining highly pure compounds. It relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at different temperatures. While the target compound is an oil at room temperature, crystallization at low temperatures or from a specific solvent system might be possible. For structurally similar compounds, recrystallization from ethyl acetate has been reported.[8]

Step-by-Step Protocol:

  • Solvent Screening: a. Dissolve a small amount of the purified oil in various solvents (e.g., ethyl acetate, ethanol, hexane, or mixtures) at an elevated temperature to create a saturated solution. b. Allow the solutions to cool slowly to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer). c. Observe for crystal formation.

  • Recrystallization: a. Once a suitable solvent is found, dissolve the bulk of the purified product in the minimum amount of the hot solvent. b. Allow the solution to cool slowly and undisturbed. c. Collect the crystals by filtration. d. Wash the crystals with a small amount of the cold solvent. e. Dry the crystals under vacuum.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • iChemical. (n.d.). This compound, CAS No. 76805-25-9. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Ge, Y., et al. (2021). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl (2-methoxyphenyl)acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dove Research & Analytics Laboratory. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • Bhat, M., & Belagali, S. L. (2015). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. International Journal of ChemTech Research, 7(6), 1271-1274.
  • Pharmaffiliates. (n.d.). CAS No : 76805-25-9 | Product Name : this compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzeneacetic acid, «alpha»-ethyl-, ethyl ester (CAS 119-43-7). Retrieved from [Link]

  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(16), 4995.
  • European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Phenyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzeneacetic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Four New Ester Compounds from 4-Ethyloctanoic Acid. Retrieved from [Link]

  • Organic Syntheses. (1990).
  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

Sources

Topic: Advanced Derivatization Strategies for Trace-Level Quantification of Phenolic Analytes Using Epoxide-Based Fluorescent Tagging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Introduction

The quantification of trace-level phenolic compounds, such as endocrine disruptors like Bisphenol A (BPA), in complex matrices presents a significant analytical challenge. These analytes often lack strong, native chromophores or fluorophores, leading to poor sensitivity in common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Chemical derivatization is a powerful pre-column strategy employed to overcome these limitations. This application note provides a comprehensive guide to the derivatization of phenolic compounds using 2-(4-Carboxyphenyl)-5,6-dihydro-1H-imidazo[1,2-a]pyridin-4-ium (CDIP), a fluorescent tagging reagent. While the initial query concerned "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester," it is crucial to clarify that such a compound is typically a synthetic intermediate, not a target for analytical derivatization. A more scientifically robust and practical application involves using functionalized epoxide-containing reagents to label analytes of interest. This guide details the derivatization of BPA with a highly reactive epoxide-containing reagent, 2-(p-Tolyl)-2,3-dihydro-3-oxo-4H-pyridazino[4,5-b]indole (TDOPI), for enhanced detection via HPLC with fluorescence detection (HPLC-FLD). The principles and protocols described herein are broadly applicable to other phenolic and nucleophilic analytes.

The core of this method relies on a nucleophilic addition reaction where the phenolic hydroxyl group of the analyte attacks the strained epoxide ring of the derivatization reagent under optimized conditions. This reaction forms a stable, highly fluorescent product that can be easily separated and quantified at levels far below what is achievable with the underivatized parent molecule.

Principle of Derivatization: Epoxide Ring-Opening

The derivatization chemistry is based on the base-catalyzed nucleophilic ring-opening of an epoxide. The phenolic analyte (Ar-OH), a weak nucleophile, is first deprotonated by a base (e.g., potassium carbonate) to form the much more reactive phenoxide ion (Ar-O⁻). This phenoxide ion then acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring on the tagging reagent.

This reaction proceeds via an SN2 mechanism, resulting in the opening of the three-membered ring and the formation of a stable ether linkage between the analyte and the fluorescent tag. The resulting derivative now carries the strong fluorophoric properties of the tagging reagent, enabling highly sensitive detection. The choice of a suitable catalyst and solvent system is critical to ensure the reaction proceeds to completion efficiently and without significant side-product formation.

Diagram of the Derivatization Reaction

Derivatization_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product BPA Bisphenol A (Analyte) (Ar-OH) Base Base (e.g., K₂CO₃) BPA->Base Deprotonation Reagent Epoxide Tagging Reagent (Fluorophore-Epoxide) Derivative Fluorescent Derivative (Analyte-Tag Conjugate) Reagent->Derivative Forms Phenoxide Activated Phenoxide (Ar-O⁻) Base->Phenoxide Generates Phenoxide->Reagent Nucleophilic Attack (SN2) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Aliquot Sample (100 µL) B 2. Add Reagent (50 µL) A->B C 3. Add Catalyst (~5 mg K₂CO₃) B->C D 4. Vortex (30 sec) C->D E 5. Incubate (70°C, 30 min) D->E F 6. Cool to RT E->F G 7. Quench (10 µL Acetic Acid) F->G H 8. Centrifuge (10,000 x g) G->H I 9. Inject into HPLC H->I

Caption: Step-by-step workflow for the derivatization and preparation of samples for HPLC-FLD analysis.

HPLC-FLD Analytical Conditions

The following table summarizes a typical set of starting conditions for the analysis of the derivatized BPA. Method optimization is recommended for specific applications and matrices.

ParameterRecommended Condition
Analytical Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC-Grade Water
Mobile Phase B HPLC-Grade Methanol (MeOH)
Gradient Program 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation (λex): 298 nm, Emission (λem): 460 nm (Values are tag-dependent and must be optimized)

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of this protocol, the following validation steps should be integrated into the workflow:

  • Reagent Blank: A reagent blank (containing all reagents except the analyte) must be run to check for contamination or interfering peaks from the derivatization reagents themselves.

  • Calibration Curve: A multi-point calibration curve (minimum 5 points) should be generated to demonstrate the linearity of the response over the desired concentration range. A correlation coefficient (r²) of >0.995 is typically required.

  • Spiked Samples: Analyze matrix-matched samples spiked with a known concentration of the analyte to assess recovery and potential matrix effects. Recoveries between 80-120% are generally considered acceptable.

  • Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations within each analytical batch to monitor the ongoing performance and precision of the method.

Conclusion and Further Applications

The use of epoxide-based fluorescent tagging reagents provides a robust and highly sensitive method for the quantification of phenolic compounds like BPA. By converting a poorly detectable analyte into a highly fluorescent derivative, this protocol enables trace-level analysis in challenging sample matrices. The principles outlined here are versatile and can be adapted for the analysis of other nucleophilic functional groups, including thiols, amines, and carboxylic acids, by selecting the appropriate derivatization reagent and optimizing reaction conditions. This approach significantly expands the capabilities of standard HPLC-FLD systems, making it an invaluable tool in environmental monitoring, food safety, and pharmaceutical development.

References

  • Derivatization in modern sample preparation. Journal of Chromatography A.[Link]

  • Recent advances in derivatization-based sample preparation for the determination of estrogens. TrAC Trends in Analytical Chemistry.[Link]

  • Determination of bisphenol A in human serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B.[Link]

Troubleshooting & Optimization

Troubleshooting low yield in metoprolol synthesis from "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of metoprolol from 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this specific synthetic route. As your virtual Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the underlying chemistry to empower you to diagnose and resolve issues leading to low yields.

Metoprolol is a widely used beta-blocker for treating various cardiovascular conditions.[1][2] Its synthesis, while well-established, can present challenges, particularly in the crucial epoxide ring-opening step. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of metoprolol is significantly lower than expected. What are the most common causes?

A low overall yield in a multi-step synthesis can be due to inefficiencies at various stages. For the synthesis of metoprolol from this compound, the primary areas of concern are the epoxide ring-opening reaction with isopropylamine and subsequent purification steps.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction between the epoxide and isopropylamine may not have gone to completion.

  • Side Reactions: Competing reactions can consume your starting material or product, leading to a lower yield of the desired metoprolol.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant stoichiometry play a critical role in maximizing the yield.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.

To systematically troubleshoot, it's essential to analyze each step of your process.

Q2: I suspect the epoxide ring-opening reaction is the primary issue. How can I optimize this step for a higher yield?

The nucleophilic attack of isopropylamine on the epoxide ring is the core of this synthesis. Optimizing this step is crucial for maximizing your yield.

Key Optimization Parameters:

  • Stoichiometry of Isopropylamine: A large excess of isopropylamine is often used to drive the reaction to completion and minimize the formation of byproducts.[1][3] Some protocols suggest using 3-5 equivalents when a solvent is present, while others use isopropylamine as the solvent itself.[1][4]

  • Temperature Control: The reaction is typically carried out at elevated temperatures, often between 50-80°C, to ensure a reasonable reaction rate.[1][3][5] However, initial mixing may need to be done at a lower temperature to control the exothermic reaction.[3]

  • Solvent Choice: While the reaction can be run neat (using excess isopropylamine as the solvent), solvents like methanol or isopropanol can also be used.[1][4] The choice of solvent can influence the reaction rate and workup procedure.

  • Reaction Time: The reaction time should be sufficient for the reaction to go to completion. This can be monitored using techniques like Thin Layer Chromatography (TLC).

Troubleshooting Workflow for Epoxide Ring-Opening

Epoxide Ring-Opening Troubleshooting Start Low Metoprolol Yield Check_Stoichiometry Verify Isopropylamine Stoichiometry (Excess is key) Start->Check_Stoichiometry Check_Temperature Review Reaction Temperature Profile Start->Check_Temperature Check_Solvent Evaluate Solvent Choice (Neat vs. Solvent) Start->Check_Solvent Check_Time Monitor Reaction Progress (TLC) Start->Check_Time Optimize Implement Optimized Conditions Check_Stoichiometry->Optimize Check_Temperature->Optimize Check_Solvent->Optimize Check_Time->Optimize

Caption: Troubleshooting workflow for the epoxide ring-opening step.

Q3: What are the likely side reactions that could be reducing my yield, and how can I minimize them?

The primary side reaction of concern is the hydrolysis of the epoxide, which leads to the formation of a diol impurity.

Key Side Reactions and Mitigation Strategies:

Side ReactionMechanismMitigation Strategy
Epoxide Hydrolysis The epoxide ring can be opened by water, especially under acidic or basic conditions, to form 3-(4-(2-ethoxy-2-oxoethyl)phenoxy)propane-1,2-diol.Ensure all reagents and solvents are dry. The reaction is typically run under anhydrous conditions to prevent this.
Reaction with the Ester While less common under these conditions, the amine could potentially react with the ethyl ester group, leading to an amide byproduct.This is generally not a significant issue due to the higher reactivity of the epoxide. Using optimized temperatures will favor the desired reaction.

Mechanism of Epoxide Ring Opening by an Amine The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring.[6][7] This leads to the opening of the three-membered ring and the formation of a β-amino alcohol.

SN2 Epoxide Opening cluster_reactants Reactants cluster_product Product Epoxide 4-(2-Oxiranylmethoxy) benzeneacetic Acid Ethyl Ester TransitionState Transition State Epoxide->TransitionState Nucleophilic Attack (SN2) Amine Isopropylamine Amine->TransitionState Metoprolol Metoprolol TransitionState->Metoprolol Ring Opening

Caption: SN2 mechanism of epoxide ring opening by isopropylamine.

Q4: I'm having trouble with the purification of the final product. What are the best practices to maximize recovery?

Purification is a critical step where significant product loss can occur. A well-planned purification strategy is essential for achieving a high yield of pure metoprolol.

Recommended Purification Protocol:

  • Removal of Excess Isopropylamine and Solvent: After the reaction is complete, excess isopropylamine and any solvent are typically removed under reduced pressure.[5]

  • Extraction: The crude metoprolol base is often an oil. It can be dissolved in a suitable organic solvent (e.g., toluene, isobutyl methyl ketone) and washed with water to remove any water-soluble impurities.[4]

  • Acid-Base Extraction: For further purification, an acid-base extraction can be performed. The organic layer containing the metoprolol base is extracted with a dilute acid (e.g., hydrochloric or sulfuric acid), which protonates the amine group, making it water-soluble.[4] The aqueous layer is then separated, and the pH is adjusted to be basic (pH 11-13) with a base like sodium hydroxide, which deprotonates the amine and causes the metoprolol base to precipitate or be extracted back into an organic solvent.[4]

  • Crystallization: The purified metoprolol base can be crystallized from a suitable solvent, such as acetone or an alcohol, to obtain the final product in high purity.[4][8]

Data Summary for Optimized Reaction Conditions:

ParameterOptimized Value/RangeExpected OutcomeReference
Molar Ratio (Epoxide:Isopropylamine) 1 : 5.25 ± 0.25High purity metoprolol base[8]
Reaction Temperature 50-55°CEfficient reaction completion[3][9]
Reaction Solvent Neat (excess isopropylamine) or Isopropyl AlcoholGood reaction medium[3][4]
Purification pH (Acid Extraction) 4-6Efficient extraction into aqueous phase[4]
Purification pH (Base Precipitation) 11-13High recovery of metoprolol base[4]
Step-by-Step Experimental Protocol for Metoprolol Synthesis

This protocol is a synthesis of best practices from various sources to guide you in achieving a higher yield.

Materials:

  • This compound

  • Isopropylamine

  • Isopropyl Alcohol (optional, as solvent)

  • Toluene (for extraction)

  • Hydrochloric Acid (dilute)

  • Sodium Hydroxide (solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Addition of Isopropylamine: Slowly add a significant excess of isopropylamine (e.g., 5-10 equivalents) to the flask. If using a solvent, dissolve the epoxide in isopropyl alcohol before adding the isopropylamine. The initial addition may be exothermic and should be controlled.[9]

  • Reaction: Heat the reaction mixture to reflux (typically around 50-80°C) and maintain for several hours.[5] Monitor the progress of the reaction by TLC.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess isopropylamine and solvent under reduced pressure.

  • Workup - Extraction: Dissolve the resulting oily residue in toluene. Wash the organic layer with water to remove any water-soluble impurities.

  • Workup - Acid-Base Purification: Extract the toluene layer with dilute hydrochloric acid. Separate the aqueous layer, and then make it basic (pH > 11) with a sodium hydroxide solution to precipitate the metoprolol base.[4]

  • Isolation and Drying: Collect the precipitated metoprolol base by filtration or extract it with a fresh portion of an organic solvent like toluene. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the purified metoprolol base.

References
  • Google Patents. (2005). Metoprolol manufacturing process. US20050107635A1.
  • Google Patents. (2013). Synthesis method of metoprolol succinate. CN103102281A.
  • Justia Patents. (2009). synthesis and preparations of metoprolol and its salts. Retrieved from [Link]

  • Google Patents. (2001). Manufacturing process of metoprolol. US6252113B1.
  • Google Patents. (2005). Process for manufacture of metoprolol and salts thereof. WO2005046568A2.
  • European Patent Office. (n.d.). Process for preparing S-metoprolol and intermediates therefor. EP 0339006 B1. Retrieved from [Link]

  • European Patent Office. (n.d.). MANUFACTURING PROCESS OF METOPROLOL. EP 0942899 B1. Retrieved from [Link]

  • Google Patents. (2009). Synthesis and preparations of metoprolol and its salts. US20090247642A1.
  • Legris, M., et al. (1990). Process for preparing S-metoprolol and intermediates therefor. European Patent Office.
  • Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-229. Retrieved from [Link]

  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from [Link]

  • Google Patents. (2010). Process of making salts of metoprolol. WO2010058407A2.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Patil, A. S., et al. (2015). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Der Pharmacia Lettre, 7(2), 183-190. Retrieved from [Link]

  • El-Baba, T. J., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10181–10189. Retrieved from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Organic & Medicinal Chemistry International Journal, 2(3). Retrieved from [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

Sources

Side reactions of the ester group in "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester (CAS 76805-25-9).[1][2][] This valuable intermediate is crucial for the development of various active pharmaceutical ingredients. However, its synthesis presents unique challenges, particularly concerning the stability and reactivity of the ethyl ester group. This guide provides in-depth troubleshooting advice, mechanistic explanations, and preventative strategies to help you navigate the common side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a practical question-and-answer format.

Question 1: My overall yield is significantly lower than expected, and I'm isolating a water-soluble, acidic byproduct. What is happening?

Answer: This is the most common issue encountered and is almost certainly due to the hydrolysis of the ethyl ester group , also known as saponification.

The Underlying Chemistry: The synthesis of the target molecule often involves reacting ethyl 4-hydroxyphenylacetate with an epoxide precursor like epichlorohydrin under basic conditions (e.g., NaOH, KOH, K₂CO₃). While the base is intended to deprotonate the phenol, it can also attack the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution leads to the formation of a sodium or potassium carboxylate salt, which is water-soluble, and ethanol. Acidification of this salt during workup yields the corresponding carboxylic acid, 4-(2-Oxiranylmethoxy)benzeneacetic acid. The hydrolysis of esters is a well-documented reaction that can be catalyzed by either acid or base.[4][5]

Troubleshooting Protocol: Mitigating Ester Hydrolysis

  • Choice of Base: Switch from strong, nucleophilic bases like NaOH or KOH to milder, non-nucleophilic, or sterically hindered bases.

    • Recommended: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These are strong enough to deprotonate the phenol but have lower nucleophilicity and solubility, reducing the rate of ester hydrolysis.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ester hydrolysis is temperature-dependent; lower temperatures will significantly disfavor this side reaction.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting phenol is consumed. Prolonged exposure to basic conditions will increase the amount of hydrolyzed byproduct.

  • Alternative Synthetic Route: Consider reversing the synthetic steps. Synthesize 4-(2-Oxiranylmethoxy)benzeneacetic acid first and then perform the esterification with ethanol as the final step under acidic conditions (Fischer Esterification).[6] This completely avoids exposing the ester to basic conditions.

Question 2: My NMR and Mass Spec data show evidence of dimers or other high-molecular-weight impurities. What is the source of this contamination?

Answer: The formation of such byproducts often points to side reactions involving an enolate intermediate .

The Underlying Chemistry: The α-protons (the protons on the carbon adjacent to the ester's carbonyl group) are weakly acidic (pKa ≈ 25 in DMSO).[7] In the presence of a sufficiently strong base, this position can be deprotonated to form a nucleophilic enolate ion.[8] This enolate can then participate in undesirable C-C bond-forming reactions.

  • Claisen Condensation: The enolate can attack the carbonyl group of another ester molecule, leading to the formation of a β-keto ester dimer after eliminating an ethoxide ion.[7]

  • C-Alkylation: The enolate can react with the electrophilic epichlorohydrin or even the epoxide on another molecule of the product, leading to complex branched structures.

While less common than hydrolysis, enolate-mediated side reactions can be problematic, especially if very strong bases (e.g., NaH, LDA) or elevated temperatures are used. Using bulky bases can help prevent nucleophilic attack on the carbonyl group.[7]

Troubleshooting Protocol: Preventing Enolate Formation

  • Base Selection: Avoid excessively strong bases like alkali metal hydrides or lithium dialkylamides unless absolutely necessary for other transformations. Stick to moderately basic conditions (e.g., K₂CO₃).

  • Controlled Addition: If a strong base must be used, perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and add the base slowly to the solution of the ester to maintain a low instantaneous concentration of the enolate.

  • Reaction Quenching: Promptly quench the reaction with a proton source once the desired transformation is complete to neutralize any residual base and reactive enolates.

Question 3: My final product is contaminated with the methyl or isopropyl ester analog of my target molecule. How is this possible?

Answer: This issue is a classic case of transesterification , the conversion of one ester into another by exchanging the alkoxy group.[9]

The Underlying Chemistry: Transesterification can be catalyzed by both acids and bases.[9][10][11] If your reaction solvent (e.g., ethanol) is contaminated with other alcohols (like methanol or isopropanol from cleaning glassware or in a recycled solvent stream), these can react with your ethyl ester to form the corresponding methyl or isopropyl esters.

  • Base-Catalyzed: A contaminating alcohol (R'-OH) is deprotonated to its alkoxide (R'-O⁻), which then acts as a nucleophile, attacking the ethyl ester and displacing the ethoxide.

  • Acid-Catalyzed: The carbonyl oxygen of the ethyl ester is protonated, activating it for nucleophilic attack by a contaminating alcohol.

Since this reaction is an equilibrium, even small amounts of alcohol contaminants can lead to detectable levels of undesired esters, complicating purification.

Summary of Key Side Reactions and Preventative Measures
Side Reaction Chemical Cause Reaction Conditions Primary Prevention Strategy
Hydrolysis Nucleophilic attack by hydroxide on the ester carbonyl.Basic (aqueous or protic solvents).Use non-nucleophilic bases (K₂CO₃); run reaction under anhydrous conditions; lower temperature.
Enolate Reactions Deprotonation of the α-carbon.Strongly basic.Avoid unnecessarily strong bases; use low temperatures.
Transesterification Exchange of the ethoxy group with another alkoxy group.Acidic or basic, with other alcohols present.Use high-purity, anhydrous ethanol as the solvent and reagent; ensure all equipment is clean and dry.[9][12]
Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting common issues.

Side_Reactions cluster_start Starting Material Ethyl 4-hydroxyphenylacetate cluster_conditions Reaction Conditions cluster_products Reaction Products Start Ethyl 4-hydroxyphenylacetate Base Base (e.g., NaOH, K₂CO₃) + Epichlorohydrin Start->Base Target Desired Product 4-(2-Oxiranylmethoxy) benzeneacetic Acid Ethyl Ester Base->Target Desired Pathway (O-Alkylation) Side1 Hydrolysis Product (Carboxylate Salt) Base->Side1 Side Reaction 1 (Saponification) Side2 Enolate Intermediate Base->Side2 Side Reaction 2 (Deprotonation) Side3 Dimer / Polymer Side2->Side3 Subsequent Reaction (e.g., Claisen)

Caption: Competing reaction pathways during synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product? Check_Water Is an acidic, water-soluble byproduct observed? Start->Check_Water Check_MW Are high molecular weight impurities present? Check_Water->Check_MW No Sol_Hydrolysis Issue: Ester Hydrolysis Action: Use milder/anhydrous base (e.g., K₂CO₃), lower temperature. Check_Water->Sol_Hydrolysis Yes Check_Ester Are other alkyl esters (Me, iPr) detected? Check_MW->Check_Ester No Sol_Enolate Issue: Enolate Formation Action: Use weaker base, maintain low temperature. Check_MW->Sol_Enolate Yes Sol_Transester Issue: Transesterification Action: Use pure, anhydrous solvents and reagents. Check_Ester->Sol_Transester Yes End Purification / Re-run Check_Ester->End No Sol_Hydrolysis->End Sol_Enolate->End Sol_Transester->End

Caption: Troubleshooting decision workflow.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify the target ester from its carboxylic acid byproduct?

A1: An acidic-basic extraction is highly effective. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid byproduct will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral ester remains in the organic layer. Separate the layers, then wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. A procedure for washing an ester with sodium carbonate solution is a standard method to remove acidic impurities.[13]

Q2: Is it better to perform the esterification as the first or last step?

A2: To avoid the side reactions discussed here (hydrolysis and enolate formation), it is highly advisable to perform the esterification as the final step . The synthetic route should be:

  • Start with 4-hydroxyphenylacetic acid.

  • Perform the etherification with epichlorohydrin under basic conditions. The carboxylic acid is much less susceptible to problematic side reactions under these conditions compared to the ester.

  • After purification of the resulting 4-(2-Oxiranylmethoxy)benzeneacetic acid, perform a Fischer esterification using ethanol and an acid catalyst (e.g., H₂SO₄ or HCl gas). This route isolates the sensitive ester functionality from harsh basic conditions.

Q3: Can the epoxide ring react with the ester group under typical synthetic conditions?

A3: Direct reaction between the ester and epoxide groups of the same molecule (intramolecularly) or different molecules (intermolecularly) is generally not a significant concern under the conditions used to form the ether linkage. The ester carbonyl and the epoxide are both electrophilic centers, and there isn't a strong driving force for them to react with each other. However, under strongly acidic conditions, such as those used in Fischer esterification, the epoxide ring is susceptible to opening by nucleophiles like water or the ethanol solvent, which is a separate issue of stability not directly involving the ester group as a reactant.[14]

References
  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC - NIH. (2023, March 21). National Institutes of Health (NIH). [Link]

  • Transesterification - Master Organic Chemistry. (2022, November 10). Master Organic Chemistry. [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Master Organic Chemistry. [Link]

  • Transesterification of epoxidized soybean oil to prepare epoxy methyl esters. (2015, August 5). ResearchGate. [Link]

  • Transesterification double step process modification for ethyl ester biodiesel production from vegetable and waste oils | Request PDF. (2019, August 6). ResearchGate. [Link]

  • Enolate reactions - Carboxylic acids and carboxylic acid derivatives - BrainKart. (2018, February 18). BrainKart. [Link]

  • Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem - NIH. (n.d.). National Institutes of Health (NIH). [Link]

  • US4521595A - Process for the purification of esters - Google Patents. (n.d.).
  • Fast and simple transesterification of epoxidized soybean oil to prepare epoxy methyl esters at room temperature - RSC Publishing. (2018, April 9). Royal Society of Chemistry. [Link]

  • III Enolate Chemistry. (n.d.). University of Oxford. [Link]

  • Alkylation of enolates. (n.d.). Oxford University Press. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis and pharmacological evaluation of substituted benzeneacetic acid ester derivatives - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

  • How to purify esterefication product? - ResearchGate. (2016, April 15). ResearchGate. [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2020, March 25). Chemistry LibreTexts. [Link]

  • ethyl phenylacetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (n.d.). Preprints.org. [Link]

  • 2.10: Reactions of Esters - Chemistry LibreTexts. (2021, May 22). Chemistry LibreTexts. [Link]

  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate - PubMed. (n.d.). National Institutes of Health (NIH). [Link]

  • WO2023242712A1 - Process for the purification of 2-methoxyestradiol from 4 - Google Patents. (n.d.).
  • Chemical stability of ethyl icosapentate against autoxidation. II. Effect of photoirradiation on oxidation kinetics - PubMed. (n.d.). National Institutes of Health (NIH). [Link]

  • Preparation of Esters - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ester hydrolysis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, January 24). Sciencemadness. [Link]

  • Epoxides. (n.d.). CaltechAUTHORS. [Link]

  • This compound, CAS No. 76805-25-9 - iChemical. (n.d.). iChemical. [Link]

  • Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia - ResearchGate. (2019, August 6). ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). MDPI. [Link]

Sources

Improving regioselectivity of the amine attack on the oxirane ring of "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester." This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate and optimize the regioselective ring-opening of the oxirane moiety with amine nucleophiles. Our goal is to empower you with the scientific rationale behind experimental choices to achieve predictable and high-yielding syntheses of β-amino alcohols, which are crucial intermediates in pharmaceutical development.[1][2][3]

Understanding the Challenge: Regioselectivity in an Unsymmetrical Epoxide

The core challenge in the reaction of an amine with this compound lies in controlling which of the two epoxide carbons the amine nucleophile attacks. The epoxide ring in this molecule consists of a primary (C1') and a secondary (C2') carbon. The outcome of the reaction is highly dependent on the interplay between steric and electronic factors, which can be manipulated by the reaction conditions.[4][5]

  • Attack at the less hindered C1' (Path A - S(_N)2-like): This "normal" or anti-Markovnikov addition is favored under neutral or basic conditions, where steric hindrance is the dominant factor.[4][6]

  • Attack at the more substituted C2' (Path B - S(_N)1-like): This "abnormal" or Markovnikov addition is favored under acidic conditions. The protonation of the epoxide oxygen leads to a transition state with significant positive charge character, which is better stabilized at the more substituted secondary carbon.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of the amine attack on the oxirane ring of my compound?

A1: The regioselectivity is a delicate balance of three main factors:

  • Reaction Conditions (pH): This is the most critical factor.

    • Basic or Neutral Conditions: Favor attack at the sterically less hindered primary carbon (C1') via an S(_N)2 mechanism.[4][8]

    • Acidic Conditions: Promote attack at the more substituted secondary carbon (C2') through a mechanism with S(_N)1 character.[4][8][9]

  • The Nature of the Amine:

    • Steric Hindrance: Bulkier amines will preferentially attack the less crowded C1' position, regardless of the conditions.

    • Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require activation of the epoxide, often with an acid catalyst, which in turn favors attack at C2'.[10]

  • Solvent Effects: The polarity and protic nature of the solvent can influence the reaction pathway. Polar protic solvents can stabilize charged intermediates and may facilitate the S(_N)1-like pathway, while aprotic solvents are generally preferred for S(_N)2 reactions.[11][12]

Q2: Why am I getting a mixture of both regioisomers?

A2: Obtaining a mixture of products indicates that both S(_N)1-like and S(_N)2-like pathways are competing. This can happen if the reaction conditions are not sufficiently controlled. For instance, using a weakly acidic amine salt without a strong acid catalyst can create an ambiguous reaction environment. Similarly, using a protic solvent in an otherwise neutral reaction can lead to partial protonation of the epoxide, opening up the acid-catalyzed pathway.[5]

Q3: Can I use a catalyst to improve the regioselectivity?

A3: Absolutely. Catalysts are a powerful tool to direct the regioselectivity.

  • For attack at the more substituted C2' carbon: Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (e.g., H₂SO₄, HClO₄) are used.[13][14][15] These catalysts coordinate to the epoxide oxygen, enhancing the electrophilicity of the carbon atoms and favoring the development of a partial positive charge on the more substituted carbon.

  • For enhancing S(_N)2 reactions (attack at C1'): While less common, certain catalytic systems can enhance the nucleophilicity of the amine or operate under strictly non-acidic conditions to favor the S(_N)2 pathway.

Q4: Does temperature affect the regioselectivity?

A4: Yes. Lowering the reaction temperature generally favors the kinetically controlled product, which is typically the result of the S(_N)2 attack at the less hindered C1' carbon.[5] Higher temperatures can provide the necessary activation energy to overcome the steric barrier for attack at C2' and can sometimes lead to a loss of selectivity.

Troubleshooting Guide

Here are some common problems encountered during the aminolysis of this compound and step-by-step solutions.

Problem 1: Poor Regioselectivity - My final product is a mixture of regioisomers.
  • Possible Cause A: Ambiguous Reaction Conditions. The reaction is proceeding through both S(_N)1 and S(_N)2 pathways simultaneously.

    • Solution: Force the reaction down one pathway by modifying your reaction conditions.

      • To Favor Attack at the Less Hindered Carbon (C1'):

        • Eliminate Acidic Species: Ensure your amine is free of any corresponding acid salt. If necessary, wash the amine with a mild base and dry it before use.

        • Choose an Aprotic Solvent: Switch to a non-protic solvent like THF, dioxane, or acetonitrile to disfavor the formation of a carbocation-like intermediate.

        • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically preferred product.[5]

      • To Favor Attack at the More Substituted Carbon (C2'):

        • Introduce a Catalyst: Add a catalytic amount of a Lewis acid (e.g., 0.1 eq. of Yb(OTf)₃) or a Brønsted acid (e.g., a catalytic amount of acetic acid).[16]

        • Use a Polar Solvent: A polar solvent can help stabilize the developing positive charge in the transition state. A mix of DMF and water has been shown to be effective in some cases.[17]

  • Possible Cause B: Sterically Unbiased Amine. The amine you are using is not sterically demanding enough to strongly prefer one site over the other under neutral conditions.

    • Solution: If the product from attack at C1' is desired, consider temporarily introducing a bulky protecting group on the amine to increase its steric profile.

Problem 2: The reaction is very slow or does not proceed to completion.
  • Possible Cause A: Poorly Nucleophilic Amine. The amine is not reactive enough to open the epoxide ring under neutral conditions (e.g., an electron-deficient aniline).

    • Solution: Activate the epoxide with an acid catalyst.

      • Protocol: In a solvent like acetonitrile, add your epoxide and amine. Then, add a catalytic amount of a Lewis acid like lithium perchlorate (LiClO₄) or a Brønsted acid.[10] Monitor the reaction by TLC. This will also direct the attack to the C2' position.

  • Possible Cause B: Low Reaction Temperature. The activation energy for the reaction is not being met.

    • Solution: Gradually increase the reaction temperature. Be aware that this might decrease regioselectivity. It is often a trade-off between reaction rate and selectivity. A good starting point is to reflux in a solvent like ethanol or isopropanol.

Problem 3: Formation of side products, such as di-alkylation of the amine.
  • Possible Cause: Incorrect Stoichiometry. An excess of the epoxide relative to the amine can lead to the initial product (a secondary amine) reacting with a second molecule of the epoxide.

    • Solution: Use an excess of the amine nucleophile. A 2 to 5-fold excess of the amine is often sufficient to minimize the di-alkylation product. This is particularly important for primary amines.

Experimental Protocols

Protocol 1: General Procedure for Maximizing Attack at the Less Hindered Carbon (C1')
  • To a solution of this compound (1.0 eq.) in anhydrous THF (0.5 M), add the amine (1.5-2.0 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for Maximizing Attack at the More Substituted Carbon (C2') using a Lewis Acid Catalyst
  • To a solution of this compound (1.0 eq.) and the amine (1.1 eq.) in acetonitrile (0.5 M), add Ytterbium triflate (Yb(OTf)₃) (0.1 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Summary

The choice of reaction conditions has a profound impact on the regioselectivity of the amine addition. The following table summarizes expected outcomes based on different experimental setups.

Condition/ReagentExpected Major ProductDominant MechanismKey Considerations
Amine in Aprotic Solvent (THF, Dioxane) Attack at C1'S(_N)2Favored by sterically hindered amines and lower temperatures.
Amine in Protic Solvent (Ethanol, Water) Mixture, leaning towards C1'S(_N)2 with competing S(_N)1Protic solvent can protonate the epoxide, reducing selectivity.[17]
Amine with Lewis Acid (e.g., Yb(OTf)₃) Attack at C2'S(_N)1-likeHighly effective for directing regioselectivity.[15]
Amine with Brønsted Acid (e.g., Acetic Acid) Attack at C2'S(_N)1-likeA cost-effective method to achieve high regioselectivity.[16]

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

Start Epoxide + Amine PathA Path A (S_N2-like) Start->PathA PathB Path B (S_N1-like) Start->PathB ProdA Product A (Attack at C1') PathA->ProdA ProdB Product B (Attack at C2') PathB->ProdB CondA Neutral/Basic Conditions Aprotic Solvent Low Temperature CondA->PathA Favors CondB Acidic Conditions (Lewis/Brønsted Acid) Polar Solvent CondB->PathB Favors Problem Poor Regioselectivity (Mixture of Isomers) DesiredA Desired Product: Attack at C1'? Problem->DesiredA Analyze Goal DesiredB Desired Product: Attack at C2'? DesiredA->DesiredB No SolA Use Aprotic Solvent Lower Temperature Ensure Neutral pH DesiredA->SolA Yes SolB Add Lewis or Brønsted Acid Catalyst DesiredB->SolB Yes End Achieve High Regioselectivity SolA->End SolB->End

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

  • Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts. Source not specified.13

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal.17

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.1

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.18

  • Epoxides Ring-Opening Reactions. Chemistry Steps.

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing).

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate.

  • Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan | Oxford Academic.

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Source not specified.15

  • (529a) Regioselective Alcohol Ring Opening of Epoxides Using Lewis Acidic Catalysts. Source not specified.19

  • Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate.

  • Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. ResearchGate.

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au - ACS Publications.

  • Recent trends in ring opening of epoxides by amines as nucleophiles. Taylor & Francis Online.

  • Electronic Effects in Epoxide Ring Opening. Oregon State University.

  • Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate.

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv.

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry - ACS Publications.

  • Overcoming regioselectivity issues in oxirane ring-opening reactions. Benchchem.

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.

  • 13.6 Ring Opening of Epoxides. YouTube.

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Source not specified.9

  • This compound, CAS No. 76805-25-9. iChemical.

  • This compound | 76805-25-9. ChemicalBook.

  • 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester. SCBT.

  • Benzeneacetic acid, ethyl ester. the NIST WebBook.

  • A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Organic Chemistry Portal.

  • 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester. Santa Cruz Biotechnology.

  • Ring opening reactions of epoxide with strong and weak nucleophile. YouTube.

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate.

  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. PubMed.

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. Penn State.

  • What's the Step-by-Step Chemical Reaction of an Amine Group 'Attacking' an Epoxide Group in Curing? YouTube.

  • Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174. PubChem - NIH.

  • Benzeneacetic acid, 4-(bis(2-chloroethyl)amino)-, (1,2-diethyl-1,2-ethanediyl)di-4,1-phenylene ester. PubChem.

Sources

Removal of unreacted "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester" from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification Strategies

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the success of a synthesis is often determined by the final purification step. The removal of unreacted starting materials can be a significant challenge, particularly when dealing with multifunctional compounds like 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester. This molecule contains a reactive epoxide ring and an ester functional group, both of which can dictate the appropriate purification strategy. The inherent strain of the epoxide ring makes it susceptible to opening under both acidic and basic conditions, a property we can either guard against to preserve the molecule or exploit for its removal.[1][2]

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical framework for troubleshooting and resolving purification challenges involving this specific epoxide. We will move beyond simple procedural lists to explain the chemical principles behind each technique, empowering you to make informed decisions for your unique experimental context.

Section 1: Understanding the Challenge - Key Properties of the Contaminant

Before selecting a purification strategy, it is critical to understand the physicochemical properties of the molecule you intend to remove.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76805-25-9[3]
Molecular Formula C₁₃H₁₆O₄[3]
Molecular Weight 236.26 g/mol [3]
Appearance Yellow Oil[3][4]
Solubility Dichloromethane, Ethyl Acetate[3][4]

The key challenge arises from the molecule's dual reactivity:

  • The Epoxide Ring: Highly strained and prone to ring-opening reactions with a variety of nucleophiles. This reaction is catalyzed by both acid and base.[5][6] Under acidic conditions, nucleophilic attack typically occurs at the more substituted carbon, whereas under basic conditions, it occurs at the less substituted carbon in an Sₙ2-like fashion.[1][7]

  • The Ethyl Ester: Susceptible to hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions, although generally more stable than the epoxide ring.[8]

This dual nature means that any purification strategy must be compatible with the desired product's stability.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the purification process.

Q1: My initial workup is complete, and TLC/LCMS analysis shows my desired product is contaminated with a significant amount of unreacted epoxide. Where do I start?

A1: Your starting point is to evaluate the properties of your desired product. The stability and polarity of your product will determine the most efficient purification path. The first step is to create a logic tree for method selection.

To assist in this critical decision-making process, we have developed a workflow diagram.

Start Crude Mixture (Product + Epoxide) Q_Chrom Is the product stable on silica gel? Start->Q_Chrom Q_Polarity Is there a significant polarity difference between product and epoxide? Q_Chrom->Q_Polarity Yes Scavenge Chemical Scavenging (e.g., amine-functionalized silica) Q_Chrom->Scavenge No (Product degrades on silica) Chrom Flash Column Chromatography Q_Polarity->Chrom Yes Q_Polarity->Scavenge No / Co-elution Q_Scale Is this a large-scale (>5g) synthesis? Q_Prod_Reactive Does the product have nucleophilic groups (e.g., free amines, thiols)? Q_Scale->Q_Prod_Reactive No Distill Vacuum Distillation (if product is thermally stable and boiling points differ) Q_Scale->Distill Yes Q_Prod_Reactive->Scavenge No Extract Optimize Liquid-Liquid Extraction Q_Prod_Reactive->Extract Yes (Scavenger would react with product) Chrom->Q_Scale Scavenge->Q_Scale

Caption: Decision tree for selecting a purification method.

Q2: I tried flash chromatography on silica gel, but the unreacted epoxide co-elutes with my product. How can I improve the separation?

A2: Co-elution is a common problem when the polarity of the product and the starting material are very similar. You have several options to improve separation:

  • Optimize the Mobile Phase: Systematically vary the solvent polarity. Start with a low-polarity system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polar component (Ethyl Acetate). Using a shallow gradient on an automated chromatography system can often resolve closely eluting spots. A simple thin-layer chromatography (TLC) technique using chloroform as the developing solvent has been shown to be effective for separating epoxide resin components.[9]

  • Change the Solvent System: If Hexane/Ethyl Acetate fails, try a different solvent system that offers alternative selectivity. A Dichloromethane/Methanol system or Toluene/Acetone system can change the interaction with the silica surface and may improve separation.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider alternatives like alumina (basic or neutral) or a reversed-phase (C18) column, depending on the properties of your desired product.

Table 2: Suggested Starting Solvent Systems for Chromatography

Stationary PhasePrimary Eluent (Non-polar)Secondary Eluent (Polar)Recommended For
Silica GelHexanes / HeptaneEthyl AcetateGeneral purpose, non-polar to mid-polar compounds.
Silica GelDichloromethaneMethanolMore polar compounds; offers different selectivity.
Alumina (Neutral)TolueneAcetoneCompounds sensitive to the acidic nature of silica.
Reversed-Phase C18WaterAcetonitrile / MethanolPolar to non-polar compounds; separates based on hydrophobicity.

Q3: My product is highly sensitive and degrades upon contact with silica gel. How can I remove the epoxide without using chromatography?

A3: This is an excellent scenario for chemical scavenging . This technique involves adding a reagent that selectively reacts with the impurity (the epoxide), converting it into a new substance that has drastically different properties, making it easy to remove.

For epoxides, a nucleophilic scavenger is ideal. We recommend using silica-functionalized scavengers, such as an amine-bound silica resin (e.g., SiliaMetS Triamine).[10] The scavenger's nucleophilic amine groups will attack and open the epoxide ring. The epoxide is now covalently bound to the solid silica support, which can be removed by simple filtration. This method is exceptionally mild and avoids exposing your product to acidic or basic conditions. See Section 3 for a detailed protocol.

Q4: My reaction is on a multi-gram scale, and chromatography is not practical or cost-effective. What are my bulk purification options?

A4: For large-scale reactions, you should focus on extractive or distillative methods.

  • Liquid-Liquid Extraction: While a simple aqueous wash may not be sufficient, you can exploit the epoxide's reactivity. A carefully controlled wash with a dilute acidic or basic solution can cause the epoxide to ring-open, forming a diol. The resulting diol is significantly more polar than the unreacted epoxide and will partition into the aqueous layer. Caution: This method must be tested on a small scale first to ensure your desired product is stable to the wash conditions.

  • Vacuum Distillation: This is a viable option if your desired product has a significantly different boiling point from the unreacted epoxide and is thermally stable.[11][12] Given the relatively high molecular weight of the epoxide, a high vacuum (low pressure) is necessary to lower the boiling point and prevent thermal decomposition.[13][14]

Section 3: Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes initial screening has shown a difference in Rf between the product and the epoxide.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (dry loading). This is done by dissolving the crude oil in a minimal amount of a suitable solvent (e.g., DCM), adding silica gel (approx. 2-3x the mass of the crude oil), and concentrating the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry pack the column with silica gel, then flush with the initial, low-polarity mobile phase (e.g., 100% Hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually and slowly increase the percentage of the polar solvent (e.g., increase Ethyl Acetate by 1-2% every column volume).

  • Fraction Collection: Collect fractions and analyze by TLC to identify which fractions contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chemical Scavenging with Amine-Functionalized Silica

This is the preferred method for acid/base-sensitive products or when chromatography fails.

cluster_0 Scavenging Workflow A 1. Dissolve Crude Mixture in an inert solvent (e.g., DCM, Toluene) B 2. Add Amine-Functionalized Silica Scavenger (approx. 3-5 equivalents relative to epoxide) A->B C 3. Stir mixture at room temperature (Monitor by TLC/LCMS until epoxide is consumed) B->C D 4. Filter the slurry through a celite pad to remove the resin C->D E 5. Rinse the resin with fresh solvent D->E F 6. Combine filtrate and concentrate to yield purified product E->F

Caption: Experimental workflow for chemical scavenging.

  • Preparation: Dissolve the crude reaction mixture in a suitable inert solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add an amine-functionalized silica scavenger (typically 3-5 molar equivalents relative to the estimated amount of unreacted epoxide).

  • Reaction: Stir the suspension at room temperature. The reaction is typically complete within 2-16 hours. Monitor the disappearance of the starting epoxide by TLC or LCMS. Gentle heating (40 °C) can be applied to accelerate the reaction if necessary.

  • Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel with a pad of celite to remove the silica resin.

  • Washing: Wash the filtered resin with additional fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washes, and concentrate under reduced pressure to yield the purified product.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the best analytical techniques to monitor the removal of the epoxide? Thin-Layer Chromatography (TLC) is the quickest method for real-time monitoring. A potassium permanganate stain is very effective, as it will react with the diol formed from incidental hydrolysis of the epoxide on the silica plate, often yielding a distinct yellow spot on a purple background. For more quantitative analysis, ¹H NMR spectroscopy (monitoring the disappearance of the characteristic epoxide proton signals) and LC-MS are highly recommended. High-performance liquid chromatography (HPLC) methods have also been developed for the determination of epoxides.[15][16]

FAQ 2: How does the reactivity of my desired product affect the choice of purification method? If your product contains nucleophilic functional groups (e.g., primary/secondary amines, thiols), using a nucleophilic scavenger is not advisable as it will also react with your product. Similarly, if your product contains acid-labile (e.g., t-butyl esters, acetals) or base-labile groups, you must avoid acidic/basic extractive workups. In these cases, chromatography on a neutral support (like neutral alumina) or careful optimization of silica gel chromatography are the best options.

FAQ 3: Can I use distillation to remove the unreacted epoxide? Yes, but with caution.[11] The compound this compound is a relatively large molecule and will have a high boiling point.[17] Standard atmospheric distillation is not feasible as it would require temperatures that would likely cause decomposition.[13] Vacuum distillation is necessary. This method is only effective if there is a substantial difference (ideally >40 °C) between the boiling point of your product and the epoxide under vacuum, and if both compounds are thermally stable.

FAQ 4: Are there any specific safety concerns when working with epoxides? Yes. Epoxides as a class of compounds should be handled with care. They are reactive electrophiles and can act as alkylating agents. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

References

Sources

Technical Support Center: Stability of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester" (CAS 76805-25-9). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding its chemical nature, you can mitigate degradation and ensure the integrity of your experiments.

This molecule, possessing both a reactive epoxide (oxirane) ring and an ethyl ester functional group, is susceptible to specific degradation pathways. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols to help you maintain the quality and purity of your material.

Frequently Asked Questions (FAQs)

Q1: I've stored my "this compound" for a while, and now I'm seeing inconsistent results in my experiments. What could be the cause?

A1: Inconsistent results are often the first sign of compound degradation. "this compound" has two primary points of instability: the epoxide ring and the ethyl ester group. Over time, and depending on storage conditions, the compound can degrade through hydrolysis of either the epoxide or the ester, or through polymerization initiated by the opening of the epoxide ring. This leads to a decrease in the purity of your starting material and the introduction of impurities that can interfere with your reactions.

Q2: What are the visible signs of degradation for this compound?

A2: While the compound is described as a yellow oil, significant degradation may not always be visually obvious.[1] However, you might observe a change in color, an increase in viscosity, or the formation of solid precipitates. Any deviation from the initial appearance of the material should be considered a potential indicator of degradation and prompt a purity check.

Q3: What are the ideal storage conditions for "this compound"?

A3: Based on the chemical structure, the ideal storage conditions are designed to minimize exposure to moisture, heat, light, and atmospheric oxygen. While specific data for this exact compound is not widely published, general principles for storing reactive intermediates, particularly those containing ether and epoxide functionalities, should be followed.[2][3][4]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of potential hydrolytic and polymerization reactions.
Atmosphere Inert gas (Argon or Nitrogen)The ether linkage is susceptible to slow oxidation by atmospheric oxygen to form explosive peroxides.[5][6]
Light Amber vial or stored in the darkProtects against light-induced degradation.
Container Tightly sealed, appropriate materialPrevents ingress of moisture and atmospheric oxygen. Glass is generally preferred.

Q4: Can I store the compound at room temperature for short periods?

A4: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for prolonged periods. The rate of degradation, particularly hydrolysis, will be significantly higher at room temperature compared to refrigerated conditions. For any storage beyond a single workday, refrigeration under an inert atmosphere is strongly advised to maintain long-term stability.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and resolving stability-related problems.

Issue 1: Suspected Loss of Purity or Presence of Impurities
  • Symptom: Inconsistent reaction yields, unexpected side products, or changes in the physical appearance of the compound.

  • Underlying Cause: Degradation of the parent compound into one or more impurities. The primary degradation pathways are:

    • Epoxide Ring-Opening (Hydrolysis): The highly strained three-membered epoxide ring can be opened by water, even under neutral or mildly acidic/basic conditions, to form a diol.[7][8][9]

    • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture and trace amounts of acid or base.

    • Peroxide Formation: Like other ethers, the ether linkage in the molecule can slowly react with atmospheric oxygen to form hydroperoxides, which are unstable and can be explosive upon concentration.[5][6][10]

Diagram of Potential Degradation Pathways

G parent 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester diol Diol Impurity (Epoxide Hydrolysis) parent->diol H₂O (Moisture) acid Carboxylic Acid Impurity (Ester Hydrolysis) parent->acid H₂O (Moisture, Acid/Base catalysis) peroxide Hydroperoxide Impurity (Oxidation) parent->peroxide O₂ (Air Exposure)

Caption: Potential degradation pathways of the target compound.

Recommended Actions & Protocols
  • Confirm Purity: The first step is to determine the current purity of your material. This can be achieved using the analytical methods detailed in the "Analytical Protocols" section below.

  • Review Storage and Handling Procedures:

    • Was the container always tightly sealed when not in use?

    • Was the compound blanketed with an inert gas (e.g., argon or nitrogen) after each use?

    • Was it consistently stored at the recommended temperature?

    • Were clean, dry syringes or spatulas used for dispensing?

  • Test for Peroxides: Given the presence of an ether linkage, it is crucial to test for peroxides, especially if the container has been opened multiple times or stored for an extended period.

    • Protocol for Peroxide Detection:

      • Add 1-3 mL of the ether to an equal volume of 2% potassium iodide solution in a test tube.

      • Add a few drops of dilute hydrochloric acid.

      • Shake the tube. A yellow to brown color indicates the presence of peroxides.[10] Caution: Do not handle material that shows visible crystal formation or discoloration, as these may be concentrated peroxides. Contact your institution's Environmental Health and Safety office for guidance.

Issue 2: Increased Viscosity or Polymerization
  • Symptom: The compound has become noticeably more viscous or has solidified.

  • Underlying Cause: The epoxide ring can undergo polymerization, which can be initiated by trace acidic or basic impurities, or even by water. This process links multiple molecules together, leading to an increase in molecular weight and viscosity.

Diagram of a Simplified Polymerization Initiation

G cluster_0 Initiation cluster_1 Propagation Initiator (H+) Initiator (H+) Monomer 1 Monomer 1 Initiator (H+)->Monomer 1 Reactive Intermediate Reactive Intermediate Monomer 1->Reactive Intermediate Monomer 2 Monomer 2 Reactive Intermediate->Monomer 2 Dimer Dimer Monomer 2->Dimer ... ... Dimer->... Polymer Polymer ...->Polymer

Caption: Simplified workflow of epoxide polymerization.

Recommended Actions
  • Cease Use: If significant polymerization has occurred, the material is likely unsuitable for most applications due to the high level of impurity and the difficulty in handling.

  • Investigate Contamination: Review handling procedures to identify potential sources of acidic or basic contaminants. Ensure all glassware and dispensing tools are scrupulously clean and dry.

  • Prevent Future Occurrences:

    • Purchase smaller quantities that will be consumed within a reasonable timeframe.

    • Ensure the compound is stored under strictly anhydrous and inert conditions.

Analytical Protocols for Quality Control

Regularly assessing the purity of your "this compound" is the best way to ensure reliable experimental outcomes. Here are suggested starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC-UV)
  • Purpose: To quantify the parent compound and detect non-volatile degradation products like the diol and carboxylic acid. Aromatic compounds like this are well-suited for UV detection.[11][12][13]

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Example Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.

  • Expected Observations: The parent compound will have a specific retention time. The more polar diol and carboxylic acid impurities will typically elute earlier.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To assess the purity and identify volatile degradation products. GC-MS is also effective for detecting the parent compound.[14][15][16]

  • Protocol:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Scan from m/z 40 to 450.

    • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Expected Observations: The mass spectrum of the parent compound will show a molecular ion peak (m/z 236.26) and characteristic fragmentation patterns. Degradation products will have different retention times and mass spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: To quickly check for the presence of major degradation products by identifying changes in key functional groups.[17][18][19]

  • Protocol: Acquire a spectrum of a thin film of the oil between two salt plates (NaCl or KBr).

  • Expected Observations:

    • Intact Compound: Strong C=O stretch (ester) around 1730 cm⁻¹, C-O-C stretches (ether and epoxide) around 1250-1050 cm⁻¹, and characteristic epoxide ring vibrations around 915 and 840 cm⁻¹.

    • Diol Formation (Epoxide Hydrolysis): Appearance of a broad O-H stretch around 3400 cm⁻¹.

    • Acid Formation (Ester Hydrolysis): The C=O stretch may broaden and shift, and a very broad O-H stretch from the carboxylic acid will appear from 3300-2500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed structural information and quantify the level of impurities.[20][21][22][23]

  • Protocol: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

  • Expected Observations:

    • Parent Compound: Characteristic signals for the epoxide protons (around 2.5-3.5 ppm), the ethyl ester group, and the aromatic protons.

    • Diol Formation: Disappearance of the epoxide signals and appearance of new signals corresponding to the CH-OH protons.

    • Acid Formation: Disappearance of the ethyl group signals and a potential downfield shift of adjacent protons.

Forced Degradation Studies

For comprehensive stability assessment, especially in a drug development context, performing forced degradation studies is recommended.[24][25][26][27] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential impurities that could form under long-term storage.

ConditionSuggested ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursEpoxide ring-opening and ester hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursPrimarily ester hydrolysis (saponification). Epoxide ring-opening also possible.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aromatic ring or other susceptible sites.
Thermal 60-80°C for 1 weekGeneral acceleration of all degradation pathways.
Photostability Expose to light (ICH Q1B guidelines)Photolytic degradation.

After exposure, the samples should be analyzed by a stability-indicating method like HPLC-UV to profile the degradation products.

By implementing these storage, handling, and analytical strategies, you can ensure the stability and integrity of your "this compound," leading to more reliable and reproducible research outcomes.

References

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  • Bajaj, S., et al. (2012). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Journal of Applied Pharmaceutical Science. [Link]

  • How Explosive Peroxide form in diethyl ether#ethers #peroxide #chemistry #reactionmechanism #safety. (2024, May 21). YouTube. [Link]

  • Pearson+. (n.d.). One danger associated with storing ether solvents is their tenden... | Study Prep. [Link]

  • Wikipedia. (2024). Diethyl ether peroxide. [Link]

  • How Peroxides Form in Common Reagents. (2022, May 27). YouTube. [Link]

  • Coppola, G., et al. (2015). FTIR analysis of hydrolysis in aliphatic polyesters. ResearchGate. [Link]

  • Zhang, Z., et al. (2018). Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. [Link]

  • Gounder, R., & Davis, M. E. (2013). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites. Journal of the American Chemical Society. [Link]

  • BioProcess International. (2003). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]

  • Jiang, B., et al. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]

  • BYJU'S. (n.d.). Epoxide Reactions. [Link]

  • Singh, S., & Kumar, M. (2012). Stability Testing of Pharmaceutical Products. Pharmainfo.net. [Link]

  • Liu, N., et al. (2020). Detailed studies on the epoxide ring opening reactions of 1 by isotope labeling, intermediate characterization and cofactor compatibility. ResearchGate. [Link]

  • Restek. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry LibreTexts. (2024). 3.5: Reactions of Epoxides- Ring-opening. [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Hoebbel, D., et al. (1996). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. SciSpace. [Link]

  • Robertson, M. L., & Szafron, D. S. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Journal of Food and Drug Analysis. (2020). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Matthäus, B., et al. (2016). Degradation of glycidyl esters in RBD palm oil as a function of storage conditions. European Journal of Lipid Science and Technology. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Palmese, G. R., & Kusefoglu, S. H. (2003). Influence of water on UV and EB induced polymerization of glycidyl ethers. International SAMPE Symposium and Exhibition (Proceedings). [Link]

  • Wang, J., et al. (2014). FTIR and GCMS analysis of epoxy resin decomposition products feeding. arXiv. [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Kim, J., et al. (2020). Gas chromatogrpahy-mass spectrometry (GC–MS) detection of BDDE using... ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl phenylacetate | 101-97-3. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). [Link]

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  • Cheng, W., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Journal of Agricultural and Food Chemistry. [Link]

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  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

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Technical Support Center: Stereochemical Control in Reactions of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block for stereoselective synthesis. As a key intermediate in the production of beta-blockers such as (S)-atenolol, controlling the stereochemistry of its epoxide ring-opening is paramount.[1][2][3] This document provides in-depth, experience-driven answers to common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your experiments.

Q1: Why is controlling the stereochemistry of this specific epoxide so critical?

The biological activity of many pharmaceuticals derived from this intermediate is highly dependent on stereochemistry. For beta-blockers like atenolol, the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is significantly less active and can contribute to side effects.[1] Therefore, establishing the correct stereocenter during the synthesis is not just a matter of purity, but a fundamental requirement for drug efficacy and safety.

Q2: What are the primary strategies for achieving stereocontrol in the ring-opening of this racemic epoxide?

There are two main pathways to obtain an enantiomerically pure product from the racemic starting material:

  • Kinetic Resolution (KR): This is the most common approach. The racemic epoxide is treated with a chiral catalyst or enzyme that preferentially reacts with one enantiomer, leaving the other, desired enantiomer unreacted and enantiomerically enriched. This can be achieved through:

    • Hydrolytic Kinetic Resolution (HKR): A chiral catalyst, typically a (salen)Co(III) complex, selectively hydrolyzes one epoxide enantiomer to a diol.[2][3][4] This method is highly effective for terminal epoxides.

    • Enzymatic Kinetic Resolution: While direct enzymatic resolution of the epoxide can be challenging, a common industrial strategy involves converting the epoxide to a racemic precursor like a chlorohydrin, which is then resolved using lipases such as Candida antarctica Lipase B (CALB).[1][5]

  • Asymmetric Ring-Opening (ARO): In this strategy, a chiral catalyst activates the epoxide and directs the incoming nucleophile (e.g., an amine) to attack one of the enantiomers preferentially, leading directly to the enantioenriched product. Chiral metal-salen complexes (e.g., with Cr, Co) are well-established catalysts for this transformation.[4][6][7][8]

Q3: How do I choose between Kinetic Resolution and Asymmetric Ring-Opening?

The choice depends on your specific goals, available resources, and the scale of the reaction.

G start Goal: Synthesize Enantiopure Product max_yield Is maximizing theoretical yield ( > 50%) critical? start->max_yield direct_product Is direct formation of the final product in one step preferred? max_yield->direct_product No aro Strategy: Asymmetric Ring-Opening (ARO) (e.g., Cr-salen catalyst) max_yield->aro Yes direct_product->aro Yes kr Strategy: Kinetic Resolution (KR) (e.g., Hydrolytic KR with Co-salen) direct_product->kr No aro_pros Pros: Theoretical yield up to 100%. Fewer steps. aro->aro_pros kr_pros Pros: Often higher enantioselectivity (ee%). Robust and well-documented (e.g., HKR). kr->kr_pros

Caption: Decision workflow for selecting a stereocontrol strategy.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experimental work.

Problem 1: My Hydrolytic Kinetic Resolution (HKR) is giving low enantiomeric excess (ee) of the recovered epoxide.
  • Potential Cause 1: Inactive or Insufficient Catalyst. The (salen)Co(III) catalyst is the heart of the reaction. Its effectiveness can be compromised by impurities or degradation.

    • Solution:

      • Verify Catalyst Quality: Ensure you are using a high-purity catalyst. If in doubt, consider synthesizing or purchasing a fresh batch.

      • Optimize Catalyst Loading: While HKR can be efficient with low catalyst loadings (0.1-1 mol%), your specific substrate and conditions may require optimization. Try incrementally increasing the loading.

      • Ensure Proper Activation: The active catalyst is typically a Co(III) species. Ensure your precatalyst is properly activated as per the literature protocol, often involving aerobic oxidation of a Co(II) precursor.

  • Potential Cause 2: Incorrect Reaction Time. HKR is a kinetic process. The ee of the remaining starting material increases with conversion, but the yield decreases. The optimal point is typically around 50-60% conversion.

    • Solution:

      • Run a Time Course Study: Set up small-scale parallel reactions and quench them at different time points (e.g., 4, 8, 12, 24 hours).

      • Analyze Both Conversion and ee: Use an appropriate analytical method (e.g., GC or ¹H NMR) to determine the conversion and chiral HPLC to measure the ee of the unreacted epoxide at each time point. This will allow you to identify the optimal reaction time for achieving high ee with acceptable yield.

  • Potential Cause 3: Suboptimal Temperature. Temperature affects the rates of reaction for both enantiomers. A non-optimal temperature can erode the difference in these rates, leading to lower selectivity.

    • Solution: Most HKR reactions with Jacobsen's catalyst are highly selective at room temperature.[2][3] If you are experiencing low ee, running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes improve enantioselectivity, though it will slow the reaction rate.

Problem 2: The ring-opening of my enantioenriched epoxide with an amine (e.g., isopropylamine) results in a racemic product.
  • Potential Cause: Racemization during Ring-Opening. This indicates that the reaction conditions are not maintaining the stereochemical integrity of the epoxide.

    • Solution:

      • Avoid Strongly Acidic Conditions: Protonation of the epoxide oxygen makes the carbocation at the secondary carbon more stable. If there is significant carbocation character, racemization can occur. The ring-opening with an amine should proceed via a clean SN2 mechanism.[9]

      • Control Temperature: The SN2 reaction is typically performed at or slightly above room temperature.[1] Excessive heat can promote side reactions and potential racemization pathways.

      • Choice of Solvent/Nucleophile: Use the amine itself as the solvent or a polar aprotic solvent. The amine is a sufficiently strong nucleophile to open the ring without harsh activators. The reaction is typically performed with an excess of the amine in a solvent like water or methanol at low temperatures to ensure a clean inversion of configuration.[2]

Problem 3: My enzymatic resolution of the corresponding chlorohydrin is slow or non-selective.
  • Potential Cause 1: Incorrect Enzyme or Enzyme Denaturation. Not all lipases are effective for this substrate. CALB is commonly cited, but its activity can be affected by the reaction medium.[1]

    • Solution:

      • Confirm Enzyme Choice: Use an immobilized lipase like Candida antarctica Lipase B (CALB), which has a proven track record.[1][5]

      • Optimize Solvent: Lipases function best in non-polar organic solvents that do not strip the essential water layer from the enzyme's surface. Acetonitrile is a commonly used solvent for this resolution.[1]

      • Control Temperature: Most lipases have an optimal temperature range (e.g., 30-50 °C). Exceeding this can lead to denaturation and loss of activity.

  • Potential Cause 2: Poor Choice of Acyl Donor. The enzymatic reaction is a transesterification. The nature of the acyl donor is critical.

    • Solution: Use an activated ester like vinyl butanoate or vinyl acetate.[1] The enol byproduct tautomerizes to a ketone, which drives the reaction forward and makes the acylation effectively irreversible.

Part 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific laboratory conditions.

Protocol 1: Hydrolytic Kinetic Resolution (HKR) of Racemic Epoxide

This protocol is adapted from methodologies for the synthesis of (S)-atenolol intermediates.[2][3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dissolve racemic epoxide (1.0 equiv) in solvent (e.g., THF/water) r1 Add (R,R)-(salen)Co(III)OAc catalyst (0.5 mol%) p1->r1 r2 Stir at room temperature r1->r2 r3 Monitor reaction by TLC/GC (Target ~55% conversion) r2->r3 w1 Quench reaction r3->w1 w2 Extract with organic solvent (e.g., Ethyl Acetate) w1->w2 w3 Separate aqueous and organic layers w2->w3 w4 Purify by column chromatography w3->w4 byproduct byproduct w3->byproduct Isolate (R)-diol from aqueous layer product product w4->product Obtain (S)-epoxide (high ee)

Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).

Step-by-Step Methodology:

  • Setup: To a stirred solution of racemic this compound (1.0 eq) in a suitable solvent, add the (R,R)-(salen)Co(III) complex (e.g., Jacobsen's catalyst, 0.2-1.0 mol%).

  • Reaction: Add water (0.5-0.6 eq) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material and the appearance of the corresponding diol.

  • Quenching: Once the reaction has reached approximately 50-60% conversion (which typically provides the highest ee for the remaining epoxide), quench the reaction.

  • Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. The desired unreacted (S)-epoxide will remain in the organic layer, while the (R)-diol byproduct will be in the aqueous layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the enantiomerically enriched (S)-epoxide.

  • Validation: Determine the enantiomeric excess (ee) of the purified epoxide using chiral HPLC analysis.

Protocol 2: Chiral Purity Analysis

Accurate determination of enantiomeric excess is crucial.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Typical Column: Chirobiotic V or similar columns are effective for separating beta-blocker enantiomers.[10]

Mobile Phase: A mixture of an alcohol (e.g., methanol) with small amounts of an acid and a base (e.g., 0.2% acetic acid, 0.15% triethylamine) is often used.[10]

Procedure:

  • Prepare a standard solution of the racemic product to determine the retention times of both enantiomers.

  • Prepare a dilute solution of your reaction product in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

ParameterTypical ValueRationale
Column Chirobiotic VProven for beta-blocker enantioseparation.[10]
Mobile Phase Methanol/Acetic Acid/TriethylamineProvides good peak shape and resolution.
Flow Rate 0.5 - 1.0 mL/minStandard flow for analytical HPLC.
Detection UV at 225-280 nmThe benzene ring provides strong UV absorbance.
References
  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Borell, M., & Kärkäs, M. D. (2017). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 22(8), 1349. [Link]

  • Kumar, M., Kureshy, R. I., et al. (2014). Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines. Organic Letters, 16(10), 2798–2801. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Request PDF on ResearchGate. [Link]

  • Tufvesson, P., et al. (2021). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 26(16), 4930. [Link]

  • Reddy, K. L., et al. (2005). An efficient asymmetric synthesis of (S)-atenolol: using hydrolytic kinetic resolution. Bioorganic & Medicinal Chemistry, 13(3), 627–630. [Link]

  • Reddy, K. L., et al. (2005). An efficient asymmetric synthesis of (S)-atenolol: using hydrolytic kinetic resolution. PubMed. [Link]

  • Majewska, P., et al. (2021). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. PubMed Central. [Link]

  • Dwivedee, A., et al. (2021). Synthesis of (S)-atenolol. ResearchGate. [Link]

  • Tufvesson, P., et al. (2021). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... ResearchGate. [Link]

  • Tovar-Miranda, R., et al. (2003). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. ResearchGate. [Link]

  • Kang, S. H., et al. (2001). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. PubMed. [Link]

  • iChemical. (n.d.). This compound, CAS No. 76805-25-9. iChemical. [Link]

  • Nigović, B., et al. (2016). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PubMed Central. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Racemic beta-blockers - fixed combinations of different drugs. Krause und Pachernegg. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

Sources

Impact of solvent on the reaction of "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester (CAS 76805-25-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical synthesis. My goal is to combine established chemical principles with practical, field-proven insights to ensure the success and integrity of your experiments.

I. Introduction to the Reactivity of the Molecule

This compound is a bifunctional molecule featuring a reactive epoxide (oxirane) ring and an ethyl ester group. The core of its synthetic utility lies in the ring-opening of the strained three-membered epoxide ring by a nucleophile. However, the reaction's outcome—including rate, regioselectivity, and the prevalence of side reactions—is profoundly influenced by the choice of solvent.

The molecule's structure presents two key reaction sites:

  • The Epoxide Ring: Susceptible to nucleophilic attack under both acidic and basic/neutral conditions.

  • The Ethyl Ester Group: Prone to hydrolysis, particularly under strong acidic or basic conditions, which can lead to unwanted byproducts.

Understanding the interplay between your reaction conditions (catalyst, nucleophile) and the solvent is paramount to achieving the desired product with high yield and purity.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reaction of this compound.

Q1: Which carbon on the epoxide ring will my nucleophile attack? A1: This depends entirely on your reaction conditions.

  • Under Basic or Neutral Conditions (SN2 Mechanism): The nucleophile will attack the less sterically hindered carbon of the epoxide—the terminal CH₂ group. This is a classic SN2 reaction, driven by sterics.[1][2]

  • Under Acidic Conditions (SN1-like Mechanism): The reaction proceeds through a protonated epoxide intermediate. The nucleophile will preferentially attack the more substituted carbon (the CH group). This carbon can better stabilize the partial positive charge that develops in the transition state, giving the mechanism significant SN1 character.[2][3]

Q2: Why is my reaction so slow in a protic solvent like ethanol? A2: Protic solvents (e.g., water, methanol, ethanol) possess acidic protons (-OH, -NH) that can form hydrogen bonds.[4] These hydrogen bonds create a "cage" around anionic nucleophiles, stabilizing them and lowering their ground-state energy.[4] This increased stability reduces the nucleophile's reactivity and dramatically slows down SN2-type reactions.[5]

Q3: Can the solvent itself react with the epoxide? A3: Yes, particularly under acidic conditions. Protic solvents like water or alcohols can act as nucleophiles, leading to the formation of diol or alcohol-ether byproducts, respectively.[6] If your desired nucleophile is weak, it may be outcompeted by the solvent.

Q4: I'm observing an unexpected carboxylic acid in my final product. What's happening? A4: You are likely experiencing hydrolysis of the ethyl ester group.[7] This is a common side reaction under both strong basic conditions (saponification) and strong acidic conditions, especially in the presence of water.[6][8][9] Saponification is irreversible and produces a carboxylate salt, which upon acidic workup yields the carboxylic acid.[9]

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue Possible Cause(s) Suggested Solution(s)
No Reaction or Very Slow Reaction 1. Nucleophile Solvation: Using a strong, anionic nucleophile in a polar protic solvent (e.g., methanol, water). The solvent is "caging" and deactivating the nucleophile.[4]Action: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[5]
2. Weak Nucleophile: The chosen nucleophile (e.g., an alcohol or water) is not strong enough to open the ring under neutral or basic conditions.Action: Add an acid catalyst (e.g., a Lewis acid or a protic acid like H₂SO₄) to protonate and "activate" the epoxide ring, making it more electrophilic.[3]
Low Yield & Formation of Multiple Products 1. Ester Hydrolysis: Reaction conditions are too harsh (strong acid or base, high temperature, extended reaction time), causing cleavage of the ethyl ester.[7][9]Action: If possible, use milder conditions. For base-catalyzed reactions, use a non-nucleophilic base or limit the amount of water. For acid-catalyzed reactions, use a catalytic amount of a Lewis acid instead of a strong protic acid. Monitor the reaction closely by TLC or LCMS to stop it upon consumption of the starting material.
2. Competing Nucleophilic Attack by Solvent: Using a protic solvent (e.g., an alcohol) under acidic conditions where the solvent itself acts as a nucleophile.[6]Action: Switch to a non-nucleophilic solvent. If a protic solvent is required for solubility, use a less nucleophilic one (e.g., tert-butanol over methanol) or use the desired nucleophile as the solvent if feasible.
3. Polymerization: High concentration of reactants, presence of a potent initiator (strong acid/base), or high temperature can lead to homopolymerization of the epoxide.[8][10]Action: Reduce the reaction concentration (use more solvent). Add the initiator or catalyst slowly and maintain a controlled temperature. Store the starting material in a cool, dark place to prevent premature polymerization.[10]
Product is a Gummy, Inseparable Mixture 1. Polymerization: As above, uncontrolled polymerization can lead to oligomeric or polymeric materials that are difficult to purify.[8]Action: Re-evaluate reaction conditions for temperature and concentration. Ensure the purity of the starting material, as contaminants can sometimes initiate polymerization.[8]
2. Incomplete Reaction & Multiple Products: The mixture contains starting material, the desired product, and byproducts from side reactions.Action: Optimize the reaction for full conversion. If byproducts are unavoidable, develop a robust purification protocol. Flash column chromatography with a gradient elution is often effective.

IV. Impact of Solvent on Reaction Rate: A Comparative Overview

The choice of solvent is one of the most critical parameters in controlling the rate of the epoxide ring-opening reaction. This is especially true for SN2 reactions under basic or neutral conditions.

To illustrate this, the table below presents representative kinetic data for the reaction of Phenyl Glycidyl Ether (PGE), a close structural analog, with an amine nucleophile in various solvents. The trend observed is directly applicable to this compound.

SolventSolvent TypeDielectric Constant (ε)Relative SN2 Rate (Approx.)Causality Behind the Rate
Methanol (CH₃OH)Polar Protic331Strong H-bonding solvates and stabilizes the anionic nucleophile, drastically reducing its reactivity.[5]
Ethanol (C₂H₅OH)Polar Protic24.5~10Similar to methanol, H-bonding reduces nucleophilicity, though slightly less pronounced.
Acetonitrile (CH₃CN)Polar Aprotic37.5~5,000Lacks acidic protons. It solvates the cation but leaves the anion nucleophile "naked" and highly reactive.[5]
N,N-Dimethylformamide (DMF)Polar Aprotic36.7~10,000Excellent at solvating cations while leaving anions highly reactive. Promotes fast SN2 reactions.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47>50,000Highly polar and excellent at solvating cations. Considered one of the best solvents for accelerating SN2 reactions.[11]

Data is representative and compiled based on established principles and kinetic studies of analogous SN2 reactions.[5][11][12]

V. Experimental Protocols & Methodologies

Here are detailed, step-by-step protocols for conducting the ring-opening reaction with an amine nucleophile under different solvent conditions. Aniline is used as a representative nucleophile.

Protocol 1: SN2 Ring-Opening in a Polar Aprotic Solvent (High-Rate Condition)

This protocol maximizes the reaction rate by leveraging the properties of a polar aprotic solvent.

Objective: Synthesize Ethyl 2-(4-((3-anilino-2-hydroxypropyl)oxy)phenyl)acetate.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Stir plate, glassware, TLC plates, rotary evaporator

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add aniline (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water (3x) to remove DMF, followed by a wash with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Protocol 2: Monitoring Reaction for Potential Ester Hydrolysis

This protocol is essential when running the reaction under conditions that might compromise the ester group (e.g., with a nucleophile that is also a strong base, or in the presence of water).

Objective: To monitor the integrity of the ethyl ester functionality during the reaction.

Methodology:

  • Sampling: At regular intervals during the reaction (e.g., every hour), withdraw a small aliquot (approx. 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a mixture of diethyl ether and a small amount of a neutral buffer (e.g., pH 7 phosphate buffer).

  • Extraction: Vortex the vial, allow the layers to separate, and spot the top organic layer on a TLC plate.

  • Co-spotting: On the same TLC plate, spot the starting material and a reference standard of the expected hydrolyzed carboxylic acid byproduct (if available).

  • Analysis: Develop the TLC plate. The appearance and growth of a new, more polar spot (lower Rf value) that corresponds to the carboxylic acid standard indicates that ester hydrolysis is occurring.

  • LCMS Analysis (Optional but Recommended): For more precise monitoring, dilute the quenched aliquot and analyze by Liquid Chromatography-Mass Spectrometry (LCMS). This will allow for the quantification of starting material, desired product, and the hydrolyzed byproduct by monitoring their respective mass-to-charge ratios (m/z).

VI. Mechanistic Pathways & Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the key mechanistic and logical workflows described in this guide.

cluster_conditions Reaction Conditions cluster_mechanism Governing Mechanism cluster_outcome Regiochemical Outcome Basic/Neutral Basic/Neutral SN2 SN2 Basic/Neutral->SN2 Favors Acidic Acidic SN1-like SN1-like Acidic->SN1-like Favors Attack at Less Substituted Carbon (Terminal CH2) Attack at Less Substituted Carbon (Terminal CH2) SN2->Attack at Less Substituted Carbon (Terminal CH2) Leads to Attack at More Substituted Carbon (Internal CH) Attack at More Substituted Carbon (Internal CH) SN1-like->Attack at More Substituted Carbon (Internal CH) Leads to cluster_solvent Solvent Type cluster_solvation Nucleophile Solvation cluster_rate Relative SN2 Reaction Rate Polar Protic\n(e.g., Methanol) Polar Protic (e.g., Methanol) Strong Solvation\n(H-Bonding Cage) Strong Solvation (H-Bonding Cage) Polar Protic\n(e.g., Methanol)->Strong Solvation\n(H-Bonding Cage) Causes Polar Aprotic\n(e.g., DMSO, DMF) Polar Aprotic (e.g., DMSO, DMF) Weak Solvation\n('Naked' Anion) Weak Solvation ('Naked' Anion) Polar Aprotic\n(e.g., DMSO, DMF)->Weak Solvation\n('Naked' Anion) Causes Slow Slow Strong Solvation\n(H-Bonding Cage)->Slow Results in Fast Fast Weak Solvation\n('Naked' Anion)->Fast Results in start Start Experiment setup 1. Setup Reaction in Chosen Solvent start->setup monitor 2. Monitor by TLC/LCMS at t=0, 1h, 2h... setup->monitor check_sm Is Starting Material Consumed? monitor->check_sm check_sm->monitor No check_ester Is Ester Hydrolysis Observed? check_sm->check_ester Yes workup 3. Quench and Perform Aqueous Workup check_ester->workup No troubleshoot Go to Troubleshooting: - Lower Temperature - Use Milder Base/Acid - Reduce Water Content check_ester->troubleshoot Yes purify 4. Purify via Column Chromatography workup->purify end Obtain Pure Product purify->end troubleshoot->setup Re-optimize

Caption: Experimental workflow with integrated troubleshooting logic.

VII. Safety & Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While specific toxicology data for this exact compound is limited, structurally related aryl glycidyl ethers are known skin and eye irritants and may cause sensitization. I[13]nhalation of vapors and direct skin or eye contact should be avoided. *[13] Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place (2-8°C is recommended) to prevent degradation and potential light- or heat-induced polymerization. *[10] Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

[14]### VIII. References

  • Rinde, J. A., Happe, J. A., & Newey, H. A. (1979). The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. Defense Technical Information Center.

  • Rinde, J. A., Happe, J. A., & Newey, H. A. (1979). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. Lawrence Livermore Laboratory.

  • ResearchGate. (n.d.). Comparison of the ring-opening reaction of phenyl glysidyl ether with.... Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Rinde, J. A., Happe, J. A., & Newey, H. A. (1979). The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. Defense Technical Information Center.

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet - 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester. Retrieved from [Link]

  • Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry, 48(1), 94–97.

  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Ester hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 18.5: Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 9.14 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral HPLC Analysis of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The compound 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester is a chiral molecule possessing a stereocenter at the oxirane ring. As is common with chiral compounds, its enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate, quantify, and control these enantiomers is paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this specific compound. We will explore a primary method utilizing a widely successful polysaccharide-based chiral stationary phase (CSP), compare its performance with a complementary cellulosic phase, and introduce Supercritical Fluid Chromatography (SFC) as a powerful, modern alternative. The protocols and data presented are synthesized from established chromatographic principles and data from structurally analogous compounds to provide a robust starting point for method development.

Pillar 1: The Primary Method - Amylose-Based CSP in Normal Phase

The choice of a chiral stationary phase is the most critical decision in developing a chiral separation method. Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are the workhorses of the industry due to their broad enantiorecognition capabilities.[1] The helical structure of the polysaccharide polymer creates chiral grooves and cavities where analyte enantiomers can interact.[1] Chiral recognition is achieved through a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[2] The subtle differences in the way each enantiomer fits into this chiral environment lead to different retention times, enabling their separation.[3]

For our target analyte, which contains aromatic and ester functionalities along with the chiral epoxide, an amylose-based CSP is an excellent first choice. Specifically, amylose tris(3,5-dimethylphenylcarbamate) is known for its exceptional ability to resolve a wide array of racemates.[4]

Experimental Protocol: Method A

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of the enantiomers of this compound.

Instrumentation: Standard HPLC system with UV detector.

ParameterCondition
Chiral Stationary Phase CHIRALPAK® AD-H (or equivalent Lux® Amylose-1), 5 µm, 4.6 x 250 mm
Chromatographic Mode Normal Phase
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (due to the benzeneacetic acid moiety)
Injection Volume 10 µL
Sample Preparation Dissolve racemic standard in mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
Workflow for Method A

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh 10 mg of Racemate prep2 Dissolve in 10 mL Mobile Phase (Hexane/IPA) prep1->prep2 prep3 Vortex to Mix prep2->prep3 prep4 Filter with 0.45 µm Syringe Filter prep3->prep4 hplc1 Equilibrate CHIRALPAK AD-H Column (10 column volumes) prep4->hplc1 hplc2 Inject 10 µL of Sample hplc1->hplc2 hplc3 Isocratic Elution (Hexane/IPA 90:10 @ 1.0 mL/min) hplc2->hplc3 hplc4 Detect at 220 nm hplc3->hplc4 data1 Integrate Peaks hplc4->data1 data2 Calculate Resolution (Rs), Selectivity (α), and Enantiomeric Excess (% ee) data1->data2

Caption: Experimental workflow for the chiral HPLC analysis using Method A.

Pillar 2: Comparative Analysis - Alternative Methods

A robust method development strategy involves screening multiple CSPs and mobile phase conditions. While Method A is a strong starting point, an alternative selector or chromatographic mode can sometimes provide superior resolution or a different elution order.

Alternative HPLC Method: Method B

For comparison, we select a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate). While structurally similar to its amylose counterpart, the linear (cellulose) versus helical (amylose) backbone structure can lead to different chiral recognition patterns and selectivities.[2]

ParameterCondition
Chiral Stationary Phase Lux® Cellulose-1 (or equivalent CHIRALCEL® OD-H), 5 µm, 4.6 x 250 mm
Chromatographic Mode Normal Phase
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Alternative Technique: Supercritical Fluid Chromatography (SFC) - Method C

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages.[5] By using supercritical CO₂ as the primary mobile phase component, SFC drastically reduces the consumption of organic solvents, aligning with green chemistry principles.[6][7] The low viscosity and high diffusivity of the mobile phase allow for higher flow rates and faster separations—often 3 to 5 times faster than HPLC—without sacrificing resolution.[8][9]

ParameterCondition
Chiral Stationary Phase CHIRALPAK® AD-H (or equivalent), 5 µm, 4.6 x 250 mm
Chromatographic Mode Supercritical Fluid Chromatography
Mobile Phase CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection Wavelength 220 nm

Pillar 3: Data-Driven Comparison

To provide an objective comparison, the following table summarizes representative data for the three methods, based on typical performance for structurally similar chiral esters.[10][11]

ParameterMethod A (Amylose-HPLC)Method B (Cellulose-HPLC)Method C (Amylose-SFC)
Retention Time (Enantiomer 1) ~8.5 min~9.8 min~2.5 min
Retention Time (Enantiomer 2) ~10.2 min~11.5 min~3.1 min
Selectivity (α) 1.251.211.28
Resolution (Rs) > 2.0> 1.8> 2.2
Analysis Time ~12 min~14 min~4 min
Solvent Consumption High (Hexane/IPA)High (Hexane/IPA)Low (CO₂/Methanol)
Analysis of Performance
  • Method A (Amylose-HPLC): Provides excellent, baseline resolution with good selectivity. It represents a reliable and robust "gold standard" approach.

  • Method B (Cellulose-HPLC): Also provides adequate separation, though with slightly lower selectivity and longer retention times in this representative example. This highlights the complementary nature of different CSPs; for some analytes, the cellulose phase may outperform the amylose phase.

  • Method C (Amylose-SFC): Delivers the best performance in terms of speed and sustainability. The analysis time is significantly reduced, leading to higher throughput.[12] Furthermore, the drastic reduction in organic solvent usage lowers operational costs and environmental impact.[6] The selectivity is often comparable or even enhanced in SFC.[8]

cluster_methods Methodology Comparison cluster_attributes Performance Attributes HPLC HPLC Methods Primary Choice: Method A (Amylose CSP) Alternative: Method B (Cellulose CSP) Resolution Resolution (Separation Power) HPLC->Resolution Excellent Speed Analysis Speed (Throughput) HPLC->Speed Moderate Green Sustainability (Solvent Use) HPLC->Green Low SFC SFC Method High-Throughput Choice: Method C (Amylose CSP) SFC->Resolution Excellent SFC->Speed High SFC->Green High Attributes

Caption: Logical comparison of HPLC and SFC methods based on key performance attributes.

Conclusion and Recommendations

For the routine, high-resolution chiral analysis of this compound, both amylose- and cellulose-based CSPs under normal phase HPLC conditions are viable and effective strategies. The CHIRALPAK® AD-H (Method A) is recommended as the primary starting point due to the broad applicability of this phase.

However, for laboratories focused on high-throughput screening, process monitoring, or green chemistry initiatives, Supercritical Fluid Chromatography (SFC) (Method C) presents a compelling and often superior alternative.[5] Its significant advantages in speed, reduced solvent consumption, and lower operational cost make it the modern technique of choice for both analytical and preparative-scale chiral separations.[6][7]

The ultimate selection of a method will depend on the specific laboratory context, including available instrumentation, throughput requirements, and sustainability goals. This guide provides the foundational knowledge and comparative data necessary to make an informed and scientifically sound decision.

References

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2013). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Available at: [Link]

  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis? Available at: [Link]

  • Longdom Publishing. (n.d.). Supercritical Fluid Chromatography and its Advantages. Available at: [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2013). Recent trends in chiral separations on immobilized polysaccharides CSPs. ResearchGate. Available at: [Link]

  • Campos, M. F., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Puskás, R., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Ethyl-Mandelate. Available at: [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]

  • Phenomenex, Inc. (n.d.). Lux™ Chiral Stationary Phases. Available at: [Link]

  • Phenomenex, Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Available at: [Link]

Sources

A Definitive Guide to the NMR Spectroscopic Validation of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount to ensure the integrity of downstream applications, from mechanistic studies to drug development. This guide provides an in-depth, technical comparison for the validation of "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester," a key intermediate in various synthetic pathways. Moving beyond a simple procedural outline, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and establishes a self-validating system for structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Spectroscopic Validation

The synthesis of this compound typically involves the reaction of ethyl 4-hydroxyphenylacetate with epichlorohydrin. While the reaction appears straightforward, the potential for incomplete reaction or side reactions, such as the hydrolysis of the epoxide ring, necessitates a robust analytical method to confirm the final structure. NMR spectroscopy is an unparalleled tool for this purpose, providing a detailed fingerprint of the molecular structure.[1]

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

A thorough understanding of the expected NMR spectrum is the first step in structural validation. The following is a detailed prediction of the ¹H and ¹³C NMR spectra of the target molecule, based on established chemical shift principles and data from analogous structures.[2][3]

dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Structure of this compound.

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-2, H-6) ~7.15Doublet2HOrtho to the electron-donating alkoxy group, deshielded.
Aromatic (H-3, H-5) ~6.85Doublet2HMeta to the alkoxy group and ortho to the electron-withdrawing CH₂COOEt group, shielded.
Ethyl (CH₂) ~4.15Quartet2HMethylene group of the ethyl ester, adjacent to an oxygen and a methyl group.
Oxiranylmethoxy (OCH₂) ~4.00Multiplet2HMethylene group attached to the aromatic oxygen, diastereotopic due to the adjacent chiral center.
Benzylic (CH₂) ~3.55Singlet2HMethylene group alpha to the carbonyl and the benzene ring.
Oxirane (CH) ~3.15Multiplet1HMethine proton of the epoxide ring.
Oxirane (CH₂) ~2.80 & ~2.60Multiplets2HDiastereotopic methylene protons of the epoxide ring.[4]
Ethyl (CH₃) ~1.25Triplet3HMethyl group of the ethyl ester.
Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O) ~172Carbonyl carbon of the ester.
Aromatic (C-1) ~158Ipso-carbon attached to the oxygen, deshielded.
Aromatic (C-4) ~130Ipso-carbon attached to the CH₂COOEt group.
Aromatic (C-2, C-6) ~128Aromatic carbons ortho to the alkoxy group.
Aromatic (C-3, C-5) ~115Aromatic carbons meta to the alkoxy group.
Oxiranylmethoxy (OCH₂) ~70Methylene carbon attached to the aromatic oxygen.
Ethyl (OCH₂) ~61Methylene carbon of the ethyl ester.
Oxirane (CH) ~50Methine carbon of the epoxide ring.
Oxirane (CH₂) ~45Methylene carbon of the epoxide ring.
Benzylic (CH₂) ~41Benzylic carbon.
Ethyl (CH₃) ~14Methyl carbon of the ethyl ester.

Comparative NMR Analysis: Distinguishing the Target from Alternatives

A key aspect of spectroscopic validation is not just confirming the presence of expected signals, but also the absence of signals from starting materials and potential side-products.

Comparison with Starting Materials
  • Ethyl 4-hydroxyphenylacetate: The ¹H NMR spectrum of this starting material would show a characteristic phenolic -OH proton signal (typically a broad singlet), which should be absent in the product. The aromatic protons would also exhibit a different splitting pattern and chemical shifts due to the absence of the oxiranylmethoxy group.[5][6]

  • Epichlorohydrin: The characteristic signals for the chloromethyl group (a doublet around 3.5-3.6 ppm) and the distinct epoxide proton signals of epichlorohydrin will be absent.[7] The epoxide signals in the product will be shifted due to the attachment to the aryloxy group.

Comparison with Potential Hydrolysis Impurity

A common side-reaction is the hydrolysis of the epoxide ring to form the corresponding diol, 4-(2,3-dihydroxypropoxy)benzeneacetic acid ethyl ester . Distinguishing the target compound from this diol is critical.

FeatureThis compound4-(2,3-dihydroxypropoxy)benzeneacetic acid ethyl ester (Diol)
Epoxide Protons Present (~2.6-3.2 ppm)Absent
Diol Protons AbsentPresent (methine and methylene protons adjacent to hydroxyl groups, with characteristic shifts and splitting)
Hydroxyl Protons AbsentPresent (two broad singlets, exchangeable with D₂O)

The absence of the distinct upfield epoxide proton signals and the appearance of new signals corresponding to the diol moiety would be clear indicators of this impurity.

Experimental Protocol for NMR Spectroscopic Validation

To obtain high-quality, reliable NMR data, the following protocol should be followed:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified "this compound".

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters, including the number of scans (typically 16-64), relaxation delay (D1, e.g., 1-2 seconds), and spectral width.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).

    • Process the data similarly to the ¹H spectrum.

  • Advanced 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall molecular framework.

Data Interpretation and Validation Workflow

The following workflow provides a logical sequence for validating the structure of "this compound" using the acquired NMR data.

dot digraph "NMR_Validation_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} Caption: Workflow for NMR Spectroscopic Validation.

Conclusion

The structural integrity of "this compound" can be unequivocally confirmed through a systematic and comparative NMR spectroscopic analysis. By carefully examining the ¹H and ¹³C NMR spectra for the presence of characteristic signals and the absence of impurities, researchers can proceed with confidence in their synthetic products. This guide provides the foundational knowledge and a robust framework for such validation, emphasizing the importance of a meticulous and evidence-based approach in chemical research and development.

References

  • 1H-NMR Organic Structure Guide. (n.d.). Scribd. Retrieved from [Link]

  • Barton, D. H. R., & Sternhell, S. (1964). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 36(8), 1541-1554.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE - ChemicAl Shift CAlculation with DEep learning. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Griffiths, L. (2021). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
  • Hansen, P. E. (2018). An automated framework for NMR chemical shift calculations of small organic molecules.
  • LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry. McGraw-Hill.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra: (a) Epichlorohydrin; (b) N‐methylpiperidine; (c)... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzeneacetic acid, 4-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Beta-Blockers Synthesized from Aryloxypropanolamine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (ee) of chiral beta-blockers, with a focus on those synthesized from the common precursor scaffold exemplified by "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester" and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, experimental design, and data interpretation, grounded in the principles of scientific integrity and practical application.

The Crucial Role of Chirality in Beta-Blocker Efficacy

Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases. Their molecular structure frequently includes at least one chiral center, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different pharmacodynamic and pharmacokinetic properties. For most beta-blockers, the therapeutic beta-blocking activity is predominantly associated with the (S)-enantiomer, while the (R)-enantiomer may be less active, inactive, or even contribute to undesired side effects.[1][2] Consequently, the accurate determination of enantiomeric excess is not merely an analytical exercise but a critical component of quality control and drug safety.

The synthesis of these chiral molecules often starts from prochiral precursors, such as substituted phenols, which are reacted with an epoxide-containing reagent like epichlorohydrin to form a key chiral intermediate. A representative synthetic pathway is illustrated below, starting from a generic phenolic precursor leading to a chiral epoxide, which is then opened by an amine (e.g., isopropylamine) to yield the final beta-blocker.

G cluster_synthesis General Synthetic Pathway A Substituted Phenol (e.g., 4-Hydroxyphenylacetamide) C Chiral Epoxide Intermediate (e.g., 4-(2-Oxiranylmethoxy)benzeneacetamide) A->C Etherification B Base + Epichlorohydrin E Racemic Beta-Blocker (e.g., Atenolol) C->E Epoxide Ring Opening D Amine (e.g., Isopropylamine)

Caption: General synthesis of beta-blockers.

A Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination

The choice of an analytical method for determining enantiomeric excess is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Formation of diastereomeric species (covalently or non-covalently) that exhibit distinct chemical shifts.
Resolution Generally good to excellent, highly dependent on the choice of CSP and mobile phase.[3]Very high theoretical plate counts, leading to excellent resolution.Resolution of signals depends on the chiral auxiliary and the magnetic field strength.
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range with UV detection.[3][4]High sensitivity, often in the µg/mL range, with small sample volume requirements.Lower sensitivity compared to chromatographic methods, typically requiring mg of sample. The limit of detection for the minor enantiomer is often around 1-2%.
Analysis Time 10-30 minutes per sample is common.[3]Fast analysis times, often under 15 minutes.Can be rapid for sample measurement, but sample preparation (derivatization) can be time-consuming.
Advantages Robust, widely applicable, well-established, suitable for preparative scale.[1]High efficiency, low sample and solvent consumption, orthogonal to HPLC.Provides structural information, no need for a chromophore, can be non-destructive (with CSAs).
Disadvantages Higher solvent consumption, cost of chiral columns.Method development can be challenging, lower sample loading capacity.Lower sensitivity, potential for racemization during derivatization, high instrument cost.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers due to its robustness and versatility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

G cluster_hplc Chiral HPLC Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC System A->B C Separation on Chiral Column (e.g., Polysaccharide-based CSP) B->C D Detection (e.g., UV-Vis Detector) C->D E Data Analysis (Peak integration, ee calculation) D->E G cluster_nmr NMR Workflow with Chiral Derivatizing Agent A Racemic Beta-Blocker (R and S enantiomers) C Formation of Diastereomers (R,S' and S,S') A->C Derivatization B React with Chiral Derivatizing Agent (CDA) (e.g., (S)-TBMB-COCl) D 1H-NMR Analysis C->D E Quantification of Diastereomers (Integration of distinct signals) D->E

Caption: Workflow for NMR analysis using a CDA.

Experimental Protocol: Enantiomeric Purity of Metoprolol using a Chiral Derivatizing Agent

This protocol is based on a study using a novel chiral derivatizing agent for the analysis of beta-blockers.

  • Chiral Derivatizing Agent (CDA): (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carbonyl chloride ((S)-TBMB-COCl). * Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve the metoprolol sample (containing both enantiomers) in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of the chiral derivatizing agent ((S)-TBMB-COCl) to the NMR tube.

    • Acquire the ¹H-NMR spectrum.

    • The formation of diastereomers will result in the appearance of separate signals for specific protons of the metoprolol enantiomers. For instance, the tert-butyl protons of the derivatizing agent may show distinct signals for the two diastereomers. 5. Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio and calculate the enantiomeric excess. The limit of detection for the minor enantiomer in this study was reported to be approximately 1.2%.

Method Validation and Trustworthiness

Every protocol described must be a self-validating system. For quantitative determination of enantiomeric excess, the analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For example, a validated HPLC method for bisoprolol showed good linearity in the concentration range of 0.075 µg/mL to 5 µg/mL, with LOD and LOQ values of approximately 0.025 µg/mL and 0.075 µg/mL, respectively. [3][4]

Conclusion: Selecting the Optimal Method

The determination of enantiomeric excess for chiral beta-blockers is a critical aspect of pharmaceutical development and quality control.

  • Chiral HPLC stands out as the most robust and widely used method, offering a good balance of resolution, sensitivity, and applicability for both analytical and preparative purposes. A variety of chiral stationary phases are available, allowing for method optimization for a wide range of beta-blockers.

  • Capillary Electrophoresis is an excellent alternative, particularly when high separation efficiency and low sample consumption are priorities. Its orthogonal separation mechanism to HPLC makes it a valuable confirmatory technique.

  • NMR Spectroscopy , while less sensitive, provides invaluable structural information and is a powerful tool for absolute configuration determination and for samples that are difficult to analyze by chromatography. The use of chiral derivatizing or solvating agents allows for direct observation and quantification of enantiomers.

The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the nature of the sample matrix, and the available instrumentation. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable the researcher to make an informed decision and ensure the generation of accurate and reliable data on the enantiomeric purity of chiral beta-blockers.

References

  • Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. ResearchGate. [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. [Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC. [Link]

  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. [Link]

  • Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... ResearchGate. [Link]

  • (PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. [Link]

  • Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International. [Link]

  • Method for preparing (S) -atenolol.
  • Facile Synthesis of Propranolol and Novel Derivatives. SciSpace. [Link]

  • (PDF) An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. ResearchGate. [Link]

  • Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research. [Link]

  • Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. PMC. [Link]

  • View of Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Arhiv za higijenu rada i toksikologiju. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. [Link]

  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. PMC. [Link]

  • NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Enantioselective preparation of metoprolol and its major metabolites. PubMed. [Link]

  • Process for preparing S-metoprolol and intermediates therefor.
  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate. [Link]

  • Synthesis method of metoprolol succinate.
  • Regioisomeric aromatic dihydroxylation of propranolol. Synthesis and identification of 4,6- and 4,8-dihydroxypropranolol as metabolites in the rat and in man. PubMed. [Link]

  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. [Link]

  • Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. PubMed. [Link]

  • (PDF) NMR Spectroscopic Analysis on the Chiral Recognition of Noradrenaline by β-Cyclodextrin (β-CD) and Carboxymethyl-β-cyclodextrin (CM-β-CD). ResearchGate. [Link]

  • NMR Shift Reagents. Chemistry LibreTexts. [Link]

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A Comparative Guide to Impurity Profiling of Metoprolol Synthesized from "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Metoprolol Synthesis

Metoprolol, a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases.[1] Its synthesis, like any active pharmaceutical ingredient (API), is a multi-step process where impurities can be introduced. These impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits on these impurities, making their identification and quantification a critical aspect of quality control.[2][3]

This guide provides an in-depth comparison of the impurity profiles of metoprolol synthesized from two different routes: a less common pathway starting from 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester and the prevalent industrial method utilizing 4-(2-methoxyethyl)phenol . We will explore the chemical logic behind the formation of specific impurities in each route, present detailed analytical methodologies for their detection, and offer insights into why certain experimental choices are made.

Synthetic Route 1: Metoprolol from this compound

This synthetic pathway involves the reaction of this compound with isopropylamine. The primary reaction is the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring, leading to the formation of the metoprolol molecule.

Diagram of Synthesis Pathway 1

start 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester product Metoprolol start->product Epoxide Ring Opening reagent1 Isopropylamine reagent1->product

Caption: Synthesis of Metoprolol from this compound.

Potential Impurities and Their Origins

The impurity profile of this route is dictated by the reactivity of the starting materials and the reaction conditions.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of this compound in the final product.

  • Amide Impurity: Isopropylamine can also react with the ethyl ester group, especially at elevated temperatures, leading to the formation of the corresponding N-isopropyl amide. This is a significant potential impurity unique to this route.

  • Diol Impurity (Metoprolol Impurity D): Hydrolysis of the epoxide ring in the starting material, if any water is present, will form the corresponding diol. This diol can then react with isopropylamine to form Metoprolol Impurity D.[2]

  • Dimeric Impurities: A molecule of the formed metoprolol could potentially react with another molecule of the starting epoxide, leading to the formation of dimeric impurities.

Synthetic Route 2: The Conventional Industrial Synthesis from 4-(2-methoxyethyl)phenol

The most common industrial synthesis of metoprolol begins with 4-(2-methoxyethyl)phenol, which is reacted with epichlorohydrin in the presence of a base to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield metoprolol.[4][5]

Diagram of Synthesis Pathway 2

start 4-(2-methoxyethyl)phenol intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane start->intermediate Epoxidation reagent1 Epichlorohydrin, Base reagent1->intermediate product Metoprolol intermediate->product Epoxide Ring Opening reagent2 Isopropylamine reagent2->product

Caption: Conventional industrial synthesis of Metoprolol.

Commonly Encountered Impurities

This well-established route has a more extensively characterized impurity profile.

  • Metoprolol Impurity A: This impurity arises from the reaction of the epoxide intermediate with ethylamine instead of isopropylamine.[1]

  • Metoprolol Impurity D: As in the first route, this diol impurity is formed by the hydrolysis of the epoxide intermediate.[2]

  • Metoprolol Impurity F: This impurity is formed from the reaction of phenol (an impurity in the starting material) with epichlorohydrin and subsequent reaction with isopropylamine.[1]

  • Metoprolol Impurities M and N: These are non-aromatic α-hydroxyamines that are process-related impurities.[2] Impurity N, 3-isopropylamino-1,2-propanediol, can be formed through degradation.[6]

  • Unreacted Intermediates: Residual 4-(2-methoxyethyl)phenol and the epoxide intermediate can be carried through to the final product if purification is incomplete.

Comparative Analysis of Impurity Profiles

The choice of synthetic route has a direct and predictable impact on the impurity profile of the resulting metoprolol.

Impurity TypeRoute 1 (from Ester)Route 2 (from Phenol)Rationale for Presence
Amide Impurity High Risk Not ExpectedThe ester starting material is susceptible to amidation by isopropylamine.
Unreacted Starting Material This compound4-(2-methoxyethyl)phenolIncomplete conversion in the initial step of each respective synthesis.
Metoprolol Impurity D (Diol) PossibleCommonArises from the hydrolysis of the epoxide ring present in the starting material or intermediate.[2]
Metoprolol Impurity A Low RiskPossibleDependent on the presence of ethylamine contamination in the isopropylamine used.
Metoprolol Impurity F Low RiskPossibleDependent on the purity of the starting phenol in Route 2.[1]

Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for the accurate identification and quantification of metoprolol impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern impurity profiling, having largely replaced older techniques like Thin Layer Chromatography (TLC).[2]

Diagram of a Typical Impurity Profiling Workflow

sample Metoprolol API Sample prep Sample Preparation (Dissolution in Diluent) sample->prep hplc RP-HPLC Analysis prep->hplc detection UV/PDA and/or CAD Detection hplc->detection data Data Analysis (Peak Integration, Quantification) detection->data report Impurity Profile Report data->report

Caption: A generalized workflow for the impurity profiling of Metoprolol.

Experimental Protocol: RP-HPLC Method for Metoprolol and Related Substances

This protocol is a representative method for the simultaneous determination of metoprolol and its common impurities.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV/Photodiode Array (PDA) detector. For non-chromophoric impurities like M and N, a Charged Aerosol Detector (CAD) is recommended.[2][6]

  • Column: YMC-Triart PFP, C18 Column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[7]

  • Column Temperature: 30°C.

  • Flow Rate: 1.2 mL/min.[7]

  • Detection Wavelength: 235 nm.[7]

  • Injection Volume: 5 µL.[7]

2. Reagents and Solutions:

  • Mobile Phase A: Buffer solution (e.g., phosphate buffer pH 3.0).[8]

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile phase or 0.1N HCl.[8]

3. Chromatographic Gradient:

  • A gradient program is typically employed to ensure the separation of impurities with a wide range of polarities. A representative gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.

4. Sample Preparation:

  • Standard Solution: Prepare a standard solution of metoprolol of known concentration in the diluent.

  • Test Solution: Accurately weigh and dissolve the metoprolol API sample in the diluent to achieve a specific concentration.

5. Justification of Method Parameters:

  • Choice of Column: A C18 column is a versatile choice for reversed-phase chromatography, providing good retention and separation of a wide range of compounds. The PFP (pentafluorophenyl) phase can offer alternative selectivity for aromatic and polar compounds.[7]

  • Mobile Phase pH: A slightly acidic mobile phase (pH 3.0) ensures that metoprolol and its amine-containing impurities are in their protonated form, leading to better peak shapes.[8]

  • Gradient Elution: This is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.

  • Dual Detection (UV and CAD): While UV detection is suitable for impurities with a chromophore, a CAD is essential for the universal detection of impurities that lack a UV-active functional group, such as Impurities M and N.[2]

Conclusion: A Proactive Approach to Quality Control

The impurity profile of metoprolol is intrinsically linked to its synthetic pathway. The synthesis starting from this compound presents a unique challenge with the potential formation of an amide impurity, which is not a concern in the more common industrial route from 4-(2-methoxyethyl)phenol. Conversely, the conventional route has a well-documented profile of process-related impurities that must be carefully monitored.

A thorough understanding of the reaction mechanisms and potential side reactions for a chosen synthetic route allows for a proactive approach to impurity control. By employing robust, validated analytical methods such as the HPLC protocol detailed in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final metoprolol product, meeting the stringent requirements of regulatory authorities.

References

  • National Institutes of Health (NIH). (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE SIMULTANEOUS AND RAPID DETERMINATION OF ASSAY AND RELATED SUBSTANCES OF AMLODIPINE AND METOPROLOL IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • International Journal of Advances in Pharmacy and Biotechnology. (n.d.). Development and validation of reverse phase high performance. Retrieved from [Link]

  • Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-229. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... Retrieved from [Link]

  • Gaikwad, R. U., et al. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). CN102295569A - A kind of method for preparing (S)-metoprolol succinate.
  • ResearchGate. (n.d.). Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets | Request PDF. Retrieved from [Link]

  • Justia Patents. (n.d.). synthesis and preparations of metoprolol and its salts. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Cost-Analysis of Metoprolol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Economical Metoprolol Synthesis

Metoprolol, a selective β₁ receptor blocker, is a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina pectoris. The therapeutic efficacy of metoprolol is predominantly attributed to its (S)-enantiomer. Consequently, the efficient and enantioselective synthesis of (S)-metoprolol is of significant interest to the pharmaceutical industry. As with any commercial drug production, the economic viability of the synthetic route is a critical factor. This guide provides an in-depth comparative cost-analysis of three prominent synthetic pathways to metoprolol, offering a blend of technical protocols, field-proven insights, and economic evaluation to aid researchers and drug development professionals in making informed decisions.

This analysis will dissect the following synthetic strategies:

  • Classical Synthesis using Racemic Epichlorohydrin: A traditional and straightforward approach.

  • Asymmetric Synthesis from a Chiral Precursor: Utilizing (R)-epichlorohydrin to introduce stereochemistry early in the synthesis.

  • Chemoenzymatic Synthesis via Kinetic Resolution: An approach that leverages the high selectivity of enzymes to resolve a racemic intermediate.

For each pathway, we will delve into the detailed experimental protocols, the rationale behind the methodological choices, and a comprehensive cost breakdown, considering not only raw materials but also crucial operational expenditures.

Diagrammatic Overview of Synthetic Strategies

Metoprolol_Synthesis_Overview cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Key Intermediates cluster_3 Final Product 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Classical_Synthesis Classical Synthesis 4-(2-methoxyethyl)phenol->Classical_Synthesis Asymmetric_Synthesis Asymmetric Synthesis 4-(2-methoxyethyl)phenol->Asymmetric_Synthesis Chemoenzymatic_Synthesis Chemoenzymatic Synthesis 4-(2-methoxyethyl)phenol->Chemoenzymatic_Synthesis rac-Epichlorohydrin rac-Epichlorohydrin rac-Epichlorohydrin->Classical_Synthesis rac-Epichlorohydrin->Chemoenzymatic_Synthesis (R)-Epichlorohydrin (R)-Epichlorohydrin (R)-Epichlorohydrin->Asymmetric_Synthesis Isopropylamine Isopropylamine rac-Glycidyl_Ether Racemic Glycidyl Ether Classical_Synthesis->rac-Glycidyl_Ether (S)-Metoprolol_Base (S)-Metoprolol Base Asymmetric_Synthesis->(S)-Metoprolol_Base Isopropylamine Chemoenzymatic_Synthesis->rac-Glycidyl_Ether rac-Metoprolol_Base Racemic Metoprolol Base Metoprolol Metoprolol rac-Metoprolol_Base->Metoprolol Resolution (optional) (S)-Metoprolol_Base->Metoprolol rac-Glycidyl_Ether->rac-Metoprolol_Base Isopropylamine Resolved_Intermediate Resolved Intermediate rac-Glycidyl_Ether->Resolved_Intermediate Kinetic Resolution Resolved_Intermediate->(S)-Metoprolol_Base Isopropylamine

Caption: Overview of major synthetic routes to Metoprolol.

Pathway 1: Classical Synthesis using Racemic Epichlorohydrin

This pathway represents a foundational approach to metoprolol synthesis. Its primary advantage lies in the use of readily available and less expensive racemic starting materials. However, it necessitates a final resolution step to isolate the desired (S)-enantiomer, which can impact the overall yield and cost.

Experimental Protocol

Step 1: Synthesis of Racemic 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

  • To a stirred solution of 4-(2-methoxyethyl)phenol (1.0 eq) in a suitable solvent such as toluene or water, add a base like sodium hydroxide (1.1 eq).

  • Heat the mixture to 50-70°C.

  • Add racemic epichlorohydrin (1.2-1.5 eq) dropwise, maintaining the reaction temperature.

  • Continue stirring at this temperature for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, separate the organic phase. If water is used as a solvent, extract the product with an organic solvent like toluene.

  • Wash the organic phase with water to remove inorganic salts.

  • Distill off the solvent under reduced pressure to obtain the crude racemic epoxide. Purification can be achieved by vacuum distillation.[1]

Causality Behind Experimental Choices: The use of a base is essential to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile to attack the epoxide ring of epichlorohydrin. The reaction is carried out at an elevated temperature to increase the reaction rate. An excess of epichlorohydrin is used to ensure complete conversion of the phenol.

Step 2: Synthesis of Racemic Metoprolol

  • Dissolve the racemic epoxide from Step 1 in a suitable solvent like isopropanol or conduct the reaction neat.

  • Add isopropylamine (3-6 eq) to the solution.[1]

  • Heat the mixture to reflux (around 80-90°C) for 4-6 hours.

  • Monitor the reaction for the disappearance of the epoxide.

  • After completion, remove the excess isopropylamine and solvent by distillation.

  • The resulting crude racemic metoprolol base can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).

Causality Behind Experimental Choices: The nucleophilic isopropylamine opens the epoxide ring to form the desired amino alcohol. A large excess of isopropylamine is used to favor the desired reaction and minimize the formation of byproducts. The reaction is heated to ensure a reasonable reaction rate.

Visualization of Pathway 1

Classical_Synthesis A 4-(2-methoxyethyl)phenol + rac-Epichlorohydrin B NaOH, Toluene/Water 50-70°C A->B C Racemic Glycidyl Ether B->C D Isopropylamine (excess) Isopropanol, Reflux C->D E Racemic Metoprolol Base D->E F Chiral Resolution (e.g., Diastereomeric Salt Crystallization) E->F G (S)-Metoprolol F->G

Caption: Classical synthesis of (S)-Metoprolol.

Pathway 2: Asymmetric Synthesis from a Chiral Precursor

This approach introduces chirality at the beginning of the synthesis by using an enantiomerically pure starting material, typically (R)-epichlorohydrin. This strategy avoids a final resolution step, potentially leading to a more efficient process in terms of overall yield of the desired enantiomer.

Experimental Protocol

Step 1: Synthesis of (S)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

  • The procedure is analogous to Step 1 of the classical synthesis, with the key difference being the use of (R)-epichlorohydrin (>99% ee) instead of the racemic mixture.

  • React 4-(2-methoxyethyl)phenol (1.0 eq) with (R)-epichlorohydrin (1.1-1.3 eq) in the presence of a base like potassium carbonate or sodium hydroxide in a solvent such as acetonitrile or DMF.

  • The reaction is typically carried out at a moderate temperature (e.g., 60-80°C) for several hours.

  • Work-up involves filtration of the inorganic salts and removal of the solvent under reduced pressure. The crude product is often of sufficient purity for the next step.

Causality Behind Experimental Choices: The use of enantiomerically pure (R)-epichlorohydrin directly introduces the desired stereocenter. The reaction mechanism is a Williamson ether synthesis followed by in-situ epoxide formation, where the stereochemistry of the epichlorohydrin is retained.

Step 2: Synthesis of (S)-Metoprolol

  • The reaction of the chiral epoxide with isopropylamine is carried out under similar conditions as in the classical route.

  • Dissolve the (S)-epoxide in a solvent like isopropanol or methanol and react with an excess of isopropylamine at reflux.

  • After the reaction is complete, the solvent and excess amine are removed by distillation.

  • The resulting (S)-metoprolol base is then purified by crystallization. The enantiomeric excess of the final product is typically very high (>99%).

Causality Behind Experimental Choices: The ring-opening of the chiral epoxide with isopropylamine proceeds with high stereospecificity, leading to the formation of the (S)-enantiomer of metoprolol.

Visualization of Pathway 2

Asymmetric_Synthesis A 4-(2-methoxyethyl)phenol + (R)-Epichlorohydrin B Base (e.g., K2CO3), Acetonitrile 60-80°C A->B C (S)-Glycidyl Ether B->C D Isopropylamine (excess) Isopropanol, Reflux C->D E (S)-Metoprolol Base D->E

Caption: Asymmetric synthesis of (S)-Metoprolol.

Pathway 3: Chemoenzymatic Synthesis via Kinetic Resolution

This modern approach combines traditional chemical synthesis with a highly selective enzymatic resolution step. It starts with the preparation of a racemic intermediate, which is then resolved using an enzyme. This method can offer high enantiopurity and is often considered a "greener" alternative.

Experimental Protocol

Step 1: Synthesis of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • This step involves the reaction of 4-(2-methoxyethyl)phenol with racemic epichlorohydrin under conditions that favor the formation of the chlorohydrin intermediate rather than the epoxide. This is typically achieved by using a protic solvent and controlling the amount of base.

Step 2: Enzymatic Kinetic Resolution

  • The racemic chlorohydrin is dissolved in an organic solvent (e.g., toluene).

  • An acyl donor, such as vinyl acetate, is added.

  • The key step involves the addition of a lipase, commonly Candida antarctica lipase B (CALB), either in its free form or immobilized.

  • The enzyme selectively acylates one of the enantiomers (e.g., the (R)-chlorohydrin), leaving the desired (S)-chlorohydrin unreacted.

  • The reaction is monitored until approximately 50% conversion is reached to achieve high enantiomeric excess of the remaining alcohol.

  • The acylated enantiomer is then separated from the unreacted (S)-chlorohydrin by chromatography or extraction.

Causality Behind Experimental Choices: Lipases are highly enantioselective enzymes. CALB, in this case, preferentially catalyzes the acylation of the (R)-enantiomer of the chlorohydrin. By stopping the reaction at 50% conversion, one can theoretically obtain the unreacted (S)-enantiomer in 100% enantiomeric excess.

Step 3: Conversion to (S)-Metoprolol

  • The resolved (S)-chlorohydrin is first converted to the corresponding (S)-epoxide by treatment with a base (e.g., sodium hydroxide).

  • The resulting (S)-epoxide is then reacted with isopropylamine, as described in the previous pathways, to yield (S)-metoprolol.

Visualization of Pathway 3

Chemoenzymatic_Synthesis A 4-(2-methoxyethyl)phenol + rac-Epichlorohydrin B Formation of Racemic Chlorohydrin A->B C Racemic Chlorohydrin Intermediate B->C D Kinetic Resolution (e.g., CALB, Acyl Donor) C->D E Separated (S)-Chlorohydrin and (R)-Acylated Chlorohydrin D->E F Base Treatment E->F G (S)-Glycidyl Ether F->G H Isopropylamine G->H I (S)-Metoprolol H->I

Caption: Chemoenzymatic synthesis of (S)-Metoprolol.

Comparative Cost-Analysis

The following table provides a semi-quantitative cost-analysis of the three synthetic pathways. The costs are estimated based on available data for raw materials and general knowledge of industrial processes. It is important to note that these are estimations, and actual costs will vary based on supplier, scale, and specific process optimizations.

Cost FactorPathway 1: Classical (Racemic)Pathway 2: Asymmetric (Chiral Precursor)Pathway 3: Chemoenzymatic (Kinetic Resolution)Rationale & Supporting Data
Raw Material Costs
4-(2-methoxyethyl)phenol~$20-30/kg (bulk)[2][3][4]~$20-30/kg (bulk)[2][3][4]~$20-30/kg (bulk)[2][3][4]Price is consistent across pathways.
EpichlorohydrinRacemic: ~$2-3/kg (bulk)[5][6][7](R)-Epichlorohydrin: ~$20-40/kg (bulk)[8][9][10][11]Racemic: ~$2-3/kg (bulk)[5][6][7]Significant cost difference between racemic and enantiopure epichlorohydrin.
Isopropylamine~$2-4/kg (bulk)[12][13][14]~$2-4/kg (bulk)[12][13][14]~$2-4/kg (bulk)[12][13][14]Price is consistent across pathways.
CatalystN/A (uses stoichiometric base)N/A (uses stoichiometric base)CALB: High cost, but reusable. ~$500-1000/kg (immobilized)Enzyme cost is a significant factor, but immobilization and reuse can mitigate this.
Chiral Resolving AgentRequired (e.g., tartaric acid derivatives). Cost varies.Not required.Not required.Adds cost and an additional process step to Pathway 1.[15]
Estimated Raw Material Cost per kg of (S)-Metoprolol


$

$
Pathway 2 has the highest initial raw material cost due to (R)-epichlorohydrin. Pathway 3's cost is also elevated by the enzyme.
Operational Costs
Energy ConsumptionHigh (heating for two steps)High (heating for two steps)Moderate (enzymatic step at ambient temp.)Enzymatic reactions typically run at milder conditions, reducing energy costs.[16]
Solvent Usage & RecyclingHighHighModerateEnzymatic reactions can often be run in greener solvents or aqueous media.[17]
Waste Generation & DisposalHigh (unwanted enantiomer, resolving agent)LowModerate (acylated unwanted enantiomer)Pathway 1 generates a significant amount of waste from the unwanted enantiomer. Pathway 3's byproduct can sometimes be recycled.[18]
Process Complexity & TimeHigh (includes resolution step)ModerateHigh (enzymatic step requires careful control)The resolution step in Pathway 1 and the enzymatic step in Pathway 3 add to the process complexity.
Estimated Operational Cost per kg of (S)-Metoprolol

$


Pathway 1 has high operational costs due to the resolution step. Pathway 3 benefits from lower energy use.
Overall Efficiency & Final Cost
Overall Yield of (S)-enantiomerLow (<50% theoretical)HighModerate (~40-45% theoretical)Pathway 1's yield is inherently limited by the resolution of a racemate.
Enantiomeric Excess (ee)High (after resolution)Very High (>99%)Very High (>99%)All pathways can produce high-purity (S)-metoprolol.
Estimated Final Cost per kg of (S)-Metoprolol

$


While Pathway 2 has higher raw material costs, its higher yield and lower operational costs can make it more economical overall. Pathway 3 is competitive, especially with enzyme recycling.

Note: $ represents a relative cost ranking.

Discussion and Conclusion: Selecting the Optimal Pathway

The choice of the most suitable synthetic pathway for metoprolol depends on a multitude of factors beyond just the direct cost of raw materials.

  • Pathway 1 (Classical Synthesis): This route is attractive due to the low cost of racemic epichlorohydrin. However, its major drawback is the theoretical maximum yield of 50% for the desired (S)-enantiomer, coupled with the additional costs and complexity of the chiral resolution step. The disposal of the unwanted (R)-enantiomer also presents environmental and economic challenges. This pathway may be suitable for smaller-scale production where the initial investment in chiral starting materials is a primary concern.

  • Pathway 2 (Asymmetric Synthesis): While the initial investment in (R)-epichlorohydrin is significantly higher, this pathway offers a more direct and efficient route to (S)-metoprolol. The high overall yield and the elimination of a resolution step can lead to lower operational costs and a more streamlined manufacturing process.[19] For large-scale industrial production, this route is often the most economically viable in the long run, despite the higher upfront cost of the chiral precursor.

  • Pathway 3 (Chemoenzymatic Synthesis): This approach represents a modern, "green" alternative. The use of enzymes allows for reactions under mild conditions, reducing energy consumption and often leading to very high enantioselectivity.[20] The main economic hurdle is the cost of the enzyme. However, the development of robust, immobilized enzymes that can be recycled multiple times significantly improves the cost-effectiveness of this route. Furthermore, the increasing demand for sustainable and environmentally friendly manufacturing processes makes this pathway highly attractive.

Final Recommendation:

For new process development and large-scale manufacturing, Pathway 2 (Asymmetric Synthesis) often presents the most compelling business case due to its high efficiency and streamlined process. However, as enzyme technology continues to advance and the cost of biocatalysts decreases, Pathway 3 (Chemoenzymatic Synthesis) is rapidly becoming a highly competitive and environmentally superior alternative. A thorough techno-economic analysis, considering the specific capabilities and priorities of the manufacturing facility, is crucial for making the final decision. Continuous flow technologies could further optimize any of these pathways by improving heat and mass transfer, enhancing safety, and reducing operational costs.[21][22][23]

References

  • The Enzymatic Catalysis Route to Going Green. Pharmaceutical Technology. [Link]

  • Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Infinita Biotech. [Link]

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  • Isopropylamine, 500 mL, Each. CP Lab Safety. [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research. ACS Publications. [Link]

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  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]

  • Metoprolol Succinate API Market Outlook 2025-2032. [Link]

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Green chemistry metrics for the synthesis of "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable and economically viable drug manufacturing. This guide provides a comprehensive comparison of synthetic routes to "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester," a key intermediate in the synthesis of various pharmacologically active molecules. We will dissect two primary synthetic strategies—the traditional Williamson ether synthesis and a more contemporary Phase Transfer Catalysis (PTC) approach—through the lens of established green chemistry metrics. This analysis aims to equip researchers, scientists, and drug development professionals with the data and insights necessary to make informed, environmentally conscious decisions in their synthetic endeavors.

The Imperative of Green Chemistry in Synthesis

The pharmaceutical industry is increasingly under pressure to develop manufacturing processes that are not only efficient and cost-effective but also environmentally benign. Green chemistry metrics provide a quantitative framework to assess the "greenness" of a chemical process, moving beyond simple yield calculations to encompass a more holistic view of sustainability. Key metrics that will be utilized in this guide include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), which collectively offer a robust assessment of waste generation, resource utilization, and overall process efficiency.[1]

Synthetic Route 1: The Conventional Path - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol.[2] In the context of our target molecule, this involves the reaction of ethyl 4-hydroxyphenylacetate with epichlorohydrin in the presence of a strong base.

The Chemistry Behind the Choice

This classical approach is widely taught and practiced due to its reliability and broad applicability. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the phenol with a base like sodium hydride or potassium carbonate, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group.[2][3][4] While effective, this method often necessitates the use of stoichiometric amounts of strong bases and anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can be environmentally problematic.[5]

Experimental Protocol: Williamson Ether Synthesis (Adapted from analogous procedures)
  • Preparation of the Phenoxide: To a solution of ethyl 4-hydroxyphenylacetate (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature.

  • Etherification: Epichlorohydrin (1.2 eq) is added dropwise to the reaction mixture, and the temperature is raised to 80 °C. The reaction is monitored by TLC until completion (typically 6-8 hours).

  • Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Synthetic Route 2: A Greener Alternative - Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, often leading to milder reaction conditions, reduced solvent usage, and improved yields.[6] For the synthesis of our target molecule, PTC offers a compelling green alternative to the classical Williamson ether synthesis.

The Rationale for a PTC Approach

The core principle of PTC in this synthesis is the use of a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to transport the phenoxide ion from an aqueous or solid phase into the organic phase where it can react with the epichlorohydrin. This circumvents the need for harsh, anhydrous conditions and often allows for the use of more environmentally friendly solvents, or in some cases, solvent-free conditions.[7] The base, such as aqueous sodium hydroxide or solid potassium carbonate, can be used in stoichiometric or even catalytic amounts, further reducing the environmental burden.

Experimental Protocol: Phase Transfer Catalysis Synthesis (Adapted from analogous procedures)
  • Reaction Setup: A mixture of ethyl 4-hydroxyphenylacetate (1.0 eq), epichlorohydrin (1.5 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq) in toluene is prepared.

  • Reaction: The mixture is heated to 90 °C and stirred vigorously for 4-6 hours, with reaction progress monitored by TLC.

  • Workup and Purification: After cooling to room temperature, the solid is filtered off, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Comparative Analysis of Green Chemistry Metrics

To objectively compare the two synthetic routes, we will now calculate and analyze the key green chemistry metrics. For the purpose of this illustrative comparison, we will assume a hypothetical 100g scale synthesis and typical yields reported for similar reactions.

Green Chemistry MetricWilliamson Ether SynthesisPhase Transfer Catalysis (PTC)
Atom Economy (%) 85.3%85.3%
E-Factor ~25-50~10-20
Process Mass Intensity (PMI) ~26-51~11-21
Solvent Choice DMF (Hazardous)Toluene (Less Hazardous)
Base Sodium Hydride (Hazardous)Potassium Carbonate (Safer)
Reaction Conditions Anhydrous, Inert AtmosphereMilder, No special atmosphere
Yield (Assumed) ~80%~90%

Note: The values for E-Factor and PMI are estimates based on typical lab-scale procedures and workup volumes for analogous reactions.

In-Depth Discussion of Metrics
  • Atom Economy: As defined by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product.[1] In both the Williamson and PTC syntheses of "this compound," the theoretical atom economy is identical as they share the same reactants leading to the same product and byproduct (a salt). The calculation is as follows:

    Molecular Weight of Product / (Molecular Weight of Ethyl 4-hydroxyphenylacetate + Molecular Weight of Epichlorohydrin) x 100%

    This highlights that while atom economy is a useful initial metric, it does not capture the full environmental impact of a process, particularly concerning solvents and reagents used in excess or during workup.

  • E-Factor: The E-Factor, developed by Roger Sheldon, provides a more comprehensive measure of waste by calculating the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. The significantly lower estimated E-Factor for the PTC route is primarily due to the reduction in solvent volume and the use of a solid, easily separable base, which minimizes aqueous waste streams during workup.

  • Process Mass Intensity (PMI): PMI is a metric championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable and is defined as the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[8] Similar to the E-Factor, the lower PMI for the PTC route underscores its superior efficiency and reduced environmental footprint. The use of a less hazardous solvent and a solid base in the PTC method contributes significantly to this improvement.

Visualizing the Synthetic Workflows

To further illustrate the differences between the two synthetic pathways, the following diagrams outline the key steps and material inputs.

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product R1 Ethyl 4-hydroxyphenylacetate P1 Reaction Mixture (0°C to 80°C, 6-8h) R1->P1 R2 Epichlorohydrin R2->P1 B1 Sodium Hydride B1->P1 S1 Anhydrous DMF S1->P1 W1 Quenching (Water) P1->W1 W2 Extraction (Ethyl Acetate) W1->W2 W3 Washing (Brine) W2->W3 W4 Drying & Concentration W3->W4 W5 Column Chromatography W4->W5 FP 4-(2-Oxiranylmethoxy) benzeneacetic Acid Ethyl Ester W5->FP

Caption: Workflow for the Williamson Ether Synthesis of the target molecule.

PTC_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product R1 Ethyl 4-hydroxyphenylacetate P1 Reaction Mixture (90°C, 4-6h) R1->P1 R2 Epichlorohydrin R2->P1 B1 Potassium Carbonate B1->P1 C1 TBAB (Catalyst) C1->P1 S1 Toluene S1->P1 W1 Filtration P1->W1 W2 Washing (Water, Brine) W1->W2 W3 Drying & Concentration W2->W3 W4 Column Chromatography W3->W4 FP 4-(2-Oxiranylmethoxy) benzeneacetic Acid Ethyl Ester W4->FP

Caption: Workflow for the Phase Transfer Catalysis Synthesis of the target molecule.

Conclusion and Recommendations

While both the Williamson ether synthesis and the Phase Transfer Catalysis approach can yield the desired "this compound," the analysis of their respective green chemistry metrics clearly favors the PTC route. The PTC method offers significant advantages in terms of reduced waste generation (lower E-Factor and PMI), the use of less hazardous materials, and milder reaction conditions. For researchers and drug development professionals aiming to align their synthetic strategies with the principles of green chemistry, the PTC approach represents a more sustainable and efficient pathway.

The initial investment in optimizing a PTC reaction for a specific substrate is likely to be offset by long-term benefits, including reduced solvent and reagent costs, simpler workup procedures, and a significantly improved environmental profile. As the pharmaceutical industry continues to embrace green chemistry, the adoption of technologies like PTC will be instrumental in developing the sustainable manufacturing processes of the future.

References

  • Williamson Ether Synthesis. (n.d.). Retrieved from a general organic chemistry textbook or reputable online resource.
  • Use of Solvents in Organic Synthesis. (n.d.). Retrieved from a resource on green solvents or solvent selection guides.
  • SN2 Reaction Mechanism. (n.d.). Retrieved from a general organic chemistry textbook or reputable online resource.
  • Phase Transfer Catalysis in Organic Synthesis. (n.d.). Retrieved from a review article or book on the topic.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI) Resources. Retrieved from [Link]

  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • General Protocol for Williamson Ether Synthesis. (n.d.).
  • General Protocol for Phase Transfer Catalysis Ether Synthesis. (n.d.).
  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). Indo American Journal of Pharmaceutical Research, 8(05). [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2020). Molecules, 25(15), 3484. [Link]

  • 4-Hydroxyphenyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. (2013). American Journal of Advanced Drug Delivery, 1(2), 073-083. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. (2016). Iranian Journal of Chemical Engineering, 13(2), 80-87. [Link]

  • Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. (2016). Iranian Journal of Chemical Engineering (IJChE), 13(2), 80-87. [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2007). Synthetic Communications, 37(11), 1811-1816. [Link]

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